molecular formula C10H9NO2 B1217564 4-methoxy-1H-indole-3-carbaldehyde CAS No. 90734-97-7

4-methoxy-1H-indole-3-carbaldehyde

Cat. No.: B1217564
CAS No.: 90734-97-7
M. Wt: 175.18 g/mol
InChI Key: GDVCEQRAPMIJBG-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indole-3-carbaldehyde is a member of indoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVCEQRAPMIJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238250
Record name 4-Methoxyindole-3-aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90734-97-7
Record name 4-Methoxyindole-3-aldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090734977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyindole-3-aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-methoxy-1H-indole-3-carbaldehyde (CAS No. 90734-97-7), a pivotal heterocyclic intermediate in the fields of medicinal chemistry and organic synthesis. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis, and its application in the development of bioactive compounds. Particular focus is given to its role as a precursor and the antioxidant properties associated with indole derivatives. Visualizations of key chemical processes are provided to facilitate a deeper understanding of its synthesis and reactivity.

Chemical and Physical Properties

This compound is a substituted indole derivative characterized by a methoxy group at the 4-position and a formyl group at the 3-position of the indole ring.[1] These functional groups impart specific reactivity, making it a valuable building block in the synthesis of more complex molecules.[1] Its properties are summarized in the table below.

PropertyValueReference
CAS Number 90734-97-7[2][3][4]
Molecular Formula C₁₀H₉NO₂[2][3][4]
Molecular Weight 175.18 g/mol [2][3][4]
Melting Point 162-163 °C[2][3]
Boiling Point 375.2 °C at 760 mmHg (Predicted)[2][3]
Density 1.273 g/cm³ (Predicted)[2][3]
Appearance Light yellow to brown solid[3]
InChI Key GDVCEQRAPMIJBG-UHFFFAOYSA-N[2][4]
SMILES COc1cccc2[nH]cc(C=O)c12[4]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][7]

Synthesis of 4-methoxy-1H-indole (Precursor)

A potential synthetic route to the precursor, 4-methoxy-1H-indole, involves a multi-step process starting from 1-methoxy-2-methyl-3-nitrobenzene.[3]

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine [3]

  • Dissolve 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 ml of DMF.

  • Add 8.74 ml of N,N-dimethylformamide dimethyl acetal and 5.44 ml of pyrrolidine.

  • Reflux the mixture for 3 hours.

  • Concentrate the mixture to half its volume under vacuum.

  • Pour the remaining mixture into an ether/water mixture and extract with ether.

  • Wash the organic phase with a saturated NaCl solution and dry over MgSO₄.

  • Evaporate the solvent under vacuum to yield the product.

Step 2: Synthesis of 4-Methoxy-1H-indole [3]

  • Activate zinc powder by stirring 150 ml in 500 ml of 0.5N HCl for 1 hour at room temperature. Filter, wash with water until neutral, then with anhydrous ethanol and ether, and dry.

  • Dissolve 10 g of the product from Step 1 in 46 ml of acetic acid.

  • Add 31.6 g of the activated zinc portionwise, maintaining the temperature between 20 and 30°C using an ice bath.

  • Stir the reaction mixture at room temperature for 30 minutes and then filter.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic phase with NaHCO₃ solution and saturated NaCl solution, then dry over MgSO₄.

  • Evaporate the solvent under vacuum.

  • Purify the residue by chromatography on silica gel, eluting with a cyclohexane/ethyl acetate gradient.

Vilsmeier-Haack Formylation of 4-methoxy-1H-indole

The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of indoles, adapted for 4-methoxy-1H-indole.[5][8]

Materials:

  • 4-methoxy-1H-indole

  • N,N-Dimethylformamide (DMF), freshly distilled

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice-salt bath

  • Crushed ice

  • Sodium hydroxide (NaOH) solution

  • Round-bottomed flask, mechanical stirrer, dropping funnel, thermometer

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place the required molar equivalent of freshly distilled DMF.

  • Cool the flask in an ice-salt bath.

  • Slowly add one molar equivalent of freshly distilled POCl₃ to the DMF with stirring over a period of 30 minutes to form the Vilsmeier reagent.

  • Prepare a solution of one molar equivalent of 4-methoxy-1H-indole in DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the mixture to warm to 35°C and stir for approximately 1-2 hours until the reaction is complete (monitoring by TLC is recommended).

  • Quench the reaction by carefully adding crushed ice to the reaction paste with vigorous stirring.

  • Neutralize the resulting solution by the dropwise addition of a concentrated NaOH solution until the mixture is basic.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash thoroughly with water, and air-dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualization of Synthetic Pathways

To better illustrate the chemical processes, the following diagrams represent the synthesis workflow and the reaction mechanism.

G Synthesis Workflow for this compound A 4-methoxy-1H-indole C Electrophilic Aromatic Substitution A->C B Vilsmeier Reagent (POCl3 + DMF) B->C D Iminium Salt Intermediate C->D E Aqueous Workup (Hydrolysis) D->E F This compound E->F

Caption: A logical diagram illustrating the key stages in the synthesis of this compound via the Vilsmeier-Haack reaction.

G Vilsmeier-Haack Reaction Mechanism on Indole cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Attack Electrophilic Attack at C3 Vilsmeier_Reagent->Attack Indole Indole Ring Indole->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis + H2O Product Indole-3-carbaldehyde Hydrolysis->Product

Caption: A simplified representation of the Vilsmeier-Haack reaction mechanism, showing the formation of the Vilsmeier reagent and its subsequent reaction with the indole nucleus.

Applications in Drug Development and Research

Indole-3-carboxaldehyde and its derivatives are crucial precursors for a wide range of biologically active compounds, including indole alkaloids.[9][10] The aldehyde functional group is highly versatile and can readily undergo various chemical transformations such as condensation, oxidation, reduction, and the formation of Schiff bases.[1][10] This reactivity allows for the construction of diverse molecular scaffolds.

Derivatives of indole-3-carboxaldehyde have been investigated for a multitude of therapeutic applications, including:

  • Anticancer agents [11]

  • Anti-inflammatory agents [11]

  • Antimicrobial and Antifungal agents [10]

  • Antioxidants [12]

  • Antiviral compounds [10]

The methoxy group at the 4-position of this compound can influence the electronic properties and bioavailability of the final compounds, making it a valuable starting material for tuning the pharmacological profile of new drug candidates.

Biological Activity: Antioxidant Properties

Indole derivatives are recognized for their antioxidant potential.[12][13] This activity is often attributed to the ability of the indole nucleus, particularly the N-H group, to donate a hydrogen atom and stabilize free radicals through resonance.[13] The presence of electron-donating groups, such as a methoxy group, can further enhance this antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[2][4][14]

Materials:

  • This compound or its derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Positive control (e.g., Ascorbic acid, BHA, or Trolox)[14]

  • UV/Vis spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark to prevent degradation.[4][14]

  • Preparation of Test Samples: Dissolve the test compound (e.g., this compound derivative) and the positive control in the same solvent to create stock solutions. From these, prepare a series of dilutions to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[14]

  • Reaction: In a set of test tubes or a 96-well plate, add 2 ml of each sample dilution. Then, add 2 ml of the DPPH solution to each tube/well and shake vigorously.[4]

  • Incubation: Incubate the mixtures in the dark at room temperature (or 37°C) for 30 minutes.[4]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. Use the solvent as a blank for the instrument.[4][14] A control sample containing only the solvent and the DPPH solution should also be measured.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[14]

    % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC₅₀ value. A lower IC₅₀ value indicates a higher antioxidant activity.[14]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile reactivity, primarily through the Vilsmeier-Haack reaction, establish it as a valuable intermediate for synthesizing a diverse array of complex molecules. The demonstrated potential for its derivatives to exhibit a range of biological activities, including antioxidant effects, underscores its importance in the ongoing search for novel therapeutic agents. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this important indole derivative.

References

An In-depth Technical Guide to 4-methoxy-1H-indole-3-carbaldehyde: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methoxy-1H-indole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indole scaffold, substituted with a methoxy group at the 4-position and a carbaldehyde at the 3-position, provides a unique platform for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic characterization, synthesis, and known biological activities of this compound, with a focus on its potential as a modulator of key cellular signaling pathways. Detailed experimental protocols and structured data are presented to facilitate further research and application in drug development.

Molecular Structure and Properties

This compound possesses a planar indole bicyclic system with a methoxy (-OCH3) group attached to the C4 position of the benzene ring and a formyl (-CHO) group at the C3 position of the pyrrole ring. This substitution pattern influences the electronic properties and reactivity of the molecule.

PropertyValueReference
Chemical Formula C10H9NO2[1]
Molecular Weight 175.18 g/mol [1]
CAS Number 90734-97-7[2]
Appearance Solid[3]
InChI InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3[2]
SMILES COc1cccc2[nH]cc(C=O)c12[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

2.1. NMR Spectroscopy

¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
10.45sCHO
7.87sH-2
7.23t8.1H-6
7.03d8.2H-5 or H-7
6.73d7.9H-5 or H-7
3.95sOCH₃

Note: The assignment of H-5 and H-7 may be interchangeable without further 2D NMR analysis. Data is for the related N-ethyl derivative, which is expected to have a very similar aromatic region proton spectrum to the N-H compound in a non-polar solvent like CDCl3.[4]

¹³C NMR Predicted Chemical Shift (δ) ppm Assignment
~185C=O (Aldehyde)
~154C-4
~139C-7a
~138C-2
~123C-3a
~120C-6
~118C-3
~105C-5
~103C-7
~55OCH₃

2.2. Mass Spectrometry

Technique m/z Interpretation
ESI-MS176.06 [M+H]⁺Molecular Ion

2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Functional Group Assignment
~3300-3100N-H Stretch
~3100-3000Aromatic C-H Stretch
~2950-2850Aliphatic C-H Stretch (Methoxy)
~1650C=O Stretch (Aldehyde)
~1600-1450Aromatic C=C Stretch
~1250C-O Stretch (Methoxy)

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring, such as 4-methoxyindole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating methoxy group at the C4 position activates the indole ring, facilitating electrophilic substitution at the C3 position.

3.1. Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of indoles.[5][6][7]

Materials:

  • 4-methoxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Crushed ice

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) will be observed as the solution becomes viscous and may change color. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Formylation Reaction: Dissolve 4-methoxyindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with a cold NaOH solution to pH 8-9. This will hydrolyze the intermediate iminium salt to the aldehyde. Stir the mixture vigorously for 30 minutes. Extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

3.2. Synthesis Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis & Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Indole 4-Methoxyindole Indole->Iminium 0 °C to RT Hydrolysis Hydrolysis (aq. NaOH) Iminium->Hydrolysis Purification Purification (Chromatography/ Recrystallization) Hydrolysis->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Indole-3-carbaldehyde derivatives are known to possess a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[8] While specific studies on this compound are limited, research on closely related methoxy-substituted indoles and indole-3-carbinol (I3C) provides strong evidence for their potential to modulate key cellular signaling pathways involved in cancer progression. The primary hypothesized mechanisms of action include antioxidant activity and the induction of apoptosis through the modulation of the PI3K/Akt and NF-κB signaling pathways.

4.1. Antioxidant Mechanism

The indole nucleus is an excellent electron donor, and the presence of the methoxy group at the C4 position further enhances its electron-donating capacity. This property allows this compound to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress, which is a key factor in the initiation and progression of many diseases, including cancer.

G ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Compound This compound Compound->ROS Scavenges CellularDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellularDamage Disease Disease Progression (e.g., Cancer) CellularDamage->Disease

Caption: Antioxidant mechanism of this compound.

4.2. Modulation of PI3K/Akt and NF-κB Signaling Pathways

The PI3K/Akt and NF-κB signaling pathways are crucial for cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of cancer. Indole derivatives, such as indole-3-carbinol, have been shown to inhibit these pathways, leading to the induction of apoptosis in cancer cells.[9][10][11] It is hypothesized that this compound may exert its anticancer effects through a similar mechanism. Inhibition of Akt phosphorylation prevents the subsequent activation of NF-κB, leading to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins, ultimately triggering programmed cell death.

G cluster_0 PI3K/Akt Pathway cluster_1 NF-κB Pathway Compound This compound Akt Akt Compound->Akt Inhibits PI3K PI3K PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Anti_apoptotic Anti-apoptotic Gene Expression (e.g., Bcl-2) NFkB_nucleus->Anti_apoptotic Promotes Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits

Caption: Hypothesized inhibition of PI3K/Akt and NF-κB signaling by this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and its promising, albeit not yet fully elucidated, biological activities make it an attractive target for further investigation. The hypothesized mechanisms of action, including potent antioxidant effects and the modulation of key cancer-related signaling pathways such as PI3K/Akt and NF-κB, warrant more in-depth studies to validate its therapeutic potential. This technical guide provides a solid foundation of the current knowledge on this compound, aiming to facilitate and inspire future research in this exciting area of medicinal chemistry.

References

Spectroscopic and Synthetic Profile of 4-Methoxy-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxy-1H-indole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the available spectral data, a robust experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and a visualization of the reaction mechanism.

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicitySolventAssignment
~12.1 (broad s)Singlet (broad)DMSO-d₆NH
~10.0 (s)SingletDMSO-d₆CHO
~8.1 (s)SingletDMSO-d₆H-2
~7.2 (t)TripletDMSO-d₆H-6
~7.0 (d)DoubletDMSO-d₆H-7
~6.6 (d)DoubletDMSO-d₆H-5
~3.9 (s)SingletDMSO-d₆OCH₃

Note: The assignments are based on typical chemical shifts for indole derivatives and data available from ChemicalBook.

¹³C NMR Data

Chemical Shift (δ) ppmAssignment (for 7-iodo-4-methoxy-1H-indole-3-carbaldehyde)
186.5C=O
154.4C-4
139.2C-7a
132.3C-2
123.0C-3a
119.3C-6
116.4C-5
105.0C-3
67.5C-7
55.7OCH₃
Infrared (IR) Spectroscopy

Specific IR data for this compound is not detailed in the available literature. However, characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR data for 7-iodo-4-methoxy-1H-indole-3-carbaldehyde shows the following key peaks.[1]

Wavenumber (cm⁻¹)Assignment (for 7-iodo-4-methoxy-1H-indole-3-carbaldehyde)
3214N-H stretch
2924C-H stretch (aromatic/aliphatic)
1648C=O stretch (aldehyde)
1517C=C stretch (aromatic)
1273C-O stretch (methoxy)
Mass Spectrometry (MS)

The mass spectrum of this compound has been reported, confirming its molecular weight.

m/zRelative IntensityAssignment
175M⁺Molecular Ion

Note: Data obtained from a GC-MS spectrum available on SpectraBase.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of 4-methoxyindole. The following protocol is adapted from a well-established procedure for the formylation of indole.

Materials:

  • 4-Methoxyindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice-salt bath. Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

  • Formylation Reaction: Dissolve 4-methoxyindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Neutralization and Extraction: Carefully neutralize the acidic solution with a cold aqueous solution of sodium hydroxide until basic. The product may precipitate out of the solution. Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.

Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the mechanism for the formylation of 4-methoxyindole to produce this compound.

Caption: Mechanism of the Vilsmeier-Haack formylation of 4-methoxyindole.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxy-1H-indole-3-carbaldehyde. This document includes a detailed analysis of the proton signals, a summary of the quantitative NMR data, a standard experimental protocol for sample analysis, and a logical diagram illustrating the proton connectivity. This guide is intended to assist researchers in the structural elucidation and characterization of this and similar indole-containing compounds.

1H NMR Spectral Data

Table 1: 1H NMR Data for this compound (in CDCl3)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)~ 8.1 - 8.3 (broad s)Broad Singlet-1H
H2 (C2-H)7.87Singlet-1H
H5 (C5-H)7.03Doublet8.21H
H6 (C6-H)7.23Triplet8.11H
H7 (C7-H)6.73Doublet7.91H
CHO (Aldehyde)10.45Singlet-1H
OCH3 (Methoxy)3.95Singlet-3H

Note: The chemical shift for the N-H proton is an estimation based on typical values for indole derivatives and can vary depending on solvent and concentration.

Experimental Protocol

The following is a general protocol for the acquisition of a 1H NMR spectrum of an organic compound like this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d6) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher.

  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will then "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, well-resolved peaks. This can be done manually or automatically.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used for a 1D 1H NMR spectrum.

    • Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

    • Spectral Width: The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm for most organic compounds).

    • Acquisition Time: A typical acquisition time is 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually sufficient.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform to obtain the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Structural Elucidation and Signal Assignment

The assignment of the proton signals in the 1H NMR spectrum of this compound is based on established chemical shift ranges, multiplicity patterns, and coupling constants.

Figure 1. A diagram illustrating the through-bond coupling relationships between adjacent aromatic protons (H5, H6, and H7) in this compound.

  • Aldehyde Proton (CHO): The most downfield signal at 10.45 ppm is characteristic of an aldehyde proton, which is highly deshielded due to the electron-withdrawing nature of the carbonyl group. It appears as a singlet as it has no adjacent protons to couple with.

  • Indole N-H Proton (H1): The indole N-H proton typically appears as a broad singlet in the region of 8.1-8.3 ppm. Its chemical shift is sensitive to solvent and concentration.

  • Indole C2-H Proton (H2): The proton at the C2 position of the indole ring is adjacent to the nitrogen atom and the C3-substituent. It appears as a singlet at 7.87 ppm.

  • Aromatic Protons (H5, H6, H7): The three adjacent protons on the benzene ring form a coupled spin system.

    • H6: This proton is coupled to both H5 and H7, resulting in a triplet at 7.23 ppm with a coupling constant of approximately 8.1 Hz.

    • H5: This proton is coupled to H6, appearing as a doublet at 7.03 ppm with a coupling constant of 8.2 Hz.

    • H7: This proton is coupled to H6, appearing as a doublet at 6.73 ppm with a coupling constant of 7.9 Hz.

  • Methoxy Protons (OCH3): The three protons of the methoxy group are equivalent and do not couple with any other protons, thus they appear as a sharp singlet at 3.95 ppm.

This comprehensive guide provides the necessary information for the identification and characterization of this compound using 1H NMR spectroscopy. The provided data and protocols can be adapted for the analysis of other related indole derivatives.

The Indole Nucleus Under the Lens: An In-Depth Technical Guide to 13C NMR Analysis of Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the substituted indole scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. A profound understanding of the structure-activity relationships of these molecules is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful analytical technique for their detailed structural elucidation. This technical guide provides a comprehensive overview of the 13C NMR analysis of substituted indole derivatives, encompassing experimental protocols, data interpretation, and the visualization of relevant biological pathways.

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic compounds with diverse biological activities. The precise characterization of substituted indoles is crucial for understanding their chemical properties and biological functions. 13C NMR spectroscopy provides invaluable information on the carbon framework of these molecules, revealing subtle electronic and steric effects of various substituents.

Key Applications in Drug Development

Indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, neurology, and infectious diseases. Their mechanisms of action often involve interaction with specific biological targets, such as enzymes and receptors. 13C NMR plays a critical role in the development of these drugs by:

  • Confirming molecular structure: Unambiguously verifying the successful synthesis of a target indole derivative.

  • Elucidating substitution patterns: Determining the precise location of substituents on the indole ring.

  • Assessing electronic effects: Understanding how different functional groups influence the electron distribution within the indole nucleus, which can impact binding affinity and reactivity.

  • Investigating conformational properties: Providing insights into the three-dimensional structure of larger, more complex indole-containing molecules.

Experimental Protocols for 13C NMR Analysis

Obtaining high-quality 13C NMR spectra requires meticulous sample preparation and the appropriate selection of instrument parameters.

Sample Preparation

A standard protocol for preparing a high-quality NMR sample of a substituted indole derivative is as follows:

  • Sample Weighing: Accurately weigh 20–50 mg of the indole derivative.[1] For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl3) is a common choice for many nonpolar organic compounds, while dimethyl sulfoxide-d6 (DMSO-d6) is used for more polar derivatives.[1]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid in complete dissolution.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Ensure the liquid column height is between 4.0 and 5.0 cm.[1]

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents can be added.[1]

  • Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent like ethanol to remove any contaminants.[1] Cap the tube securely to prevent solvent evaporation.[1]

Data Acquisition

The following are typical parameters for a proton-decoupled 13C NMR experiment on a 400 or 500 MHz spectrometer:

  • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) is commonly used.

  • Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.[2]

  • Relaxation Delay (D1): A delay of 2 seconds is often sufficient.[2]

  • Number of Scans (NS): Depending on the sample concentration, 256 to 1024 scans or more may be required due to the low natural abundance of the 13C isotope.[2]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation with an exponential line broadening of 1-2 Hz. The spectrum is then phased and baseline corrected.[2] Chemical shifts are referenced to the solvent signal (e.g., CDCl3 at δ 77.16 ppm) or the internal standard.[2]

Data Presentation: 13C NMR Chemical Shifts of Substituted Indoles

The chemical shifts of the carbon atoms in the indole ring are sensitive to the nature and position of substituents. The following tables summarize the 13C NMR chemical shifts for indole and some representative substituted derivatives in CDCl3.

CarbonIndole5-Nitroindole5-MethoxyindoleN-Methylindole
C-2 124.5126.1125.1128.8
C-3 102.1102.8102.5101.1
C-3a 127.8129.5131.0128.6
C-4 120.8119.2111.9121.1
C-5 121.9141.7154.2121.5
C-6 119.8117.8112.5120.1
C-7 111.1111.5100.2109.4
C-7a 135.7138.1131.5136.6
Subst. --55.9 (-OCH3)32.7 (-CH3)

Note: Chemical shifts are in ppm relative to TMS. Data compiled from various sources.

Mandatory Visualizations

Experimental Workflow

The general workflow for the 13C NMR analysis of substituted indole derivatives can be visualized as a clear, sequential process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Experiment (Pulse Program, etc.) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Assign Signals reference->assign interpret Interpret Spectrum assign->interpret report Report Results interpret->report

General workflow for 13C NMR analysis.
Signaling Pathway in Drug Development

Many indole derivatives exert their therapeutic effects by modulating key signaling pathways implicated in disease. For instance, in cancer, indole-based compounds have been shown to inhibit protein kinases, which are crucial for cell growth and survival. The PI3K/Akt signaling pathway is a prominent example.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Full Activation) Indole Indole Derivative (Inhibitor) Indole->PI3K Inhibition

Inhibition of the PI3K/Akt signaling pathway.

This guide serves as a foundational resource for the application of 13C NMR in the characterization of substituted indole derivatives. By employing rigorous experimental techniques and a thorough understanding of spectral data, researchers can accelerate the discovery and development of novel indole-based therapeutics.

References

The Definitive Guide to the Mass Spectrometry of Methoxy-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of methoxy-substituted indoles. These compounds are of significant interest in neuroscience, pharmacology, and clinical diagnostics due to their roles as neurotransmitters, hormones, and psychoactive substances. This document details the core principles of their mass spectrometric behavior, provides detailed experimental protocols, and presents quantitative data to aid in their identification and quantification.

Introduction to Methoxy-Substituted Indoles and their Mass Spectrometric Analysis

Methoxy-substituted indoles are a class of organic molecules characterized by an indole core with one or more methoxy groups attached to the bicyclic structure. Prominent examples include the neurohormone melatonin (N-acetyl-5-methoxytryptamine) and the neurotransmitter serotonin (5-hydroxytryptamine), along with their numerous metabolites and synthetic analogs.

Mass spectrometry is a powerful analytical technique for the study of these compounds, offering high sensitivity and specificity for their detection and structural elucidation.[1] The choice of ionization technique and mass analyzer is critical and depends on the specific analytical goal, whether it be quantitative analysis, metabolite identification, or structural characterization of novel synthetic indoles.

Ionization Techniques and Fragmentation Patterns

The mass spectrometric behavior of methoxy-substituted indoles is highly dependent on the ionization method employed. Electron ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint for structural identification. In contrast, "soft" ionization techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) produce less fragmentation and are ideal for determining the molecular weight and for quantitative studies using tandem mass spectrometry (MS/MS).

Electron Ionization (EI)

Under electron ionization, methoxy-substituted indoles undergo characteristic fragmentation pathways. The molecular ion (M+) is typically observed, and its fragmentation provides valuable structural information.

Common Fragmentation Pathways:

  • Loss of a methyl radical (CH3) : A prominent fragment results from the cleavage of the methoxy group, leading to a [M-15]+ ion.

  • Loss of formaldehyde (CH2O) : Rearrangement and cleavage can lead to the loss of formaldehyde, resulting in a [M-30]+ ion.

  • Cleavage of side chains : For N-substituted indoles, cleavage of the side chain is a major fragmentation route. For instance, in melatonin, cleavage between the carbonyl group and the amide nitrogen is observed.

  • Retro-Diels-Alder (RDA) reaction : The indole nucleus can undergo a retro-Diels-Alder reaction, leading to characteristic fragments.

Quantitative Data for Selected Methoxyindoles (EI-MS)

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Relative Intensities
5-Methoxyindole 147.17147 (M+, 100%), 132 (80%), 104 (40%), 77 (30%)[2]
6-Methoxyindole 147.17147 (M+, 100%), 132 (75%), 104 (35%), 77 (25%)[3][4][5][6]
Melatonin 232.28173 (100%), 132 (30%), 232 (M+, 20%)
Chemical Ionization (CI)

Chemical ionization is a softer ionization technique that results in less fragmentation compared to EI. Protonated molecules [M+H]+ are typically the most abundant ions. This technique is particularly useful for confirming the molecular weight of an analyte.

Electrospray Ionization (ESI)

Electrospray ionization is the most common ionization technique for liquid chromatography-mass spectrometry (LC-MS) analysis. It is a very soft ionization method that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. ESI is highly suitable for the quantitative analysis of methoxy-substituted indoles in complex biological matrices.[7][8]

In tandem mass spectrometry (MS/MS) with ESI, the protonated molecule is selected and fragmented by collision-induced dissociation (CID). For serotonin, the protonated molecule at m/z 177 fragments to produce characteristic product ions at m/z 160 and 132.[7]

Experimental Protocols

Accurate and reproducible analysis of methoxy-substituted indoles by mass spectrometry requires carefully optimized experimental protocols.

Sample Preparation

The preparation of samples is a critical step to ensure high-quality data. The specific protocol will vary depending on the sample matrix (e.g., plasma, urine, tissue homogenate).

General Protocol for Biological Fluids:

  • Protein Precipitation : For plasma or serum samples, proteins must be removed. This is typically achieved by adding a cold organic solvent such as acetonitrile or methanol, followed by centrifugation.[9]

  • Solid-Phase Extraction (SPE) : For cleaner samples and to concentrate the analytes, solid-phase extraction is often employed. A cation exchange SPE cartridge can be effective for capturing indoles.[7]

  • Solvent Evaporation and Reconstitution : The eluate from the SPE is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the chromatographic system.[10][11][12][13][14]

Derivatization for GC-MS

For analysis by gas chromatography-mass spectrometry (GC-MS), the volatility of many methoxy-substituted indoles needs to be increased through derivatization. Silylation is a common method.[15][16]

Silylation Protocol:

  • Dry the sample extract completely under nitrogen.

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.[17]

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • The derivatized sample is then ready for injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Injector : Splitless injection at 250°C.

  • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[15]

  • Oven Program : Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer : EI mode at 70 eV. Scan range of m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatography : Reversed-phase chromatography is commonly used.

  • Column : A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.[18]

  • Mobile Phase B : 0.1% formic acid in acetonitrile.[18]

  • Gradient : A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate : 0.3 mL/min.[18]

  • Mass Spectrometer : ESI in positive ion mode.

  • Detection : Multiple Reaction Monitoring (MRM) for quantitative analysis. For serotonin, the transition m/z 177 -> 160 is often monitored.[7]

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound.[19][20][21][22][23] This is invaluable for identifying novel metabolites or synthetic indole derivatives. HRMS instruments like Orbitrap and TOF analyzers can achieve mass accuracies of less than 5 ppm.

Signaling Pathways and Biological Context

The mass spectrometric analysis of methoxy-substituted indoles is often performed to understand their role in biological systems.

Serotonin Metabolism

Serotonin is metabolized to 5-hydroxyindoleacetic acid (5-HIAA). The ratio of these compounds can be indicative of certain physiological states. LC-MS/MS is a key technique for quantifying these metabolites in biological samples to study neurotransmitter turnover.[8][18]

Serotonin_Metabolism Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP Tryptophan hydroxylase Serotonin Serotonin (5-Hydroxytryptamine) FiveHTP->Serotonin Aromatic L-amino acid decarboxylase FiveHIAA 5-Hydroxyindoleacetic Acid (5-HIAA) Serotonin->FiveHIAA MAO, ALDH Melatonin Melatonin Serotonin->Melatonin AANAT, ASMT Melatonin_Signaling cluster_synthesis Biosynthesis cluster_signaling Signaling Serotonin Serotonin NAS N-acetylserotonin Serotonin->NAS AANAT Melatonin Melatonin NAS->Melatonin ASMT MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 G_protein G-protein MT1->G_protein MT2->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP

References

The Enigmatic Presence of 4-methoxy-1H-indole-3-carbaldehyde in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methoxy-1H-indole-3-carbaldehyde is a naturally occurring indole alkaloid that has been reported in select plant species, primarily within the Brassicaceae family. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic origins, and methodologies for its study. While quantitative data for this specific aldehyde remains limited in publicly accessible literature, this document consolidates available information on its metabolic precursors and related compounds to serve as a valuable resource for researchers in phytochemistry, pharmacology, and drug discovery. The role of its parent compounds in plant defense mechanisms suggests potential bioactive properties worthy of further investigation.

Natural Occurrence

The presence of this compound in the plant kingdom is not widespread and appears to be concentrated in the Brassicaceae family. It has been detected in economically important vegetables such as various cultivars of Brassica oleracea (including broccoli) and the model organism Arabidopsis thaliana. However, it is important to note that while its presence has been confirmed, detailed quantitative analyses of its concentration in different plant tissues are not extensively documented in current scientific literature.

Biosynthesis

The formation of this compound is intrinsically linked to the metabolism of indole glucosinolates, a class of secondary metabolites characteristic of the Brassicaceae. The direct biosynthetic pathway to the aldehyde is not fully elucidated, but it is understood to be a breakdown product of its precursor, 4-methoxy-indole-3-ylmethyl glucosinolate (4MOI3M).

The biosynthesis of 4MOI3M in Arabidopsis thaliana is a multi-step process originating from the amino acid tryptophan. A critical step in this pathway is the 4-hydroxylation of the precursor indol-3-ylmethyl glucosinolate (I3M). This reaction is catalyzed by the cytochrome P450 monooxygenase, CYP81F2. This enzyme converts I3M to 4-hydroxy-indol-3-yl-methyl glucosinolate (4OHI3M), which is then methylated to form 4MOI3M. This pathway is a key part of the plant's defense mechanism against pathogens and herbivores.[1][2]

Upon tissue damage, myrosinase enzymes hydrolyze 4MOI3M, leading to the formation of unstable intermediates that can rearrange to form various breakdown products, including this compound.

Biosynthesis of this compound Precursor Tryptophan Tryptophan CYP79B2_B3 CYP79B2/B3 Tryptophan->CYP79B2_B3 IAOx Indole-3-acetaldoxime Core_Biosynthesis Core Glucosinolate Biosynthesis IAOx->Core_Biosynthesis I3M Indol-3-ylmethyl glucosinolate (I3M) CYP81F2 CYP81F2 I3M->CYP81F2 4OHI3M 4-hydroxy-indol-3-yl-methyl glucosinolate (4OHI3M) Methyltransferase Methyltransferase 4OHI3M->Methyltransferase 4MOI3M 4-methoxy-indol-3-yl-methyl glucosinolate (4MOI3M) Myrosinase Myrosinase (upon tissue damage) 4MOI3M->Myrosinase 4MICA This compound CYP79B2_B3->IAOx Core_Biosynthesis->I3M CYP81F2->4OHI3M Methyltransferase->4MOI3M Myrosinase->4MICA

Biosynthesis of the precursor to this compound.

Quantitative Data

As of the latest literature review, specific quantitative data for this compound in plant tissues is scarce. Research has predominantly focused on the quantification of its glucosinolate precursors. The concentration of these precursors can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. For instance, in Arabidopsis thaliana, 4-methoxyindol-3-yl-methyl glucosinolate is found to be abundant in the roots.[3]

Plant SpeciesCompoundTissueConcentration (nmol/g fresh weight)Reference
Arabidopsis thaliana (Col-0)4-methoxyindol-3-ylmethyl-glucosinolateRosette Leaves~1.5[3]
Arabidopsis thaliana (Col-0)4-methoxyindol-3-ylmethyl-glucosinolateRootsAbundant (relative to leaves)[3]

Note: The table presents data for the precursor compound due to the lack of available quantitative data for this compound.

Experimental Protocols

A definitive, standardized protocol for the extraction and quantification of this compound from plant material has not been widely published. However, based on methodologies for related indole alkaloids and glucosinolate breakdown products, a general workflow can be proposed.

General Extraction and Analysis Workflow

Experimental Workflow Start Plant Tissue Homogenization (e.g., in liquid nitrogen) Extraction Extraction with Organic Solvent (e.g., Methanol/Water or Ethyl Acetate) Start->Extraction Filtration Filtration/Centrifugation to remove solid debris Extraction->Filtration Purification Optional: Solid Phase Extraction (SPE) for sample cleanup and concentration Filtration->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification (using a standard curve) Analysis->Quantification

A generalized workflow for the analysis of indole compounds from plants.
Detailed Methodological Considerations

4.2.1. Extraction

  • Solvent System: A common approach for the extraction of indole alkaloids and glucosinolate breakdown products involves the use of a methanol/water mixture (e.g., 70-80% methanol) to deactivate myrosinase activity and efficiently extract the compounds.[4] Alternatively, for less polar compounds, ethyl acetate can be employed.

  • Procedure:

    • Homogenize fresh or freeze-dried plant material to a fine powder.

    • Add the extraction solvent at a specified ratio (e.g., 10:1 solvent volume to tissue weight).

    • Vortex or sonicate the mixture for a defined period to ensure thorough extraction.

    • Centrifuge the mixture to pellet solid debris.

    • Collect the supernatant for further processing.

4.2.2. Purification (Optional)

  • For complex matrices, a Solid Phase Extraction (SPE) step can be beneficial to remove interfering compounds and concentrate the analyte of interest. A C18 cartridge is often suitable for the cleanup of indole-containing extracts.

4.2.3. Analysis and Quantification

  • Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound.[5][6]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of indole alkaloids.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with the addition of a small amount of formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for indole alkaloids.

    • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, with at least two specific precursor-product ion transitions for the analyte and the internal standard to ensure accuracy.

  • Quantification: Absolute quantification should be performed using a calibration curve prepared with a certified reference standard of this compound. An appropriate internal standard (e.g., a deuterated analog) should be used to correct for matrix effects and variations in extraction efficiency.

Future Perspectives

The study of this compound is an emerging area with significant potential. Its origin from the plant's chemical defense system suggests that it may possess interesting bioactivities. Future research should focus on:

  • Wider Screening: A broader survey of plant species, particularly within the Brassicales order, to identify other natural sources of this compound.

  • Quantitative Studies: Development and application of validated analytical methods to accurately quantify its concentration in various plant tissues and under different physiological and environmental conditions.

  • Bioactivity Profiling: In-depth investigation of its pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and cytotoxic activities.

  • Biosynthetic Elucidation: Further clarification of the enzymatic steps leading from 4-methoxy-indole-3-ylmethyl glucosinolate to the formation of the aldehyde.

Conclusion

This compound represents a structurally interesting indole alkaloid with a confirmed but underexplored presence in the plant kingdom. While significant progress has been made in understanding the biosynthesis of its glucosinolate precursors in model organisms like Arabidopsis thaliana, a considerable knowledge gap remains concerning its quantitative distribution and biological function. The methodologies and information presented in this guide are intended to provide a solid foundation for researchers to further investigate this intriguing plant metabolite and unlock its potential applications in science and medicine.

References

The Role of 4-Methoxy-1H-indole-3-carbaldehyde in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plants have evolved sophisticated chemical defense systems to protect themselves from a myriad of pathogens. Among the arsenal of defensive compounds, indole-derived phytoalexins play a crucial role, particularly in the Brassicaceae family. This technical guide provides an in-depth examination of 4-methoxy-1H-indole-3-carbaldehyde, a specialized indolic phytoalexin, and its role in plant defense mechanisms. We will explore its biosynthesis, the signaling pathways that regulate its production, quantitative data on its accumulation during defense responses, and detailed experimental protocols for its study. This document is intended to be a comprehensive resource for researchers in plant science and drug development seeking to understand and leverage this important class of molecules.

Introduction to Indolic Phytoalexins in Plant Defense

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo by plants in response to pathogen attack or abiotic stress.[1] In the model plant Arabidopsis thaliana and other cruciferous plants, a significant portion of the phytoalexin response is mediated by compounds derived from the amino acid tryptophan.[2] These indolic phytoalexins, including the well-studied camalexin and derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), are critical for resistance against a broad spectrum of fungal and bacterial pathogens.[2][3] this compound is a methoxylated derivative of ICHO that is thought to possess specialized functions in these defense responses.

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked with the central pathway for indolic secondary metabolites, sharing early steps with the biosynthesis of camalexin and indole glucosinolates. The pathway originates from tryptophan.

Key Biosynthetic Steps:

  • Tryptophan to Indole-3-acetaldoxime (IAOx): The initial step is the conversion of tryptophan to IAOx, catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3.[4][5] This is a critical branch point for various indolic compounds.

  • IAOx to Indole-3-acetonitrile (IAN): IAOx is subsequently converted to IAN by another cytochrome P450, CYP71A13, and its homolog CYP71A12.[6]

  • IAN to Indole-3-carbaldehyde (ICHO): The cytochrome P450 enzyme CYP71B6 plays a crucial role in converting IAN to ICHO, releasing cyanide in the process.[2][7]

  • Oxidation to Indole-3-carboxylic acid (ICOOH): Arabidopsis Aldehyde Oxidase 1 (AAO1) is responsible for the oxidation of ICHO to ICOOH.[2][7]

  • Hydroxylation and Methoxylation: The formation of this compound requires a hydroxylation step at the 4-position of the indole ring, followed by a methylation reaction. While the specific enzymes for these steps in the context of ICHO are not fully elucidated, it is known that 4-methoxy-indol-3-ylmethylglucosinolate (4-methoxy-IMG) biosynthesis is stimulated upon microbial attack, and its degradation products contribute to antifungal resistance.[3] This suggests the presence of pathogen-inducible hydroxylases and methyltransferases that can act on indole rings.

Biosynthesis_of_4_methoxy_1H_indole_3_carbaldehyde Tryptophan Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN CYP71A13/A12 Indole_Glucosinolates Indole Glucosinolates (Related Pathway) IAOx->Indole_Glucosinolates ICHO Indole-3-carbaldehyde (ICHO) IAN->ICHO CYP71B6 Camalexin Camalexin (Related Pathway) IAN->Camalexin 4_OH_ICHO 4-hydroxy-ICHO ICHO->4_OH_ICHO Hydroxylase (putative) ICOOH Indole-3-carboxylic acid (ICOOH) ICHO->ICOOH 4_MeO_ICHO 4-methoxy-1H-indole- 3-carbaldehyde 4_OH_ICHO->4_MeO_ICHO Methyltransferase (putative)

Caption: Biosynthesis of this compound.

Signaling Pathways and Regulation

The production of this compound is tightly regulated and integrated into the broader plant defense signaling network. Its biosynthesis is induced upon pathogen recognition, which triggers a cascade of downstream signaling events.

Key Regulatory Aspects:

  • Co-regulation with Camalexin: The biosynthetic genes for ICHO and ICOOH derivatives, such as CYP71B6 and AAO1, are transcriptionally co-expressed with camalexin biosynthetic genes like CYP71A13 and PAD3 (CYP71B15).[2][7] This suggests that they are controlled by a common set of transcription factors.

  • Role of Transcription Factors: Transcription factors such as WRKY33 and MYB51 are known master regulators of indolic phytoalexin biosynthesis in response to pathogen-associated molecular patterns (PAMPs) and pathogen effectors.[8] These transcription factors likely bind to the promoter regions of the ICHO biosynthetic genes to activate their expression.

  • Phytohormone Signaling: The salicylic acid (SA) and jasmonic acid (JA) signaling pathways are central to plant defense. While camalexin induction is often associated with the JA pathway, there is significant crosstalk between these hormonal pathways. The specific hormonal regulation of 4-methoxy-ICHO production is an area of active research.

Signaling_Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Perception MAPK_Cascade MAP Kinase Cascade PRR->MAPK_Cascade Activation TFs Transcription Factors (WRKY33, MYB51) MAPK_Cascade->TFs Phosphorylation & Activation SA Salicylic Acid (SA) MAPK_Cascade->SA JA Jasmonic Acid (JA) MAPK_Cascade->JA Biosynthesis_Genes Biosynthesis Genes (CYP79B2/3, CYP71A13, CYP71B6, AAO1) TFs->Biosynthesis_Genes Transcriptional Activation 4_MeO_ICHO_Production 4-methoxy-1H-indole- 3-carbaldehyde Production Biosynthesis_Genes->4_MeO_ICHO_Production Enzymatic Synthesis Defense_Response Defense Response (e.g., cell wall strengthening) 4_MeO_ICHO_Production->Defense_Response Contribution to SA->TFs JA->TFs Experimental_Workflow_Phytoalexin Start Plant Tissue (e.g., leaves) Freeze Freeze in Liquid N₂ & Grind Start->Freeze Extract Extract with 80% Methanol Freeze->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge SPE Solid Phase Extraction (SPE) Cleanup Centrifuge->SPE Analyze HPLC-UV/Fluorescence Analysis SPE->Analyze Quantify Quantification Analyze->Quantify

References

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, with indoles being particularly reactive substrates. This reaction provides a direct route to indole-3-carboxaldehydes, which are pivotal intermediates in the synthesis of a wide array of biologically active compounds, natural products, and pharmaceuticals. This guide offers a comprehensive overview of the Vilsmeier-Haack formylation of indoles, detailing the reaction mechanism, providing experimental protocols, and summarizing quantitative data for various indole derivatives.

Reaction Mechanism and Principles

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution of the indole ring.

1.1. Formation of the Vilsmeier Reagent:

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[1][2]

1.2. Electrophilic Aromatic Substitution:

The electron-rich indole nucleus then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Due to the high electron density at the C3 position of the indole ring, the attack predominantly occurs at this site, leading to a high degree of regioselectivity.[3]

1.3. Hydrolysis:

The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final indole-3-carboxaldehyde.[1][2]

The overall mechanism can be visualized as follows:

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indole Indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate Electrophilic Attack Indole_3_Carboxaldehyde Indole-3-carboxaldehyde Iminium_Intermediate->Indole_3_Carboxaldehyde Hydrolysis H2O H₂O (Workup) H2O->Indole_3_Carboxaldehyde Vilsmeier_Reagent_ref Vilsmeier Reagent Vilsmeier_Reagent_ref->Iminium_Intermediate

Mechanism of the Vilsmeier-Haack formylation of indoles.

Experimental Protocols

Below are detailed experimental protocols for the Vilsmeier-Haack formylation of indole. These protocols are provided for informational purposes and should be adapted and optimized based on the specific indole substrate and laboratory conditions.

2.1. General Procedure for the Synthesis of Indole-3-carboxaldehyde

This procedure is a representative example of the Vilsmeier-Haack formylation of unsubstituted indole.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 5 °C.[4] After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve indole in a minimal amount of anhydrous DMF in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 85 °C and maintain it for 5-8 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.[1] Neutralize the acidic solution by the slow and careful addition of a saturated sodium carbonate solution until the pH is alkaline. This step is exothermic and should be performed with caution. The product, indole-3-carboxaldehyde, will often precipitate as a solid.[5]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[1] If no solid precipitates, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

A general workflow for this experimental procedure is depicted below:

Experimental_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0 °C) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture (0 °C to 85 °C) Vilsmeier_Reagent->Reaction_Mixture Indole_Solution Indole in DMF Indole_Solution->Reaction_Mixture Quenching Quenching with Ice & Neutralization (Na₂CO₃) Reaction_Mixture->Quenching Filtration_Extraction Filtration or Extraction Quenching->Filtration_Extraction Purification Recrystallization or Column Chromatography Filtration_Extraction->Purification Final_Product Pure Indole-3-carboxaldehyde Purification->Final_Product

Experimental workflow for the Vilsmeier-Haack formylation of indoles.

Data Presentation: Vilsmeier-Haack Formylation of Substituted Indoles

The Vilsmeier-Haack reaction is applicable to a wide range of substituted indoles. The nature and position of the substituent can influence the reaction conditions and the yield of the formylated product. The following table summarizes the reaction conditions and yields for the formylation of various indole derivatives.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-Methylindole (Skatole)POCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85588[5]
6-MethylindolePOCl₃, DMF0 to 90889[5]
7-FluoroindolePOCl₃, DMF0 to 85592[5]
5-ChloroindolePOCl₃, DMF0 to 90786[5]
5-MethoxyindolePOCl₃, DMF0 to 90790[5]
Methyl 6-methyl-1H-indole-2-carboxylatePOCl₃, DMFNot specifiedNot specified79[6]
Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylatePOCl₃, DMFNot specifiedNot specified83[6]

Note on Regioselectivity: For most substituted indoles, formylation occurs at the C3 position. However, if the C3 position is blocked, formylation can occur at other positions, such as the N1 position (N-formylation) or the C2 position, as seen with 2-methylindole.

Scope and Limitations

The Vilsmeier-Haack reaction is a highly effective method for the formylation of indoles, particularly those with electron-donating groups. However, the reaction can be sensitive to certain functional groups. Strongly electron-withdrawing groups on the indole ring can deactivate the system towards electrophilic attack, leading to lower yields or requiring harsher reaction conditions. In some cases, side reactions such as the formation of bis(indolyl)methanes can occur. Recent advancements have also explored catalytic versions of the Vilsmeier-Haack reaction to mitigate the use of stoichiometric amounts of phosphorus oxychloride.[6][7]

Conclusion

The Vilsmeier-Haack formylation of indoles remains a cornerstone of synthetic organic chemistry for the preparation of indole-3-carboxaldehydes. Its reliability, high yields, and predictable regioselectivity make it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and consideration of the substrate's electronic properties are key to achieving successful outcomes with this important transformation.

References

The Diverse Biological Landscape of Methoxy-Substituted Indoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The indole nucleus is often considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] The strategic addition of methoxy (-OCH₃) groups to this core structure significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance chemical reactivity and steer the compound's interaction with specific biological machinery, unlocking a diverse spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of methoxy-substituted indoles, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows.

Anticancer Activity

Methoxy-substituted indoles have emerged as a promising class of compounds in oncology research, demonstrating a variety of mechanisms to thwart cancer cell proliferation and survival. The position of the methoxy group on the indole ring can dramatically alter both the potency and the mechanism of cell death.[4][5]

Mechanisms of Action:

  • Receptor Tyrosine Kinase Inhibition: Certain indole derivatives act as inhibitors of crucial enzymes in cancer signaling, such as the Epidermal Growth Factor Receptor (EGFR).[6] For instance, an indole-oxadiazole-benzothiazole hybrid, compound 2e , has shown potent anticancer activity by inhibiting EGFR.[6]

  • Microtubule Disruption: Some indolyl-pyridinyl-propenone analogues function as mitotic inhibitors by disrupting microtubule dynamics. Remarkably, shifting a methoxy group from the 5-position to the 6-position of the indole ring can switch the compound's primary biological activity from inducing methuosis to disrupting microtubules.[4][5]

  • Induction of Apoptosis and Methuosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[7] A novel, non-apoptotic form of cell death known as methuosis, characterized by extensive macropinocytosis and vacuolization, is also induced by specific methoxy-indole analogues.[4][5]

  • Immunomodulation: Pineal methoxyindoles, such as melatonin and 5-methoxytryptophol, can modulate the anticancer immune response. They have been shown to enhance the efficacy of interleukin-2 (IL-2), a key cytokine in cancer immunotherapy, leading to increased lymphocytosis and improved therapeutic outcomes in clinical studies.[8][9]

Quantitative Data: Anticancer Activity
Compound/Derivative ClassCancer Cell LineActivityIC50 Value (µM)Reference
2e (Indole-oxadiazole)HCT116 (Colorectal)Cytotoxic6.43 ± 0.72[6]
2e (Indole-oxadiazole)A549 (Lung)Cytotoxic9.62 ± 1.14[6]
2e (Indole-oxadiazole)A375 (Melanoma)Cytotoxic8.07 ± 1.36[6]
10b (Indole-thiadiazole)A549 (Lung)Cytotoxic0.012[10]
10b (Indole-thiadiazole)K562 (Leukemia)Cytotoxic0.010[10]
Indole-sulfonamide (11)P. falciparum (K1)Antimalarial2.79[11]
28-indole-betulinMIAPaCa (Pancreatic)Cytotoxic2.44 - 2.70 µg/mL[7]
28-indole-betulinPA-1 (Ovarian)Cytotoxic2.44 - 2.70 µg/mL[7]
28-indole-betulinSW620 (Colon)Cytotoxic2.44 - 2.70 µg/mL[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of methoxy-substituted indoles on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Methoxy-indole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: EGFR Inhibition Pathway

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Methoxy_Indole Methoxy-Indole Derivative Methoxy_Indole->EGFR Inhibition ATP ATP ATP->EGFR Binds to kinase domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by a methoxy-indole derivative.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Methoxy-substituted indoles, including the well-known neurohormone melatonin, exhibit significant anti-inflammatory properties by modulating key inflammatory pathways.[12][13]

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Cytokines: Several indole derivatives effectively inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[14][15]

  • Modulation of Inflammatory Enzymes: Melatonin and its metabolites have been shown to prevent the activation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response, without affecting the constitutive COX-1 isoform.[12][13][16] This selective inhibition is advantageous as it may avoid the gastrointestinal side effects associated with non-selective COX inhibitors.[16]

  • Inflammasome Modulation: Melatonin can modulate the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in initiating inflammatory responses.[17]

Quantitative Data: Anti-inflammatory Activity
Compound/DerivativeModelEffectResultReference
LPSF/NN-52Acetic acid-induced nociceptionReduction in writhing52.1%[15]
LPSF/NN-56Acetic acid-induced nociceptionReduction in writhing63.1%[15]
MelatoninLPS-activated macrophagesiNOS & COX-2 inhibitionPrevents activation[12][13]
AFMK (Melatonin metabolite)LPS-activated macrophagesCOX-2 inhibitionPrevents activation[12][13]
AMK (Melatonin metabolite)LPS-activated macrophagesCOX-2 inhibitionPrevents activation[12][13]
SV-1010LPS-induced inflammationCytokine reductionNormalizes TNF-α, IL-1β, IL-6[18]
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This protocol describes the measurement of NO production by quantifying its stable metabolite, nitrite, in culture supernatants of LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Methoxy-indole test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the methoxy-indole compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Standard Curve: Prepare a standard curve using serial dilutions of the NaNO₂ solution (0-100 µM).

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing the supernatant or standard, followed by a 10-minute incubation at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature. A purple/magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Visualization: LPS-Induced Inflammatory Pathway

Inflammatory_Pathway cluster_products Inflammatory Products LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS NFkB->iNOS Upregulates COX2 COX-2 NFkB->COX2 Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Methoxy_Indole Methoxy-Indoles (e.g., Melatonin) Methoxy_Indole->NFkB Inhibits Activation Methoxy_Indole->iNOS Inhibits Activation Methoxy_Indole->COX2 Inhibits Activation

Caption: Inhibition of the LPS-induced inflammatory cascade by methoxy-indoles.

Antioxidant Activity

Several methoxy-substituted indoles are potent antioxidants capable of neutralizing harmful free radicals. This activity is crucial for protecting cells from oxidative stress, a process implicated in aging and various diseases.[19][20]

Mechanisms of Action:

  • Direct Radical Scavenging: Pineal methoxyindoles like 5-methoxytryptophol (5-MTOH) and melatonin can directly scavenge free radicals, protecting cellular components like lipids and proteins from oxidative damage.[19] Melatonin, in particular, is noted for its ability to form an antioxidant cascade, where one molecule can neutralize up to ten reactive oxygen species.[21]

  • Structure-Activity Relationship: The antioxidant capacity is closely linked to the molecular structure. For instance, 5-hydroxy-indoles exhibit very high radical scavenging ability, while melatonin reacts more favorably through a hydrogen atom transfer mechanism.[21]

Quantitative Data: Antioxidant Activity
CompoundAssayActivityResultReference
5-MTOHLipid PeroxidationProtectiveAttenuates oxidative damage[19]
5-MIAALipid PeroxidationNo ProtectionDoes not attenuate damage[19]
2-allyl-4-methoxyphenolDPPHRadical ScavengingEC20[22]
2,4-dimethoxyphenolDPPHRadical ScavengingEC20 (Higher than eugenol)[22]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details a common in vitro method to assess the free radical scavenging ability of methoxy-indole compounds using the stable radical 1,1-diphenyl-2-picrylhydrazyl (DPPH).[23][24][25]

Materials:

  • DPPH (1,1-diphenyl-2-picrylhydrazyl)

  • Methanol or Ethanol

  • Methoxy-indole test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

  • 96-well plates or cuvettes

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 100 µM). The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.[24]

  • Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, mix the test compound solution with the DPPH solution. A typical ratio is 50 µL of the sample to 150 µL of the DPPH solution.[24] A blank containing only methanol and a control containing methanol and the DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[23][24]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from violet to pale yellow.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100

  • IC50 Determination: Plot the percentage of scavenging activity against the compound concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization: DPPH Assay Workflow

DPPH_Workflow A Prepare DPPH Solution (Violet, stable radical) C Mix DPPH and Indole solutions A->C B Prepare serial dilutions of Methoxy-Indole B->C D Incubate in dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Color changes from Violet to Yellow (Radical scavenged) E->F Observation G Calculate % Scavenging and IC50 value E->G

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Indole derivatives, including methoxy-substituted variants, have demonstrated promising activity against a range of bacteria and fungi.

Mechanisms of Action:

  • Broad-Spectrum Inhibition: Indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties exhibit a broad spectrum of antimicrobial activity, with significant efficacy against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and fungal pathogens like Candida krusei.[26]

  • Modulation of Antibiotic Susceptibility: Indole and its derivatives can alter the susceptibility of bacteria like Klebsiella pneumoniae to conventional antibiotics.[27]

  • Biofilm Inhibition: These compounds can also interfere with biofilm formation, a key virulence factor that protects bacteria from antibiotics and host immune responses.[27]

Quantitative Data: Antimicrobial Activity
Compound/Derivative ClassMicroorganismMIC Value (µg/mL)Reference
Indole-triazole/thiadiazoleS. aureus3.125 - 50[26]
Indole-triazole/thiadiazoleMRSA3.125 - 50[26]
Indole-triazole/thiadiazoleE. coli3.125 - 50[26]
Indole-triazole/thiadiazoleB. subtilis3.125 - 50[26]
Indole-triazole/thiadiazoleC. albicans3.125 - 50[26]
Indole-triazole/thiadiazoleC. krusei3.125 - 50[26]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the tube dilution technique to determine the Minimum Inhibitory Concentration (MIC) of methoxy-indole compounds against various microorganisms.[26][28]

Materials:

  • Bacterial and fungal strains

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth

  • Methoxy-indole compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) for control

Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight. Resuspend the growth in sterile saline to match the 0.5 McFarland standard (approx. 10⁸ CFU/mL for bacteria). Dilute this suspension as required for the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and standard antibiotics in the broth directly in the 96-well plate.[26]

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 20-24 hours.[28]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth. Growth can be assessed visually or by measuring the optical density at 600 nm.[28]

Visualization: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate wells with bacteria A->C B Perform 2-fold serial dilution of Methoxy-Indole in broth in a 96-well plate B->C D Incubate plate (24h at 37°C) C->D E Observe wells for visible growth D->E F MIC = Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Activities in the Central Nervous System

Methoxyindoles, particularly melatonin (N-acetyl-5-methoxytryptamine) and related compounds, are pivotal in neuropharmacology. They are primarily known for regulating circadian rhythms but also play roles in neuroprotection and mood regulation.[20][29]

Mechanisms of Action:

  • Melatonin Receptor Modulation: Methoxyindoles can act as potent agonists at melatonin receptors (MT1 and MT2). Shifting the methoxy group and the side chain from their positions in melatonin (C-5 and C-3, respectively) to different locations on the indole nucleus (e.g., C-6 and N-1) can produce analogues with affinities similar to or even greater than melatonin itself.[30]

  • Neuro-immune Regulation: Pineal methoxyindoles are part of a crucial endogenous anti-inflammatory system. A neuroimmune regimen including melatonin and 5-methoxytryptamine has shown potential therapeutic benefits in neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in depression, by controlling chronic inflammation.[31][32]

Synthesis of Methoxy-Substituted Indoles

The construction of the methoxy-activated indole core is well-established, with several classic and modern synthetic methods available to researchers.

  • Classic Syntheses: Methods like the Fischer, Bischler, and Hemetsberger indole syntheses are commonly used and often start from commercially available methoxy-substituted anilines or benzaldehydes.[1][2]

  • Modern Catalytic Methods: More recent approaches include palladium-catalyzed cyclization of 2-alkynylanilines and rhodium(III)-catalyzed C-H bond activation followed by intramolecular cyclization, which offer alternative routes to functionalized indoles.[33][34]

Visualization: Fischer Indole Synthesis

Fischer_Synthesis A Methoxy-substituted Phenylhydrazine D [3,3]-Sigmatropic Rearrangement A->D B Aldehyde or Ketone B->D C Acid Catalyst (e.g., H₂SO₄, ZnCl₂) C->D Heat E Methoxy-substituted Indole D->E Aromatization (-NH₃)

References

4-Methoxy-1H-indole-3-carbaldehyde: A Pivotal Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, 4-methoxy-1H-indole-3-carbaldehyde has emerged as a particularly valuable and versatile chemical intermediate. Its unique electronic properties, conferred by the methoxy substituent, combined with the reactive aldehyde functionality at the C3 position, make it a powerful starting point for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic applications, offering field-proven insights and detailed protocols for professionals in drug discovery and chemical research.

Introduction: The Strategic Importance of a Functionalized Indole

This compound (CAS No: 90734-97-7) is an organic compound featuring a bicyclic indole structure, substituted with a methoxy group (-OCH3) at the 4-position and a formyl (aldehyde) group (-CHO) at the 3-position.[1] This specific arrangement of functional groups is not arbitrary; it is a synthetically powerful combination. The indole nucleus is an electron-rich heteroaromatic system, and the C3 position is particularly nucleophilic, making it a common site for functionalization. The aldehyde group is a highly versatile handle for a vast array of chemical transformations, including condensations, nucleophilic additions, and oxidations.[1][2]

The presence of the 4-methoxy group further enhances the electron-donating character of the benzene portion of the indole ring, influencing the molecule's overall reactivity and the properties of its downstream derivatives. Typically appearing as a pale yellow to light brown solid, this intermediate serves as a crucial building block in multi-step syntheses targeting novel pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties, underscoring its significance in modern drug discovery programs.[1][3][4][5]

Synthesis: The Vilsmeier-Haack Reaction as the Gateway

The most reliable and widely adopted method for the synthesis of indole-3-carbaldehydes, including the 4-methoxy derivative, is the Vilsmeier-Haack reaction.[6][7] This reaction is a highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8]

The Underlying Mechanism: An Electrophilic Attack

The causality behind this reaction's success lies in a two-stage process:

  • Formation of the Vilsmeier Reagent: The reaction begins with the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[6][9]

  • Electrophilic Aromatic Substitution: The electron-rich indole nucleus of the starting material, 4-methoxyindole, acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This attack preferentially occurs at the C3 position, the site of highest electron density. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[6][9]

The choice of POCl₃ and DMF is deliberate; they are cost-effective reagents that reliably generate the potent electrophile needed for the reaction to proceed under relatively mild conditions.

Visualizing the Synthetic Pathway

Vilsmeier_Haack Vilsmeier-Haack Synthesis of this compound DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent + Indole 4-Methoxyindole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Product 4-Methoxy-1H-indole- 3-carbaldehyde Iminium_Intermediate->Product Hydrolysis (H₂O work-up)

Caption: Vilsmeier-Haack reaction pathway.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis will be confirmed by TLC analysis showing consumption of the starting material and formation of a new, more polar spot, and the final product's identity will be validated by spectroscopic methods.

Materials:

  • 4-Methoxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.

  • Formylation: Dissolve 4-methoxyindole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and stir for 30 minutes.

  • Basify the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is ~8. This step hydrolyzes the iminium intermediate and must be done cautiously due to gas evolution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the predictable reactivity of its functional groups. The aldehyde is the primary center for elaboration, while the indole nitrogen and aromatic ring offer sites for further modification.

Key Reactive Sites

Reactivity Key Reactive Sites Aldehyde Aldehyde Group: - Condensations - Nucleophilic Additions - Reductions/Oxidations NH Indole N-H: - Alkylation - Arylation - Acylation Ring Aromatic Ring: - Further Electrophilic  Substitution base_image

Caption: Reactive centers of the molecule.

A Hub for Molecular Diversity

The true power of this intermediate is realized in its conversion to more complex structures. It serves as a central hub from which numerous classes of compounds can be accessed.

Applications Synthetic Applications Workflow Start 4-Methoxy-1H-indole- 3-carbaldehyde Condensation Condensation Reactions (e.g., Knoevenagel, Wittig) Start->Condensation Reductive_Amination Reductive Amination Start->Reductive_Amination Oxidation Oxidation Start->Oxidation Hybridization Molecular Hybridization Start->Hybridization Alkenes Substituted Alkenes, Chalcones Condensation->Alkenes Tryptamines Tryptamine Derivatives Reductive_Amination->Tryptamines Carboxylic_Acid 4-Methoxyindole- 3-carboxylic Acid Oxidation->Carboxylic_Acid Hybrids Bioactive Hybrids (e.g., with Triazoles, Coumarins) Hybridization->Hybrids

Caption: Synthetic utility workflow.

Case Study: Synthesis of Tryptamine Derivatives

A common and powerful application is the synthesis of tryptamines, which are precursors to many indole alkaloids. This often proceeds via a Henry reaction followed by reduction.

Protocol: Knoevenagel-Henry Type Condensation & Reduction

  • Condensation: To a solution of this compound (1 equivalent) in nitromethane (used as both reagent and solvent), add ammonium acetate (0.5 equivalents).

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC. A yellow precipitate of the intermediate, (E)-4-methoxy-3-(2-nitrovinyl)-1H-indole, should form.

  • Cool the reaction mixture and filter the solid product, washing with cold ethanol.

  • Reduction: Suspend the dried nitrovinylindole intermediate in anhydrous THF in a flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and slowly add a solution of lithium aluminum hydride (LAH) (4-5 equivalents) in THF. Caution: LAH reacts violently with water.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 4-methoxytryptamine. Further purification can be achieved via column chromatography or salt formation.

This two-step sequence is a testament to the intermediate's utility, transforming a simple aldehyde into the complex and biologically relevant tryptamine scaffold.

Analytical & Physical Data

Accurate characterization is essential for validating the identity and purity of the intermediate, ensuring the reliability of subsequent synthetic steps.

PropertyValueReference(s)
CAS Number 90734-97-7[2][10][11]
Molecular Formula C₁₀H₉NO₂[1][2][10][11]
Molecular Weight 175.18 g/mol [2][11]
Appearance Pale yellow to light brown solid[1]
¹H NMR (typical) δ ~10.0 ppm (s, 1H, -CHO), δ ~8.0-6.5 ppm (m, Ar-H), δ ~3.9 ppm (s, 3H, -OCH₃)Based on[12][13][14]
Mass Spec (ESI-MS) [M+H]⁺ at m/z = 176Based on[10]

Conclusion: A Cornerstone for Innovation

This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its straightforward and high-yielding synthesis via the Vilsmeier-Haack reaction makes it readily accessible.[6] The dual reactivity of its electron-rich indole core and its versatile aldehyde group provides chemists with a reliable platform for constructing diverse and complex molecules. From indole alkaloids to novel heterocyclic drug candidates, its applications are vast and continue to expand.[3][5][15] For any researcher or drug development professional working with the indole scaffold, a thorough understanding of this intermediate's synthesis, reactivity, and potential is essential for accelerating the discovery of next-generation bioactive compounds.

References

Methodological & Application

Synthesis of 4-methoxy-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxy-1H-indole-3-carbaldehyde, a valuable intermediate in pharmaceutical and materials science research, utilizing the Vilsmeier-Haack reaction.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction introduces a formyl (-CHO) group onto a substrate, in this case, the indole ring, yielding versatile aldehyde derivatives. Indole-3-carbaldehydes are crucial building blocks in the synthesis of a vast array of biologically active compounds, including anti-cancer agents, antivirals, and antioxidants. The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[3] This electrophile then attacks the electron-rich C3 position of the indole nucleus, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to afford the desired aldehyde.

Data Presentation

The following table summarizes quantitative data for the Vilsmeier-Haack formylation of 4-substituted indoles, providing a comparative reference for the synthesis of this compound.

Starting MaterialProductYield (%)Melting Point (°C)Analytical DataReference
4-Hydroxyindole4-Hydroxy-1H-indole-3-carbaldehyde82190-193¹H-NMR (DMSO-d₆): δ 6.54 (dd, 1H), 6.95 (dd, 1H), 7.13 (t, 1H), 8.37 (s, 1H), 9.64 (s, 1H), 10.54 (br s, 1H), 12.35 (br s, 1H)[4]
4-Methylindole4-Methyl-1H-indole-3-carbaldehyde90198-199¹H-NMR (DMSO-d₆): δ 12.51 (br, 1H), 9.97 (s, 1H), 7.34 (d, 1H), 7.20 (d, 1H), 6.98 (d, 1H), 6.73 (d, 1H), 2.35 (s, 3H)[5]

Experimental Protocols

This section details the methodology for the synthesis of this compound via the Vilsmeier-Haack reaction, adapted from a procedure for the synthesis of 4-hydroxy-1H-indole-3-carbaldehyde.[4]

Materials and Reagents:

  • 4-Methoxy-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice-methanol bath

  • Ice

  • 30% aqueous Sodium Hydroxide (NaOH) solution

  • 5N Hydrochloric acid (HCl)

  • Methanol (for recrystallization)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add 15 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-methanol bath. To the cooled DMF, slowly add 7.35 mL of phosphorus oxychloride (POCl₃) dropwise with constant stirring. After the addition is complete, continue stirring the mixture for an additional 15 minutes in the cooling bath.

  • Addition of 4-Methoxy-1H-indole: Dissolve 5.0 g of 4-methoxy-1H-indole in 10 mL of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the reaction temperature using an ice bath.

  • Reaction: Once the addition of the indole solution is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up and Neutralization: Carefully quench the reaction by adding crushed ice to the flask. Make the reaction mixture alkaline (pH > 10) by the dropwise addition of a 30% aqueous sodium hydroxide solution, while continuing to cool the flask in an ice bath. Stir the mixture for 15 minutes.

  • Acidification and Precipitation: Acidify the basic solution to approximately pH 4 by the slow addition of 5N hydrochloric acid. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash the solid thoroughly with water. Dry the crude product. For further purification, recrystallize the solid from methanol to obtain pure this compound as yellow crystals.

Visualizations

Reaction Mechanism:

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole 4-Methoxy-1H-indole Indole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack reaction mechanism for the formylation of 4-methoxy-1H-indole.

Experimental Workflow:

Experimental_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep_DMF Cool DMF Add_POCl3 Add POCl₃ Prep_DMF->Add_POCl3 Stir_Reagent Stir Add_POCl3->Stir_Reagent Add_Indole Add 4-Methoxy-1H-indole Solution Stir_Reagent->Add_Indole Stir_RT Stir at Room Temperature (2h) Add_Indole->Stir_RT Quench Quench with Ice Stir_RT->Quench Basify Basify with NaOH Quench->Basify Acidify Acidify with HCl Basify->Acidify Filter Filter Precipitate Acidify->Filter Recrystallize Recrystallize from Methanol Filter->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Formylation of 4-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-methoxyindole-3-carbaldehyde via the Vilsmeier-Haack formylation of 4-methoxyindole. This aldehyde is a valuable intermediate in the synthesis of a wide range of biologically active compounds and pharmaceutical agents.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of indole chemistry, this reaction selectively introduces a formyl group (-CHO) at the electron-rich C3 position. The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophile is then attacked by the nucleophilic indole, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde. The presence of the electron-donating methoxy group at the 4-position of the indole ring activates the molecule towards electrophilic substitution, making the Vilsmeier-Haack reaction an efficient method for the synthesis of 4-methoxyindole-3-carbaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of 4-methoxyindole. The data is based on established protocols for similar indole derivatives and general principles of the Vilsmeier-Haack reaction.

ParameterValue
Starting Material 4-Methoxyindole
Product 4-Methoxyindole-3-carbaldehyde
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Stoichiometry (4-Methoxyindole:POCl₃:DMF) 1 : 1.5 : (solvent)
Reaction Temperature 0°C to 35°C
Reaction Time 2-3 hours
Typical Yield 85-95%

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methoxyindole

This protocol is adapted from the procedure for the formylation of the closely related 4-benzyloxyindole.

Materials:

  • 4-Methoxyindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Deionized Water

  • 30% aqueous Sodium Hydroxide (NaOH) solution

  • 5 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography column

Procedure:

1. Formation of the Vilsmeier Reagent: a. In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (4 mL). b. Cool the flask in an ice bath to 0°C. c. To the cooled DMF, add phosphorus oxychloride (1.0 mL) dropwise via the dropping funnel with continuous stirring. Maintain the temperature below 10°C during the addition. d. After the addition is complete, allow the mixture to stir at 0°C for an additional 15-20 minutes. The formation of a colorless to pale yellow, viscous Vilsmeier reagent complex will be observed.

2. Formylation Reaction: a. In a separate flask, dissolve 4-methoxyindole (500 mg) in anhydrous DMF (4 mL). b. Add the solution of 4-methoxyindole dropwise to the pre-formed Vilsmeier reagent at 0°C with vigorous stirring. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Heat the reaction mixture to 35°C and continue to stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation: a. Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice (approximately 50 g) with stirring. b. Make the resulting solution alkaline (pH 9-10) by the slow addition of a 30% aqueous sodium hydroxide solution. Stir the mixture for 15 minutes. c. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine (2 x 30 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification: a. The crude product can be purified by silica gel column chromatography. b. Elute the column with a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to obtain the pure 4-methoxyindole-3-carbaldehyde. c. The final product is typically a solid.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_vilsmeier_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 4-Methoxyindole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Intermediate Iminium Intermediate Indole 4-Methoxyindole Indole->Iminium_Intermediate + Vilsmeier Reagent Product 4-Methoxyindole-3-carbaldehyde Iminium_Intermediate->Product Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack formylation of 4-methoxyindole.

Experimental Workflow

Experimental_Workflow A Vilsmeier Reagent Formation (DMF + POCl3 @ 0°C) B Addition of 4-Methoxyindole Solution A->B C Reaction (Stir at 35°C, 2h) B->C D Quenching (Ice Water) C->D E Basification (aq. NaOH) D->E F Extraction (Ethyl Acetate) E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Final Product: 4-Methoxyindole-3-carbaldehyde H->I

Caption: Step-by-step experimental workflow for the synthesis of 4-methoxyindole-3-carbaldehyde.

Synthesis of 4-methoxybrassinin from 4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methoxybrassinin, a naturally occurring indole alkaloid with potential applications in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-methoxy-1H-indole-3-carbaldehyde, and proceeds through a two-step sequence involving a reductive amination followed by the formation of a dithiocarbamate moiety. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, providing clear, step-by-step instructions to facilitate the efficient laboratory-scale production of 4-methoxybrassinin for further biological evaluation.

Introduction

Brassinin and its derivatives, such as 4-methoxybrassinin, are phytoalexins found in cruciferous plants.[1] These compounds have garnered significant interest in the scientific community due to their potential as cancer chemopreventive agents.[2] The core structure, featuring an indole nucleus linked to a dithiocarbamate group, is believed to be crucial for their biological activity. The synthesis of these compounds is of great importance for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The following protocol outlines a reliable method for the synthesis of 4-methoxybrassinin starting from this compound.

Data Presentation

Table 1: Physicochemical Properties of 4-Methoxybrassinin

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂OS₂[3]
Molecular Weight266.4 g/mol [3]
IUPAC Namemethyl N-[(4-methoxy-1H-indol-3-yl)methyl]carbamodithioate[3]
AppearanceSolid (predicted)
SMILESCOC1=CC=CC2=C1C(=CN2)CNC(=S)SC[3]
InChIKeyJVKOHVNWMQYCIN-UHFFFAOYSA-N[3]

Table 2: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsSolventExpected Yield
1Reductive AminationThis compound, Ammonium chloride, Sodium borohydrideMethanol70-85%
2Dithiocarbamate Formation4-methoxy-1H-indole-3-methanamine, Carbon disulfide, Triethylamine, Methyl iodidePyridine60-75%

Experimental Protocols

Step 1: Synthesis of 4-methoxy-1H-indole-3-methanamine (Reductive Amination)

This procedure describes the conversion of this compound to the corresponding amine via reductive amination.

Materials:

  • This compound

  • Ammonium chloride (NH₄Cl)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Distilled water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and ammonium chloride (1.5 eq) in methanol (20 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add sodium borohydride (2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of distilled water (20 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-methoxy-1H-indole-3-methanamine. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-methoxybrassinin (Dithiocarbamate Formation)

This protocol details the formation of the dithiocarbamate moiety to yield the final product, 4-methoxybrassinin.

Materials:

  • 4-methoxy-1H-indole-3-methanamine (from Step 1)

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Methyl iodide (CH₃I)

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 4-methoxy-1H-indole-3-methanamine (1.0 eq) in pyridine (15 mL) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) followed by the dropwise addition of carbon disulfide (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Pour the reaction mixture into 1 M hydrochloric acid (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methoxybrassinin as a solid.

Visualizations

Synthetic Pathway

Synthesis_of_4_Methoxybrassinin Start This compound Intermediate 4-methoxy-1H-indole-3-methanamine Start->Intermediate 1) NH4Cl, MeOH 2) NaBH4 Product 4-Methoxybrassinin Intermediate->Product 1) CS2, Et3N, Pyridine 2) CH3I

Caption: Synthetic route to 4-methoxybrassinin.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Dithiocarbamate Formation A Dissolve Starting Material & NH4Cl in MeOH B Cool to 0 °C A->B C Add NaBH4 B->C D Reaction at Room Temperature C->D E Quench with Water D->E F Extract with CH2Cl2 E->F G Dry and Concentrate F->G H Dissolve Amine in Pyridine G->H Intermediate Product I Cool to 0 °C H->I J Add Et3N and CS2 I->J K Add CH3I J->K L Reaction at Room Temperature K->L M Acidic Workup & Extraction L->M N Purification by Chromatography M->N Biological_Signaling Drug 4-Methoxybrassinin Target Cellular Targets (e.g., Signaling Proteins) Drug->Target Binds to Pathway1 Modulation of Carcinogenesis Pathways Target->Pathway1 Impacts Pathway2 Induction of Phase II Enzymes Target->Pathway2 Impacts Response1 Inhibition of Cell Proliferation Pathway1->Response1 Response2 Induction of Apoptosis Pathway1->Response2 Response3 Enhanced Detoxification Pathway2->Response3

References

Preparation of 4-Methoxycyclobrassinin from an Indole Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit proposed, protocol for the synthesis of 4-methoxycyclobrassinin, a derivative of the phytoalexin cyclobrassinin, utilizing a 4-methoxyindole precursor. The synthetic strategy is based on established methodologies for the preparation of analogous indole-derived compounds. The protocol is divided into three main stages: the synthesis of a 4-methoxy-substituted gramine analogue, its conversion to 4-methoxybrassinin, and the final oxidative cyclization to yield the target compound. While specific quantitative data for the 4-methoxy derivatives are not available in the current literature, this document provides a comprehensive workflow, including reaction conditions and purification methods, to guide the synthesis and further investigation of this potentially bioactive molecule. Additionally, a potential signaling pathway for the biological activity of 4-methoxycyclobrassinin is proposed based on the known anticancer properties of related compounds.

Introduction

Phytoalexins are antimicrobial and often antioxidant substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. Brassinin and its cyclized derivative, cyclobrassinin, are indole-containing phytoalexins found in cruciferous vegetables that have garnered significant interest due to their potential cancer chemopreventive activities. The introduction of a methoxy group at the 4-position of the indole ring of cyclobrassinin may modulate its biological activity, potentially leading to the development of novel therapeutic agents. This document outlines a comprehensive, step-by-step protocol for the chemical synthesis of 4-methoxycyclobrassinin from a readily available 4-methoxyindole precursor.

Proposed Synthetic Pathway

The proposed synthesis of 4-methoxycyclobrassinin is a three-stage process commencing with the Mannich reaction on 4-methoxyindole to introduce a dimethylaminomethyl group at the 3-position. This intermediate is then converted to the dithiocarbamate, 4-methoxybrassinin. The final step involves an oxidative intramolecular cyclization to form the thiazino[6,5-b]indole core of 4-methoxycyclobrassinin.

Stage 1: Synthesis of 3-((Dimethylamino)methyl)-4-methoxy-1H-indole

This stage employs a Mannich reaction to introduce the necessary side chain onto the indole core.

Materials:

  • 4-Methoxyindole

  • Aqueous dimethylamine solution (40%)

  • Aqueous formaldehyde solution (37%)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Protocol:

  • In a round-bottom flask, dissolve 4-methoxyindole (1.0 eq.) in dichloromethane.

  • Cool the solution to 0°C in an ice bath and add glacial acetic acid (1.2 eq.) with stirring.

  • In a separate flask, prepare a pre-cooled mixture of aqueous dimethylamine (1.5 eq.) and aqueous formaldehyde (1.5 eq.).

  • Slowly add the dimethylamine-formaldehyde mixture to the stirred indole solution at 0°C.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3-((dimethylamino)methyl)-4-methoxy-1H-indole.

Stage 2: Synthesis of 4-Methoxybrassinin

This step involves the formation of the dithiocarbamate moiety, a key intermediate for the final cyclization.

Materials:

  • 3-((Dimethylamino)methyl)-4-methoxy-1H-indole

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Triethylamine (Et₃N)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Dissolve 3-((dimethylamino)methyl)-4-methoxy-1H-indole (1.0 eq.) in a mixture of ethanol and dichloromethane.

  • Add triethylamine (2.0 eq.) to the solution and cool to 0°C in an ice bath.

  • Add carbon disulfide (3.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After stirring for 30 minutes at 0°C, add methyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 4-methoxybrassinin.

Stage 3: Oxidative Cyclization to 4-Methoxycyclobrassinin

The final stage involves an intramolecular radical cyclization to form the target tricyclic compound.

Materials:

  • 4-Methoxybrassinin

  • Benzoyl peroxide (BPO)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybrassinin (1.0 eq.) and benzoyl peroxide (1.5 eq.) in 1,2-dichloroethane.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated sodium bicarbonate solution to remove the benzoic acid byproduct.

  • Extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by preparative TLC or silica gel column chromatography to yield 4-methoxycyclobrassinin.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis. The yields are estimated based on reported syntheses of analogous, non-methoxylated compounds.

StageStarting MaterialKey ReagentsSolventProductEstimated Yield
14-MethoxyindoleDimethylamine, FormaldehydeDichloromethane3-((Dimethylamino)methyl)-4-methoxy-1H-indole75-90%
23-((Dimethylamino)methyl)-4-methoxy-1H-indoleCarbon disulfide, Methyl iodideEthanol/Dichloromethane4-Methoxybrassinin65-80%
34-MethoxybrassininBenzoyl peroxide1,2-Dichloroethane4-Methoxycyclobrassinin50-65%

Visualizations

Experimental Workflow

G cluster_0 Stage 1: Mannich Reaction cluster_1 Stage 2: Dithiocarbamate Formation cluster_2 Stage 3: Oxidative Cyclization start1 4-Methoxyindole process1 Synthesis of 3-((Dimethylamino)methyl)- 4-methoxy-1H-indole start1->process1 reagents1 Dimethylamine, Formaldehyde reagents1->process1 process2 Synthesis of 4-Methoxybrassinin process1->process2 reagents2 CS₂, CH₃I reagents2->process2 process3 Synthesis of 4-Methoxycyclobrassinin process2->process3 reagents3 Benzoyl Peroxide reagents3->process3

Caption: Proposed three-stage synthetic workflow for 4-methoxycyclobrassinin.

Potential Signaling Pathway

The biological activity of brassinin and its analogues has been linked to the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. By inhibiting IDO, these compounds may restore anti-tumor immunity.

G 4-Methoxycyclobrassinin 4-Methoxycyclobrassinin IDO Indoleamine 2,3-dioxygenase (IDO) 4-Methoxycyclobrassinin->IDO inhibits Kynurenine Kynurenine IDO->Kynurenine production Tryptophan Tryptophan Tryptophan->IDO depletion T_cell T-cell Proliferation & Activity Kynurenine->T_cell inhibits Tumor_Immunity Anti-Tumor Immunity T_cell->Tumor_Immunity promotes

Design of Novel Bioactive Compounds from 4-Methoxy-1H-indole-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the design, synthesis, and evaluation of novel bioactive compounds derived from 4-methoxy-1H-indole-3-carbaldehyde. This versatile starting material serves as a key building block for a variety of heterocyclic compounds with significant therapeutic potential.[1] The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and synthetic drugs.[2][3][4] This guide details the synthesis of two major classes of derivatives—Schiff bases and chalcones—and provides protocols for assessing their anticancer, antimicrobial, and antioxidant activities.

Introduction to this compound Derivatives

This compound is an attractive starting material for drug discovery due to the reactivity of its aldehyde group and the electron-donating nature of the methoxy group, which can influence the biological activity of its derivatives.[1] By reacting the carbaldehyde with various primary amines or methyl ketones, two prominent classes of bioactive molecules can be synthesized: Schiff bases and chalcones, respectively. These derivatives have demonstrated a wide spectrum of pharmacological effects, including potent anticancer, antimicrobial, and antioxidant properties.[5][6]

Data Presentation: Biological Activities

The following tables summarize the biological activities of representative indole-3-carbaldehyde derivatives, providing a quantitative basis for structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Indole-Based Chalcone Derivatives

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
Indole-Chalcone Hybrid (18c)Jurkat (Leukemia)MTT8.0 ± 1.4[6]
HCT116 (Colon)MTT18.2 ± 2.9[6]
Chalcone-Indole Hybrid (42)Various Cancer LinesMTT0.23 - 1.8[7]
Chalcone-Indole Hybrid (44)Various Cancer LinesMTT0.023 - 0.077[7]
Chalcone with 4-methoxy substitution (25)MCF-7 (Breast)MTT3.44 ± 0.19[8]
HepG2 (Liver)MTT4.64 ± 0.23[8]
HCT116 (Colon)MTT6.31 ± 0.27[8]

Table 2: Antimicrobial Activity of Indole-Based Schiff Base Derivatives

CompoundBacterial StrainFungal StrainMIC (µg/mL)Reference
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineDickeya species2000[9]
Fusarium oxysporum5000[9]
Schiff Base Derivative (PC1)Escherichia coli62.5[10][11]
Staphylococcus aureus62.5[11]
Schiff Base Derivative (PC2)Escherichia coli250[10][11]
Staphylococcus aureus62.5[11]
Candida albicans62.5[11]
Binuclear Hg(II) complex of a Schiff baseStaphylococcus aureus> Ampicillin[12]
Aspergillus flavus> Amphotericin B[12]

Table 3: Antioxidant Activity of Indole-3-carbaldehyde Derivatives

CompoundAssayIC₅₀ (µM/mL)Reference
Indole-3-carboxaldehyde (Parent)DPPH121 ± 0.5[3]
Derivative 5f (methoxy & phenolic groups)DPPH8 ± 0.9[3]
Derivative 5g (methoxy & phenolic groups)DPPH13 ± 0.2[3]
Butylated Hydroxyanisole (BHA - Standard)DPPH11 ± 0.5[3]
Catechol Derivative 18a-cDPPH & FRAPStrong Activity[6]
3-methoxy-4-hydroxy Chalcone 19a-cABTSStrong Activity[6]

Key Signaling Pathways

The bioactive effects of indole derivatives are often attributed to their modulation of critical cellular signaling pathways. Understanding these pathways is crucial for rational drug design and mechanism-of-action studies.

Anticancer Signaling Pathways

Indole compounds have been shown to target key pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and NF-κB pathways.[13][14][15]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indole Indole Derivatives (e.g., Chalcones) Indole->PI3K inhibition Indole->Akt inhibition Indole->mTORC1 inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by indole derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex p50/p65 (NF-κB) IkB->NFkB_complex degradation releases Nucleus Nucleus NFkB_complex->Nucleus translocation Cytoplasm Cytoplasm Indole Indole Derivatives Indole->IKK inhibition Transcription Transcription of Pro-inflammatory & Anti-apoptotic Genes

Caption: NF-κB signaling inhibition by indole compounds.

Antioxidant Signaling Pathway

The antioxidant effects of many natural compounds, including indole derivatives, are mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes.[8][16]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivatives Keap1 Keap1 Indole->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription

Caption: Nrf2 pathway activation by indole derivatives.

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives and the execution of critical biological assays are provided below.

Synthesis Protocols

Protocol 1: Synthesis of Indole-Based Chalcones via Claisen-Schmidt Condensation [5][17][18]

This protocol describes a conventional base-catalyzed synthesis.

Chalcone_Synthesis_Workflow start Start step1 Dissolve this compound & substituted acetophenone in ethanol. start->step1 step2 Add NaOH solution dropwise with stirring at room temperature. step1->step2 step3 Stir for 4-6 hours. Monitor reaction by TLC. step2->step3 step4 Pour mixture into crushed ice and neutralize with dilute HCl. step3->step4 step5 Collect precipitate by vacuum filtration. step4->step5 step6 Wash with cold water and recrystallize from hot ethanol. step5->step6 end Pure Indole-Chalcone Product step6->end

References

Condensation Reactions of 4-Methoxy-1H-indole-3-carbaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-methoxy-1H-indole-3-carbaldehyde serves as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This document provides detailed application notes and experimental protocols for key condensation reactions of this valuable intermediate, with a focus on the synthesis of bis(indolyl)methanes, Knoevenagel condensation products, and Pictet-Spengler reaction products. The resulting compounds have shown promise in medicinal chemistry, particularly in the development of novel anticancer agents.

Synthesis of Bis(indolyl)methanes (BIMs)

The reaction of this compound with indoles is a prominent condensation reaction that leads to the formation of bis(indolyl)methanes (BIMs). These compounds are of significant interest due to their wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[1] The reaction is typically catalyzed by Brønsted or Lewis acids.

Quantitative Data for Bis(indolyl)methane Synthesis
EntryAldehydeIndoleCatalystSolventConditionsYield (%)Reference
14-MethoxybenzaldehydeIndoleTaurine (10 mol%)WaterSonication, 50 °C, 2 h87[2]
24-Methoxybenzaldehyde5-MethoxyindoleGlycerol-based carbon sulfonic acidNeat80 °C, 30 min96[3]
3Vanillin (4-hydroxy-3-methoxybenzaldehyde)Indoleα-ChymotrypsinPhosphate buffer (pH 7.8)40 °C, 24 hNot specified[4]
42-Nitro-4,5-dimethoxybenzaldehydeIndoleHyper-cross-linked polyaromatic spheres with bromomethyl groupsNeat60 °C, 55 min88[5]
Experimental Protocol: Synthesis of 3,3'-((4-methoxyphenyl)methylene)bis(5-methoxy-1H-indole)

This protocol is adapted from a procedure using a glycerol-based carbon sulfonic acid catalyst.[3]

Materials:

  • 4-Methoxybenzaldehyde (1.0 mmol)

  • 5-Methoxyindole (2.0 mmol)

  • Glycerol-based carbon sulfonic acid catalyst (10 mg)

Procedure:

  • In a round-bottom flask, combine 4-methoxybenzaldehyde (1.0 mmol), 5-methoxyindole (2.0 mmol), and the glycerol-based carbon sulfonic acid catalyst (10 mg).

  • Heat the reaction mixture at 80 °C under solvent-free (neat) conditions with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 30 minutes), cool the reaction mixture to room temperature.

  • Add ethyl acetate to the flask and stir to dissolve the product.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired bis(indolyl)methane.

Biological Activity and Signaling Pathway

Many bis(indolyl)methane derivatives exhibit potent anticancer activity. For instance, certain BIMs have been shown to target the spindle motor protein kinesin Eg5, which is essential for the formation of the bipolar mitotic spindle in cancer cells.[2][6] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis of the cancer cells.

BIM_Anticancer_Mechanism BIM Bis(indolyl)methane (e.g., 3,3'-((4-methoxyphenyl)methylene)bis(1H-indole)) Eg5 Kinesin Spindle Protein (Eg5) BIM->Eg5 Inhibition MitoticSpindle Bipolar Mitotic Spindle Formation Eg5->MitoticSpindle Required for MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Failure leads to Apoptosis Apoptosis (Cancer Cell Death) MitoticArrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer action for certain bis(indolyl)methanes.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product.[7] this compound readily undergoes this reaction with various active methylene compounds, such as malononitrile and ethyl cyanoacetate, typically in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This is a general protocol for the Knoevenagel condensation of an indole-3-carbaldehyde.[8]

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, e.g., 2-3 drops)

  • Ice-cold water

Procedure:

  • Dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the mixture at room temperature. The product may begin to precipitate.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with ice-cold water and a small amount of cold ethanol.

  • Dry the product to obtain the desired (E)-2-(4-methoxy-1H-indol-3-ylmethylene)malononitrile.

Knoevenagel_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions IndoleAldehyde This compound Reaction Knoevenagel Condensation IndoleAldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Solvent Ethanol Solvent->Reaction Catalyst Piperidine (catalytic) Catalyst->Reaction Temperature Room Temperature Temperature->Reaction Workup Work-up (Cooling, Filtration, Washing) Reaction->Workup Product α,β-Unsaturated Product Workup->Product

Caption: General workflow for the Knoevenagel condensation.

Pictet-Spengler Reaction

Experimental Protocol: Enantioselective Pictet-Spengler Type Reaction

This protocol is based on the reaction of an N-protected tryptamine with 4-methoxybenzaldehyde and can serve as a template for reactions involving this compound.

Materials:

  • Tryptamine derivative (e.g., N-(2-(1H-indol-3-yl)ethyl)-9H-fluoren-9-amine) (0.25 mmol)

  • This compound (1.2 equiv., 0.3 mmol)

  • Chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid) (10 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the tryptamine derivative (0.25 mmol), chiral catalyst (10 mol%), and molecular sieves.

  • Add anhydrous toluene via syringe.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add a solution of this compound (0.3 mmol) in anhydrous toluene dropwise.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Allow the mixture to warm to room temperature and filter to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantioenriched tetrahydro-β-carboline.

Pictet_Spengler_Mechanism Tryptamine Tryptamine Condensation Condensation (-H₂O) Tryptamine->Condensation Aldehyde 4-Methoxy-1H-indole -3-carbaldehyde Aldehyde->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Cyclization Intramolecular Electrophilic Substitution Iminium->Cyclization Spiro Spiroindolenine Intermediate Cyclization->Spiro Rearrangement Rearrangement Spiro->Rearrangement Product Tetrahydro-β-carboline Rearrangement->Product

Caption: General mechanism of the Pictet-Spengler reaction.

Conclusion

The condensation reactions of this compound provide access to a rich variety of heterocyclic structures with significant potential in drug discovery and materials science. The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis and evaluation of these promising compounds. Further exploration of these reaction pathways is likely to yield novel molecules with enhanced biological activities.

References

Application Notes and Protocols: Nucleophilic Addition to 4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-methoxy-1H-indole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable precursor in the synthesis of a wide range of biologically active molecules.[1] The aldehyde functionality at the C3 position is highly susceptible to nucleophilic attack, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. These modifications are pivotal in the development of novel therapeutic agents, as indole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed protocols for key nucleophilic addition reactions to this compound and discusses the potential biological relevance of the resulting products.

Data Presentation: Common Nucleophilic Addition Reactions

The following tables summarize the expected products and reagents for common nucleophilic addition reactions performed on this compound. While specific yield and detailed spectroscopic data for these reactions on this particular substrate are not extensively reported in the literature, the provided information is based on well-established transformations of analogous indole-3-carbaldehydes.

Table 1: Reduction of this compound

NucleophileReagentProductExpected Yield (%)
Hydride (H⁻)Sodium borohydride (NaBH₄)(4-methoxy-1H-indol-3-yl)methanolHigh

Table 2: Carbon-Carbon Bond Forming Reactions

Reaction TypeNucleophile SourceProductExpected Yield (%)
Wittig ReactionMethyltriphenylphosphonium bromide3-(ethenyl)-4-methoxy-1H-indoleModerate to High
Henry ReactionNitromethane (CH₃NO₂)1-(4-methoxy-1H-indol-3-yl)-2-nitroethanolModerate to High
Grignard ReactionMethylmagnesium bromide (CH₃MgBr)1-(4-methoxy-1H-indol-3-yl)ethanolModerate

Experimental Protocols

The following are detailed protocols for performing nucleophilic addition reactions on this compound.

Protocol 1: Reduction of this compound to (4-methoxy-1H-indol-3-yl)methanol

This protocol describes the reduction of the aldehyde functionality to a primary alcohol using sodium borohydride.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise over 15 minutes.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude (4-methoxy-1H-indol-3-yl)methanol by recrystallization or column chromatography on silica gel.[2]

Protocol 2: Wittig Reaction with this compound

This protocol details the conversion of the aldehyde to an alkene using a phosphorus ylide generated in situ.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or flame-dried two-neck round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes

  • Ice bath

Procedure:

  • To a flame-dried flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq.) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-BuLi (1.1 eq.) dropwise to the stirred suspension. A color change to deep yellow or orange indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.[3]

Protocol 3: Henry (Nitroaldol) Reaction with this compound

This protocol describes the base-catalyzed addition of nitromethane to the aldehyde to form a β-nitro alcohol.

Materials:

  • This compound

  • Nitromethane

  • Ethanol (EtOH)

  • A base catalyst (e.g., Potassium Hydroxide, KOH)

  • Deionized water

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) and nitromethane (5.0 eq.) in ethanol in a flask.

  • In a separate container, dissolve the base catalyst (e.g., KOH, 0.25 eq.) in ethanol.

  • Slowly add the base solution to the aldehyde/nitromethane mixture with stirring.

  • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific base used.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with deionized water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting β-nitro alcohol by column chromatography.[4]

Visualizations

Experimental Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in appropriate solvent add_reagent Add Nucleophile Source (e.g., NaBH4, Wittig reagent, Nitromethane) start->add_reagent stir Stir at specified temperature (e.g., 0°C to RT) add_reagent->stir monitor Monitor reaction by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify end Isolated Product purify->end

Caption: General workflow for nucleophilic addition to this compound.

Potential Signaling Pathway Involvement

The reduction product of this compound is a derivative of Indole-3-carbinol (I3C). I3C and its metabolites are known to exert neuroprotective and anti-cancer effects by modulating various signaling pathways. One such pathway involves the activation of the Nrf2 antioxidant response.

G cluster_cytoplasm Cytoplasm cluster_nucleus I3C Indole-3-Carbinol (and derivatives) TrkB TrkB Receptor I3C->TrkB Activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Phosphorylates & Promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Inhibits nucleus Nucleus Nrf2->nucleus Translocates to ARE Antioxidant Response Element (ARE) Neuroprotection Neuroprotection & Antioxidant Defense ARE->Neuroprotection Induces Gene Expression nucleus->ARE Binds to

Caption: I3C-mediated activation of the neuroprotective Nrf2 signaling pathway.

References

Application Notes and Protocols for the Reduction of 4-methoxy-1H-indole-3-carbaldehyde to 4-methoxy-1H-indole-3-carbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 4-methoxy-1H-indole-3-carbaldehyde to its corresponding alcohol, 4-methoxy-1H-indole-3-carbinol. This transformation is a key step in the synthesis of various biologically active indole derivatives. This guide presents a primary protocol utilizing sodium borohydride (NaBH₄) as the reducing agent, offering a balance of efficiency and operational safety. An alternative protocol employing the more potent reducing agent, lithium aluminum hydride (LiAlH₄), is also discussed for comparative purposes. The protocols include comprehensive details on reaction setup, execution, work-up, and purification. Quantitative data, including reaction yields and spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) of the product, are summarized in structured tables. Furthermore, safety precautions and visual diagrams of the chemical pathway and experimental workflow are provided to ensure safe and successful execution.

Introduction

Indole-3-carbinol and its derivatives are a class of compounds that have garnered significant interest in the field of drug development due to their diverse biological activities, including anticancer properties. The 4-methoxy substituted analog, 4-methoxy-1H-indole-3-carbinol, is a valuable intermediate for the synthesis of novel therapeutic agents. The reduction of the aldehyde at the C3 position of the indole ring is a fundamental transformation to access this important building block. This application note details reliable and reproducible methods for this reduction, focusing on the use of common hydride-donating reagents.

Chemical Reaction Pathway

The reduction of this compound to 4-methoxy-1H-indole-3-carbinol involves the conversion of a carbonyl group to a primary alcohol. This is typically achieved through nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

reaction_pathway start This compound product 4-methoxy-1H-indole-3-carbinol start->product Reduction reagent Reducing Agent (e.g., NaBH4, LiAlH4) reagent->start

Caption: Chemical reduction of this compound.

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol is recommended for its high yield, operational simplicity, and enhanced safety profile compared to more reactive hydrides.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol/Ethanol/Chloroform solvent mixture (1:8:5, v/v/v)

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane/Methanol (95:5, v/v) eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 2.80 g, 16.0 mmol) in a solvent mixture of methanol/ethanol/chloroform (50 mL).

  • Addition of Reducing Agent: To the stirred solution at room temperature, add sodium borohydride (e.g., 0.60 g, 16.0 mmol) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion of the reaction, remove the solvent under reduced pressure.

    • To the residue, add 0.1 M NaOH solution (28 mL) and extract the aqueous phase with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain a light-brown oil.

    • Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol (95:5) solvent system as the eluent.

  • Product Characterization: The final product, 4-methoxy-1H-indole-3-carbinol, is obtained as a pale yellow oil. A yield of approximately 67% can be expected[1].

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄) (Alternative)

This protocol utilizes a more powerful reducing agent and may be suitable for more sterically hindered or less reactive substrates. Caution: LiAlH₄ reacts violently with water and protic solvents. This reaction must be carried out under strictly anhydrous conditions and with appropriate safety precautions.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer, add a suspension of LiAlH₄ in anhydrous THF.

  • Addition of Substrate: Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an appropriate time (monitor by TLC).

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water, followed by 15% aqueous NaOH, and then more water in a specific ratio (for 'x' g of LiAlH₄, add 'x' mL of water, 'x' mL of 15% NaOH, and then 3'x' mL of water).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography as described in Protocol 1.

Data Presentation

ParameterReduction with NaBH₄ Reduction with LiAlH₄ (Expected)
Starting Material This compoundThis compound
Product 4-methoxy-1H-indole-3-carbinol4-methoxy-1H-indole-3-carbinol
Yield ~67%[1]High (typically >80%)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (br s, 1H, NH), 7.26-7.18 (m, 2H, Ar-H), 7.08 (t, J = 8.0 Hz, 1H, Ar-H), 6.62 (d, J = 7.6 Hz, 1H, Ar-H), 4.85 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃), 1.80 (br s, 1H, OH).Consistent with the structure.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 154.5, 137.2, 124.1, 123.0, 118.9, 115.3, 105.1, 100.2, 57.9, 55.4.Consistent with the structure.
IR (KBr, cm⁻¹) 3410 (O-H, N-H), 3050 (Ar C-H), 2930 (C-H), 1610, 1480 (C=C), 1260 (C-O).Consistent with the structure.
MS (ESI) m/z: 178.0862 [M+H]⁺, C₁₀H₁₂NO₂⁺.Consistent with the structure.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Starting Material add_reagent Add Reducing Agent dissolve->add_reagent stir Stir and Monitor (TLC) add_reagent->stir quench Quench Reaction stir->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, IR, MS) chromatography->characterize

Caption: General workflow for the reduction of this compound.

Safety Precautions

  • Sodium Borohydride (NaBH₄):

    • Flammable solid. Keep away from heat, sparks, and open flames.

    • Reacts with water and acids to produce flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.

    • Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Lithium Aluminum Hydride (LiAlH₄):

    • Dangerously water-reactive. Reacts violently with water and protic solvents to release flammable hydrogen gas, which can ignite spontaneously. All glassware must be thoroughly dried, and anhydrous solvents must be used.

    • Corrosive and can cause severe skin and eye burns. Handle with extreme care in a fume hood and wear appropriate PPE.

    • Work-up procedures involving the quenching of LiAlH₄ are highly exothermic and must be performed slowly and with cooling.

  • General:

    • Always work in a well-ventilated fume hood.

    • Handle all organic solvents with care, avoiding inhalation and skin contact.

    • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Synthesis of Thiosemicarbazone Derivatives from Indole-3-Carboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of thiosemicarbazone derivatives from indole-3-carboxaldehyde. It includes a general synthetic procedure, quantitative data on reaction yields and biological activities, and visualizations of the synthetic workflow and a proposed signaling pathway for the anticancer activity of these compounds.

Introduction

Thiosemicarbazones are a class of Schiff bases that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The conjugation of a thiosemicarbazide moiety with an indole-3-carboxaldehyde scaffold has been shown to yield derivatives with potent biological activities. This is often attributed to the ability of the resulting N,N,S tridentate system to chelate metal ions, which can play a crucial role in their mechanism of action. These compounds have been demonstrated to induce apoptosis in cancer cells, making them promising candidates for further investigation in drug discovery and development.

Data Presentation

Synthesis Yields of Indole-3-Carboxaldehyde Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives from indole-3-carboxaldehyde is typically achieved through a condensation reaction with a corresponding thiosemicarbazide. The reaction is often carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.

DerivativeThiosemicarbazide ReactantSolventCatalystYield (%)Reference
(2Z)-2-[(1H-indol-3-yl)methylidene]hydrazine-1-carbothioamideThiosemicarbazideEthanolAcetic Acid67-82[1]
(2Z)-2-[(1H-indol-3-yl)methylidene]-N-methylhydrazine-1-carbothioamide4-MethylthiosemicarbazideEthanolAcetic Acid67-82[1]
(2Z)-2-[(1H-indol-3-yl)methylidene]-N,N-dimethylhydrazine-1-carbothioamide4,4-DimethylthiosemicarbazideEthanolAcetic Acid67[1]
(2Z)-2-[(1H-indol-3-yl)methylidene]-N-ethylhydrazine-1-carbothioamide4-EthylthiosemicarbazideEthanolAcetic Acid67-82[1]
Biological Activities of Indole-3-Carboxaldehyde Thiosemicarbazone Derivatives

The synthesized derivatives have been evaluated for various biological activities. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values against different cell lines and pathogens.

DerivativeBiological ActivityCell Line / OrganismIC₅₀ (µM)Reference
1-Propyl-indole-3-carboxaldehyde thiosemicarbazoneAntimycobacterialMycobacterium tuberculosis0.9 (µg/mL)[2]
1-(4-Nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazoneAntimycobacterialMycobacterium tuberculosis1.9 (µg/mL)[2]
Indole-3-carboxaldehyde N-phenylthiosemicarbazone Palladium(II) ComplexAnticancerHepG-222.8
Indole-3-carboxaldehyde N,N-diethylthiosemicarbazoneAntiamoebicEntamoeba histolytica1.08
Palladium(II) complex of Indole-3-carboxaldehyde N,N-diethylthiosemicarbazoneAntiamoebicEntamoeba histolytica0.47
Novel Indole-thiosemicarbazone derivative (5j)AnticancerPC30.14

Experimental Protocols

General Protocol for the Synthesis of Indole-3-Carboxaldehyde Thiosemicarbazone Derivatives

This protocol describes a general method for the synthesis of thiosemicarbazone derivatives from indole-3-carboxaldehyde and a substituted or unsubstituted thiosemicarbazide.

Materials:

  • Indole-3-carboxaldehyde

  • Appropriate thiosemicarbazide (e.g., thiosemicarbazide, 4-methylthiosemicarbazide, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 equivalent) in absolute ethanol.

  • Addition of Thiosemicarbazide: To the stirred solution, add the appropriate thiosemicarbazide (1 equivalent).

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.

  • Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of the solution. If not, the solvent volume can be reduced by rotary evaporation to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: The structure and purity of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of thiosemicarbazone derivatives from indole-3-carboxaldehyde.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis I3C Indole-3- carboxaldehyde Mix Dissolve in Ethanol + Catalytic Acid I3C->Mix TSC Thiosemicarbazide Derivative TSC->Mix Reflux Reflux (2-4h) Mix->Reflux Cool Cooling & Crystallization Reflux->Cool Filter Filtration Cool->Filter Wash Washing with Cold Ethanol Filter->Wash Dry Drying Wash->Dry Product Purified Thiosemicarbazone Derivative Dry->Product Analysis Spectroscopic Characterization Product->Analysis

Caption: General workflow for the synthesis of indole-3-carboxaldehyde thiosemicarbazone derivatives.

Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of many indole-3-carboxaldehyde thiosemicarbazone derivatives is attributed to the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway. The following diagram outlines the proposed key events in this signaling cascade.

G cluster_cell Cancer Cell cluster_stimulus Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome TSC_Deriv Indole-Thiosemicarbazone Derivative ROS ↑ Reactive Oxygen Species (ROS) TSC_Deriv->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Effector) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by indole-thiosemicarbazone derivatives.

References

Application Notes and Protocols: One-Pot Synthesis of 3-Substituted Indoles via Knoevenagel Condensation of 4-Methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of various 3-substituted indoles, specifically α,β-unsaturated derivatives, using 4-methoxy-1H-indole-3-carbaldehyde as the starting material. The described method is based on the well-established Knoevenagel condensation reaction, a reliable and efficient carbon-carbon bond-forming reaction.[1][2] This protocol is designed to be a versatile and straightforward approach for generating a library of 3-substituted indoles, which are valuable scaffolds in medicinal chemistry and drug discovery. The reaction proceeds by condensing this compound with various active methylene compounds in the presence of a catalytic amount of a weak base.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Functionalization at the C3-position of the indole ring is a key strategy for modulating their pharmacological profiles. The Knoevenagel condensation offers a direct and atom-economical method for the synthesis of 3-alkenylindoles from indole-3-carbaldehydes.[3][4] This one-pot procedure is advantageous due to its operational simplicity, mild reaction conditions, and the potential for generating diverse molecular architectures by varying the active methylene component.

Experimental Protocols

This section details the general one-pot procedure for the Knoevenagel condensation of this compound with various active methylene compounds.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)

  • Ethanol (reagent grade)

  • Piperidine or L-proline (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware for workup and purification

General One-Pot Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the active methylene compound (1.0 mmol).

  • To this mixture, add a catalytic amount of piperidine (2-3 drops) or L-proline (10 mol%).

  • Stir the reaction mixture at room temperature or gently heat to 60°C.

  • Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Upon completion of the reaction (typically 1-4 hours), cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected products and representative yields for the one-pot Knoevenagel condensation of this compound with various active methylene compounds. Yields are based on analogous reactions reported in the literature for other indole-3-carbaldehydes.[1]

EntryActive Methylene CompoundProductExpected Yield (%)
1Malononitrile2-((4-methoxy-1H-indol-3-yl)methylene)malononitrile90-98
2Ethyl CyanoacetateEthyl 2-cyano-3-(4-methoxy-1H-indol-3-yl)acrylate85-95
3Barbituric Acid5-((4-methoxy-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione80-90
42-Thiobarbituric Acid5-((4-methoxy-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione80-90
5Meldrum's Acid5-((4-methoxy-1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione85-95

Visualizations

Reaction Workflow Diagram:

Knoevenagel_Condensation Indole 4-Methoxy-1H-indole- 3-carbaldehyde ReactionVessel One-Pot Reaction (Room Temp or 60°C) Indole->ReactionVessel Methylene Active Methylene Compound Methylene->ReactionVessel Catalyst Piperidine or L-Proline (catalyst) Catalyst->ReactionVessel Catalyzes Solvent Ethanol Solvent->ReactionVessel In Workup Workup (Filtration/Concentration) ReactionVessel->Workup 1-4 hours Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product 3-Substituted Indole (α,β-unsaturated derivative) Purification->Product

Caption: Workflow for the one-pot synthesis of 3-substituted indoles.

Signaling Pathway Diagram (Reaction Mechanism):

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product IndoleAldehyde 4-Methoxy-1H-indole- 3-carbaldehyde AldolAdduct Aldol-type Adduct IndoleAldehyde->AldolAdduct ActiveMethylene Active Methylene Compound (R-CH2-Z) Enolate Enolate Anion (R-CH--Z) ActiveMethylene->Enolate Base Base (B:) Base->ActiveMethylene Deprotonation Enolate->IndoleAldehyde Nucleophilic Attack FinalProduct 3-Substituted Indole (Knoevenagel Product) AldolAdduct->FinalProduct Dehydration (-H2O)

Caption: Generalized mechanism of the Knoevenagel condensation.

References

Troubleshooting & Optimization

Common side reactions in the Vilsmeier-Haack formylation of indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Vilsmeier-Haack formylation of indoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Vilsmeier-Haack formylation of unsubstituted indole, and how can I prevent its formation?

A1: The most frequently encountered side product is 3-cyanoindole . Its formation can significantly reduce the yield of the desired 3-formylindole and complicate purification.

Prevention Strategies:

  • High-Purity Reagents: Use anhydrous, high-purity solvents and freshly distilled reagents. Dimethylformamide (DMF) can decompose to form amines, which can contribute to nitrile formation.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Temperature and Time Optimization: Control the reaction temperature and monitor its progress using techniques like TLC or LC-MS to avoid prolonged heating after the main reaction is complete.

  • Appropriate Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution. Avoid using ammonia-based quenching agents, as they can react with the intermediate to form the nitrile.[1]

Q2: I am working with 2-methylindole (skatole) and observing multiple products. What are the possible side reactions?

A2: The Vilsmeier-Haack formylation of 2-methylindole is known to produce a mixture of products beyond the expected 3-formyl-2-methylindole. These can include:

  • 1-formyl-3-methylindole (N-formylation)

  • 2-formyl-3-methylindole

  • o-formamidoacetophenone (a ring-opened byproduct) [1][2]

The reaction conditions, particularly temperature, can influence the product distribution.

Q3: What causes the formation of dark, insoluble materials (resinification) during the reaction?

A3: Indoles are susceptible to polymerization under acidic conditions, which are characteristic of the Vilsmeier-Haack reaction. This "resinification" or polymerization can lead to the formation of dark, intractable materials and significantly lower the yield of the desired product. The highly reactive nature of the indole ring, especially at the C3 position, makes it prone to self-condensation reactions when activated by the Vilsmeier reagent.

Q4: Can di-formylation occur during the Vilsmeier-Haack reaction of indoles?

A4: While less common for the indole nucleus itself under standard conditions, di-formylation can occur, particularly with activated indoles or under more forcing reaction conditions (e.g., higher temperatures, prolonged reaction times, or excess Vilsmeier reagent). For instance, in the reaction with 2,3,3-trimethylindolenine, a di-formylated product, 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole, has been observed.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-formylindole and presence of 3-cyanoindole - Impure or wet reagents (especially DMF).- Reaction exposed to atmospheric moisture.- Inappropriate work-up with ammonia-based reagents.- Use high-purity, anhydrous solvents and freshly distilled POCl₃.- Conduct the reaction under an inert atmosphere (N₂ or Ar).- Quench the reaction with ice-cold water or saturated NaHCO₃ solution.[1]
Formation of multiple products with substituted indoles (e.g., 2-methylindole) - Reaction temperature is too high, promoting side reactions.- The inherent reactivity of the substituted indole leads to multiple formylation sites or rearrangement.- Optimize the reaction temperature. For 2-methylindole, lower temperatures may favor C3 formylation.- Carefully monitor the reaction progress by TLC to stop the reaction at the optimal time.
Reaction mixture turns dark and forms a precipitate (resinification) - The indole substrate is polymerizing under the acidic reaction conditions.- Maintain a low reaction temperature.- Slowly add the indole solution to the pre-formed Vilsmeier reagent.- Minimize the reaction time.
Formation of unexpected indole trimers - This is an unusual side reaction that can occur under specific Vilsmeier-type conditions, particularly with certain cyclic amides instead of DMF.[4]- Ensure the use of standard Vilsmeier-Haack reagents (DMF and POCl₃).- If using alternative reagents, be aware of the potential for different reaction pathways.

Quantitative Data Summary

The following table summarizes the product distribution for the Vilsmeier-Haack formylation of 2-methylindole under different temperature conditions.

Substrate Temperature (°C) Time (h) 1-formyl-3-methylindole (%) 2-formyl-3-methylindole (%) o-formamidoacetophenone (%) Unreacted Starting Material (%) Reference
2-Methylindole98-10037122.50.5Nil[1][2]
2-Methylindole28-3033411Nil52[1][2]
2-Methylindole28-30363815145[1][2]
2-Methylindole28-3015041192.335[1][2]

Experimental Protocols

Standard Vilsmeier-Haack Formylation of Indole

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-formylindole.

Visualizations

Vilsmeier_Haack_Indole_Formylation Indole Indole Intermediate_Iminium Intermediate Iminium Salt Indole->Intermediate_Iminium Electrophilic Attack Resinification Resinification/ Polymerization Indole->Resinification Acid-catalyzed polymerization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Intermediate_Iminium Vilsmeier_Reagent->Resinification Formylindole 3-Formylindole (Desired Product) Intermediate_Iminium->Formylindole Hydrolysis Cyanoindole 3-Cyanoindole (Side Product) Intermediate_Iminium->Cyanoindole Reaction with impurities Impurities Nitrogen-containing impurities / H₂O Impurities->Cyanoindole

Caption: Main and side reaction pathways in the Vilsmeier-Haack formylation of indole.

Troubleshooting_Workflow Start Vilsmeier-Haack Reaction Problem Encountered Check_Yield Low Yield of Desired Product? Start->Check_Yield Check_Purity Presence of Side Products? Check_Yield->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Check_Yield->Optimize_Conditions No (but low) Purify_Reagents Purify Reagents: - Use anhydrous solvents - Distill POCl₃ and DMF Check_Purity->Purify_Reagents Yes (Cyanoindole) Resinification_Check Resinification/ Polymerization Observed? Check_Purity->Resinification_Check No Success Successful Formylation Optimize_Conditions->Success Inert_Atmosphere Ensure Inert Atmosphere (N₂ or Ar) Purify_Reagents->Inert_Atmosphere Workup_Protocol Review Work-up Protocol: - Avoid ammonia-based reagents - Use cold water/bicarbonate quench Inert_Atmosphere->Workup_Protocol Workup_Protocol->Optimize_Conditions Resinification_Check->Optimize_Conditions No Low_Temp Lower Reaction Temperature and Minimize Time Resinification_Check->Low_Temp Yes Low_Temp->Optimize_Conditions

References

Technical Support Center: Formation of Indole Dimers in Vilsmeier-Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of indole dimers and other oligomers during Vilsmeier-type reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the Vilsmeier-Haack formylation of indoles, with a focus on preventing the formation of undesired dimeric and trimeric byproducts.

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Monomeric Product (e.g., Indole-3-carboxaldehyde) 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (typically formed from POCl₃ and DMF) may have degraded due to moisture. 2. Insufficiently Reactive Indole Substrate: The indole may have strong electron-withdrawing groups that deactivate the ring towards electrophilic substitution. 3. Incorrect Reaction Temperature: The reaction may not have been initiated or may be proceeding too slowly at a very low temperature.1. Prepare the Vilsmeier reagent in situ under anhydrous conditions. Use freshly distilled POCl₃ and anhydrous DMF. 2. Consider using a more potent Vilsmeier reagent or harsher reaction conditions (e.g., slightly elevated temperature), but be mindful that this may also promote side reactions. 3. While low temperatures are generally preferred to suppress side reactions, ensure the temperature is sufficient for the reaction to proceed. Monitor the reaction by TLC to find the optimal temperature.
Significant Formation of a High Molecular Weight Byproduct (Likely Dimer/Trimer) 1. High Reaction Temperature: Elevated temperatures can provide the activation energy for the initially formed electrophilic intermediate to react with another indole molecule.[1] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting indole can lead to the formation of byproducts. 3. High Concentration of Reactants: A higher concentration of indole can increase the likelihood of intermolecular reactions leading to dimers. 4. Nature of the Amide: Certain amides used to form the Vilsmeier reagent can lead to more stable or reactive intermediates that favor oligomerization. For example, using 1,3-dimethylimidazolidin-2-one instead of DMF has been shown to produce indole trimers.[1]1. Maintain a low reaction temperature. For many standard indole formylations, this is typically between 0°C and room temperature. A reaction that intentionally produced trimers was heated to 80°C.[1] 2. Monitor the reaction closely using TLC. Once the starting material is consumed, work up the reaction promptly. 3. Use a more dilute solution of the indole substrate. 4. For standard formylation, use DMF. Avoid using cyclic amides like 1-methylpyrrolidin-2-one or 1,3-dimethylimidazolidin-2-one if dimerization is a concern.[1]
Formation of Multiple Products 1. Lack of Regioselectivity: While formylation typically occurs at the C3 position of unsubstituted indoles, substitution at other positions can occur, especially if the C3 position is blocked or if the indole ring is highly activated. 2. Complex Reaction Mixture: A combination of monomer, dimer, and other byproducts may be forming due to non-optimal reaction conditions.1. The regioselectivity is generally high for the 3-position due to it having the highest electron density.[2] If you are using a substituted indole, the electronic and steric effects of the substituents will direct the formylation. 2. Re-optimize the reaction conditions, focusing on temperature and reaction time as outlined above. Ensure the purity of all reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for indole dimer formation in a Vilsmeier reaction?

A1: The formation of indole dimers, such as bis(indolyl)methanes, in a Vilsmeier-type reaction is a side reaction that can compete with the desired formylation. The generally accepted mechanism proceeds as follows:

  • The Vilsmeier reagent, an electrophile, attacks the electron-rich C3 position of the indole ring to form an iminium salt intermediate.

  • Under ideal conditions, this intermediate is hydrolyzed during workup to yield the desired indole-3-carboxaldehyde.

  • However, if there is unreacted indole present, or if the intermediate is sufficiently electrophilic, it can be attacked by a second molecule of indole at the C3 position.

  • This results in the formation of a dimeric intermediate which, after workup, can lead to a bis(indolyl)methane derivative.

Q2: My main product is an indole trimer. Why did this happen?

A2: The formation of indole trimers has been observed under specific Vilsmeier conditions, particularly when using certain cyclic amides instead of DMF. For instance, the reaction of indole with a Vilsmeier reagent prepared from 1,3-dimethylimidazolidin-2-one and POCl₃ has been shown to produce indole trimers.[1] The conditions that favor this oligomerization include elevated temperatures (e.g., 80°C) and extended reaction times.[1] If you are observing trimer formation, it is crucial to re-evaluate your choice of amide and your reaction temperature and duration.

Q3: How does temperature affect the formation of indole dimers?

A3: Temperature is a critical factor. Lower temperatures (typically 0°C to room temperature) favor the formation of the monomeric formylated product. Higher temperatures increase the rate of the competing dimerization reaction by providing the necessary activation energy for the intermediate to react with another indole molecule.

Q4: Can the stoichiometry of the reagents influence dimer formation?

A4: Yes, the stoichiometry can play a role. While an excess of the Vilsmeier reagent is often used to ensure complete consumption of the starting indole, a large excess of indole relative to the generated electrophile could potentially favor dimerization. It is important to follow established protocols and carefully control the molar ratios of your reactants.

Q5: Are there any specific indole substrates that are more prone to dimerization?

A5: Indoles with electron-donating groups are more activated and therefore react more quickly in the Vilsmeier-Haack reaction. This increased nucleophilicity can also make them more susceptible to reacting with the electrophilic intermediate, potentially leading to a higher propensity for dimer formation, especially if the reaction conditions are not carefully controlled.

Quantitative Data Summary

While precise quantitative data comparing monomer and dimer yields under various conditions is not extensively compiled in the literature, the following table summarizes the expected trends based on published reaction protocols.

Reaction Parameter Condition Favoring Monomer (e.g., Indole-3-carboxaldehyde) Condition Favoring Dimer/Oligomer Expected Outcome
Temperature Low (e.g., 0°C to room temperature)High (e.g., > 45°C, up to 80°C or higher)[1]Lower temperatures decrease the rate of the secondary reaction leading to dimers.
Reaction Time Short; monitored by TLC and quenched upon completionLong; continued heating after starting material is consumed[1]Shorter times minimize the exposure of the product and intermediates to conditions that favor dimerization.
Amide Used N,N-Dimethylformamide (DMF)Cyclic amides (e.g., 1,3-dimethylimidazolidin-2-one)[1]The structure of the Vilsmeier reagent influences its reactivity and the stability of intermediates.
Concentration DiluteConcentratedLower concentrations of indole reduce the probability of intermolecular reactions.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of Indole (to favor the monomer)

This protocol is adapted from standard procedures for the synthesis of indole-3-carboxaldehyde.

Materials:

  • Indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Ice bath

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve indole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench by adding crushed ice, followed by a saturated solution of sodium bicarbonate until the mixture is alkaline (pH > 8).

  • Stir the mixture vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield indole-3-carboxaldehyde.

Protocol 2: Vilsmeier-Type Reaction Favoring Indole Trimer Formation (Conditions to Avoid for Monomer Synthesis)

This protocol is based on a reported synthesis of indole trimers and highlights conditions that promote oligomerization.[1]

Materials:

  • Indole

  • 1,3-Dimethylimidazolidin-2-one

  • Phosphorus oxychloride (POCl₃)

  • Water

Procedure:

  • To 1,3-dimethylimidazolidin-2-one (used as both reactant and solvent) cooled in an ice bath, add POCl₃ (approx. 0.65 equivalents relative to the amide) with stirring over 30 minutes, maintaining the temperature between -10°C and 0°C.

  • Stir for an additional 10 minutes, then add a solution of indole (0.6 equivalents relative to the amide) in 1,3-dimethylimidazolidin-2-one slowly over 2 hours.

  • Allow the temperature to rise to 45°C.

  • Heat the mixture at 80°C for 3 hours.[1]

  • Cool the mixture and add water to precipitate the product.

  • The solid trimeric product is then collected by filtration.

Visualizations

Vilsmeier_Reaction_Pathway cluster_main Vilsmeier-Haack Reaction cluster_monomer Desired Pathway (Monomer) cluster_dimer Side Reaction (Dimerization) Indole Indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ Vilsmeier_Reagent->Iminium_Salt Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Salt->Hydrolysis Dimer_Intermediate Dimer Intermediate Iminium_Salt->Dimer_Intermediate Aldehyde Indole-3-carboxaldehyde (Monomer) Hydrolysis->Aldehyde Another_Indole Another Indole Molecule Another_Indole->Dimer_Intermediate Nucleophilic Attack Dimer_Product Bis(indolyl)methane (Dimer) Dimer_Intermediate->Dimer_Product Workup Troubleshooting_Workflow Start Experiment Start: Vilsmeier Reaction on Indole Analysis Analyze Crude Product (TLC, NMR, MS) Start->Analysis Desired_Product High Yield of Monomeric Aldehyde Analysis->Desired_Product Yes High_MW_Impurity Significant High MW Byproduct Observed Analysis->High_MW_Impurity No Check_Temp Was Reaction Temperature > RT? High_MW_Impurity->Check_Temp Check_Time Was Reaction Time Prolonged? Check_Temp->Check_Time No Solution1 Action: Lower Temperature (e.g., to 0°C) Check_Temp->Solution1 Yes Check_Amide Was a Non-DMF Amide Used? Check_Time->Check_Amide No Solution2 Action: Reduce Time, Monitor by TLC Check_Time->Solution2 Yes Solution3 Action: Use DMF for Formylation Check_Amide->Solution3 Yes End Problem Solved Solution1->End Solution2->End Solution3->End Experimental_Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF) at 0°C under anhydrous conditions B 2. Add Indole Solution dropwise at 0°C A->B C 3. Reaction (Stir at RT, monitor by TLC) B->C D 4. Aqueous Workup (Quench with ice/base) C->D E 5. Extraction and Purification D->E F Desired Product: Indole-3-carboxaldehyde E->F

References

Technical Support Center: Synthesis of 4-Methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methoxy-1H-indole-3-carbaldehyde, primarily focusing on the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most widely used and efficient method for the formylation of electron-rich indoles, including 4-methoxyindole, is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring with high selectivity and typically good yields.[1] The reaction involves the use of a Vilsmeier reagent, which is an electrophilic chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][3]

Q2: How does the methoxy group at the C4 position influence the reaction?

The methoxy group (-OCH₃) at the C4 position is an electron-donating group. This increases the electron density of the indole ring system, making it more reactive towards electrophilic aromatic substitution compared to unsubstituted indole. This enhanced reactivity facilitates the attack of the Vilsmeier reagent at the electron-rich C3 position, often leading to high yields under optimized conditions.

Q3: What are the typical yields for the Vilsmeier-Haack formylation of substituted indoles?

Yields for the Vilsmeier-Haack formylation of various indole derivatives are generally high, often ranging from 85% to 96% under optimized conditions.[1][4] The specific yield for this compound will depend on the precise reaction conditions employed.

Troubleshooting Guide

Q4: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?

Several factors can contribute to a low yield. Below is a summary of potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature (e.g., from room temperature to 80-95°C).[5]
Suboptimal stoichiometry The molar ratio of the Vilsmeier reagent to the indole substrate is critical. Typically, 1.2 to 1.5 equivalents of POCl₃ are used.[6] An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
Moisture in reagents/solvents The Vilsmeier reagent is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents (e.g., DMF) are used.[6]
Inefficient work-up The hydrolysis of the intermediate iminium salt is a crucial step. After the reaction is complete, the mixture should be poured onto crushed ice and then neutralized carefully with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to precipitate the product.[5][7]
Product degradation Although generally stable, prolonged exposure to strong acidic or basic conditions during work-up could potentially degrade the product. Ensure neutralization is performed efficiently and at a low temperature.
Formation of side products The formation of bis(indolyl)methane can sometimes occur.[5] Optimizing stoichiometry and reaction conditions can help minimize this side product.

Q5: The reaction mixture turned very dark, and I isolated a complex mixture of products. What could have gone wrong?

A dark, complex reaction mixture often indicates decomposition or polymerization of the starting material or product. This can be caused by:

  • Excessive Temperature: Overheating the reaction can lead to degradation. Maintain the recommended temperature range and ensure uniform heating. For the addition of reagents, especially POCl₃ to DMF, and the addition of the indole solution, it is often recommended to perform these steps at low temperatures (e.g., 0°C).[4][7]

  • Incorrect Reagent Addition: The order and rate of reagent addition are important. The Vilsmeier reagent should be pre-formed by adding POCl₃ to DMF at a low temperature before the indole solution is added dropwise.[5][7]

Q6: I am having difficulty purifying the final product. What are the recommended purification methods?

The crude this compound can typically be purified by the following methods:

  • Recrystallization: This is a common and effective method for purifying the solid product. Suitable solvents include ethanol or methanol.[8]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable alternative. A mixture of ethyl acetate and a non-polar solvent like hexane or cyclohexane can be used as the eluent.[5][9]

Data Presentation

Table 1: Vilsmeier-Haack Formylation of Various Indole Derivatives

The following table summarizes reaction conditions and yields for the formylation of different substituted indoles, providing a comparative overview.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85596
4-MethylindolePOCl₃, DMF0 to 85790
5-MethylindolePOCl₃, DMF0 to 85588
6-MethylindolePOCl₃, DMF90889
5-ChloroindolePOCl₃, DMF85590
6-ChloroindolePOCl₃, DMF90891
5-HydroxyindolePOCl₃, DMF85792

Data compiled from patent CN102786460A.[4]

Experimental Protocols

Detailed Protocol for Vilsmeier-Haack Formylation of 4-Methoxyindole

This protocol is adapted from established procedures for the formylation of indoles.[4][5][7]

1. Vilsmeier Reagent Formation:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve 4-methoxyindole (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the 4-methoxyindole solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C over a period of 1 hour.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the reaction mixture to 85-95°C and maintain this temperature for 5-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Carefully neutralize the acidic solution by adding a saturated sodium bicarbonate solution or a cold sodium hydroxide solution until the mixture is basic (pH > 8).

  • The product will precipitate as a solid. Stir the suspension for 30 minutes in the cold to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

4. Purification:

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent such as ethanol or purify by column chromatography on silica gel.[5]

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Indole 4-Methoxyindole Indole->Iminium Aldehyde This compound Iminium->Aldehyde Water H₂O (Work-up) Water->Aldehyde Experimental_Workflow Reagent_Prep 1. Vilsmeier Reagent Formation (DMF + POCl₃) Formylation 2. Add 4-Methoxyindole (Formylation Reaction) Reagent_Prep->Formylation Workup 3. Quench with Ice & Neutralize (Work-up) Formylation->Workup Isolation 4. Filter & Wash (Isolation) Workup->Isolation Purification 5. Purify (Recrystallization/Chromatography) Isolation->Purification Product Pure Product Purification->Product

References

Optimization of reaction conditions for indole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of indole-3-carbaldehyde, a key intermediate in drug development and chemical research. This guide is intended for researchers, scientists, and professionals in the field.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indole-3-carbaldehyde?

A1: The most prevalent and effective methods for the formylation of indole to produce indole-3-carbaldehyde are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.[1][2][3][4] The Vilsmeier-Haack reaction is often preferred due to its high yield and the purity of the resulting product.[3]

Q2: I am getting a low yield of indole-3-carbaldehyde. What are the potential causes?

A2: Low yields can stem from several factors:

  • Inactive Catalyst/Reagents: Ensure that reagents like phosphorus oxychloride (in the Vilsmeier-Haack reaction) are fresh and have not been degraded by moisture.

  • Suboptimal Temperature: The reaction temperature is critical. For instance, in the Vilsmeier-Haack reaction, the initial formation of the Vilsmeier reagent and the subsequent reaction with indole should be carried out at low temperatures (e.g., 0-10°C) to prevent side reactions.[3]

  • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[5]

  • Moisture Contamination: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.[5]

  • Incorrect Stoichiometry: The molar ratios of the reactants are crucial for optimal yield.[5]

Q3: What are the common side products in the synthesis of indole-3-carbaldehyde?

A3: Under strongly acidic conditions, indoles can undergo oligomerization and resinification, leading to tarry byproducts.[5] In the Reimer-Tiemann reaction, ring expansion of the indole can occur. In the Vilsmeier-Haack reaction, improper temperature control can lead to the formation of various colored impurities.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[5] By comparing the spots of the reaction mixture with the starting material (indole), you can observe the consumption of the reactant and the formation of the product. A suitable developing solvent system, such as a mixture of hexane and ethyl acetate, can be used.[6]

Q5: What is the best way to purify the crude indole-3-carbaldehyde?

A5: The crude product can be purified by recrystallization or column chromatography. Recrystallization from ethanol is a common method and often yields a product with high purity.[3] If impurities have similar polarity to the product, silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) is recommended.[5][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive catalyst or reagents.Use fresh, high-quality reagents. For the Vilsmeier-Haack reaction, ensure the phosphorus oxychloride is freshly distilled or from a new bottle.
Inappropriate reaction temperature.Carefully control the temperature, especially during the addition of reagents. Use an ice bath to maintain low temperatures as specified in the protocol.[3]
Presence of water.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Formation of Multiple Products or Side Reactions Reaction temperature is too high.Lower the reaction temperature and monitor the reaction closely using TLC.
Catalyst is too harsh.Consider using a milder Lewis acid or a different formylation method if side reactions are persistent.
Incorrect stoichiometry of reactants.Carefully measure and control the molar ratios of the reactants as per the established protocol.[5]
Product is Difficult to Purify (Oily or Tarry Crude Product) Presence of polymeric or resinous byproducts.Try washing the crude product with a non-polar solvent to remove some impurities before attempting recrystallization or column chromatography.
Similar polarity of product and byproducts.Optimize the solvent system for column chromatography. A shallow gradient elution might be necessary to achieve good separation.[5]
Crystallization Issues (Product "oils out") The boiling point of the recrystallization solvent is higher than the melting point of the product-impurity mixture.Use a lower-boiling point solvent or a solvent mixture for recrystallization.[8]
The solution is cooling too quickly.Allow the solution to cool down slowly to room temperature before placing it in an ice bath to promote the formation of crystals.[8]

Experimental Protocols

Vilsmeier-Haack Reaction for Indole-3-carbaldehyde

This protocol is based on the procedure described by Smith and is known for its simplicity and high yield.[3]

Materials:

  • Indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Crushed ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous DMF.

  • Cool the flask in an ice-salt bath.

  • Slowly add phosphorus oxychloride to the stirred DMF, maintaining the temperature below 10°C.

  • After the addition is complete, add a solution of indole in anhydrous DMF dropwise, ensuring the temperature does not exceed 10°C.[3]

  • Once the addition is complete, continue stirring at the same temperature for the time specified in the detailed protocol, then allow the mixture to warm to room temperature and stir for an additional period.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a concentrated sodium hydroxide solution until the pH is alkaline.

  • The precipitated crude indole-3-carbaldehyde is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.[3]

Reimer-Tiemann Reaction for Indole-3-carbaldehyde

This method is a classic approach for the formylation of phenols and some heterocyclic compounds.[1][2]

Materials:

  • Indole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • Dissolve indole in a suitable solvent (e.g., ethanol).

  • Add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to the mixture.

  • Heat the mixture and add chloroform dropwise with vigorous stirring over a period of time.

  • After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Distill off the excess chloroform.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid.

  • The crude indole-3-carbaldehyde will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Indole-3-carbaldehydes via a Vilsmeier-Haack approach.

EntrySubstituted IndoleReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
1Indole85596[9]
24-Methyl-1H-indole85790[9]
36-Methyl-1H-indole90889[9]
46-Chloro-1H-indole90891[9]
56-Bromo-1H-indole85593[9]
65-Fluoro-1H-indole0 to RT584[9]
75-Hydroxy-1H-indole85792[9]
87-Methoxy-1H-indole90786[9]

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent 0-10°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 0-10°C Indole Indole in Anhydrous DMF Indole->Reaction_Mixture Quench Quench with Ice Reaction_Mixture->Quench Neutralize Neutralize with NaOH Quench->Neutralize Precipitate Crude Product (Precipitate) Neutralize->Precipitate Filter_Wash Filter & Wash Precipitate->Filter_Wash Dry Dry Filter_Wash->Dry Recrystallize Recrystallize (Ethanol) Dry->Recrystallize Pure_Product Pure Indole-3-carbaldehyde Recrystallize->Pure_Product

Caption: Workflow for the Vilsmeier-Haack synthesis of indole-3-carbaldehyde.

Troubleshooting_Logic Start Low Yield or No Product? Check_Reagents Check Reagent Quality (Fresh POCl₃, Anhydrous Solvents) Start->Check_Reagents Yes Failure Consult Further Literature Start->Failure No, reaction seems fine Check_Temp Verify Reaction Temperature Control Check_Reagents->Check_Temp Check_Moisture Ensure Anhydrous Conditions Check_Temp->Check_Moisture Side_Products Side Products Observed? Check_Moisture->Side_Products Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Purification_Issue Purification Difficulties? Side_Products->Purification_Issue No Milder_Catalyst Consider Milder Catalyst Lower_Temp->Milder_Catalyst Milder_Catalyst->Purification_Issue Optimize_Column Optimize Column Chromatography Purification_Issue->Optimize_Column Yes Purification_Issue->Failure No, but still low yield Change_Recrystallization Change Recrystallization Solvent/Technique Optimize_Column->Change_Recrystallization Success Improved Results Change_Recrystallization->Success

References

Technical Support Center: Purification of Substituted Indole-3-Carbaldehydes by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of substituted indole-3-carbaldehydes using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying substituted indole-3-carbaldehydes?

A1: The most common stationary phase is silica gel (SiO2).[1][2] However, due to the acidic nature of silica gel, which can sometimes cause streaking or degradation of indole compounds, neutral alumina can be a suitable alternative, especially for basic indole derivatives.[3][4]

Q2: How do I choose an appropriate mobile phase (eluent) for my column?

A2: The ideal mobile phase is typically determined by running preliminary Thin-Layer Chromatography (TLC) experiments.[1][5][6] A good solvent system will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[3][4] Common solvent systems for indole-3-carbaldehydes include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[5][7][8]

Q3: My substituted indole-3-carbaldehyde is colorless. How can I monitor the separation during column chromatography?

A3: Most indole derivatives are UV-active due to their aromatic structure and can be visualized on a TLC plate with a fluorescent indicator (F254) under a UV lamp (254 nm), where they will appear as dark spots.[7] Additionally, fractions can be collected and spotted on a TLC plate, which is then visualized using a staining reagent.[1]

Q4: Which TLC stains are most effective for visualizing indole-3-carbaldehydes?

A4: Several staining agents can be used. Ehrlich's reagent is highly specific for indoles, typically producing blue or purple spots.[7] Other general stains that are effective include p-anisaldehyde, vanillin, and potassium permanganate (KMnO4), which reacts with any compound that can be oxidized.[7] An iodine chamber is another simple and semi-non-destructive method.[7]

Q5: What is "streaking" or "tailing" on the TLC or column, and how can I prevent it with my indole compound?

A5: Streaking or tailing refers to the elongation of a spot on a TLC plate or a band on a column. For indole compounds, this is often due to strong interactions with the acidic silanol groups on the silica gel surface.[4] This can be prevented by adding a small amount of a basic modifier, such as triethylamine (0.1-2%) or ammonia, to the mobile phase to neutralize the acidic sites.[4] Using a less acidic stationary phase like neutral alumina is another effective strategy.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Poor Separation (Overlapping Bands) 1. Inappropriate solvent system.[5] 2. Column overloaded with the crude sample.[4][5] 3. Improperly packed column (channeling).[5][9]1. Optimize the eluent using TLC to achieve better separation between spots.[5] 2. Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[4][6] 3. Reduce the amount of sample loaded. A general guideline is a 50:1 to 100:1 ratio of silica gel to sample by weight for difficult separations.[4] 4. Ensure the column is packed uniformly without air bubbles or cracks.[1][5]
Product Does Not Elute from the Column 1. The mobile phase is not polar enough.[5] 2. The compound may have decomposed on the acidic silica gel.[10]1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[5] 2. For very polar compounds, a small percentage of methanol can be added to the eluent.[7] A system of dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can also be effective.[10] 3. Check for compound stability on silica gel using a 2D TLC test. If it is unstable, consider using a different stationary phase like neutral alumina.[10]
Streaking/Tailing of the Product Band 1. Strong interaction of the basic indole nitrogen with acidic silica gel.[4] 2. The sample was loaded in too wide a band.[4]1. Add a basic modifier like triethylamine (0.1-2%) to the mobile phase.[4] 2. Use a less acidic stationary phase such as neutral alumina.[4] 3. Dissolve the sample in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band.[4][11] Dry loading the sample onto a small amount of silica can also help.[11]
Cracking of the Silica Gel Bed 1. The column has run dry at some point.[5] 2. Heat generated from the interaction of the solvent with dry silica gel during packing.[5]1. Always keep the top of the silica gel bed covered with the mobile phase.[5] 2. Pack the column using a slurry method to help dissipate any heat generated.[5]

Quantitative Data Summary

The selection of a mobile phase is critical and is best determined empirically for each specific substituted indole-3-carbaldehyde. The following table provides starting points for TLC and column chromatography based on literature examples.

Compound TypeStationary PhaseExample Mobile Phase (v/v)TechniqueReference
Indole-3-carboxaldehydeSilica GelPetroleum Ether / Ethyl Acetate (2:1)TLC[5]
N-acylated indole-3-carboxaldehydeSilica GelHexane / Ethyl Acetate (9:1)TLC[12]
Substituted indole-3-carboxaldehyde analoguesSilica GelChloroform / Methanol (85:15)Column Chromatography[12]
General Aromatic CompoundsSilica-Alumina (1:1)Petroleum Ether / Dichloromethane (Gradient)Column Chromatography[13]
1-[1-(1H-indol-3-yl) alkyl]-1H-indolesSilica GelHexane / Ethyl Acetate (Gradient from 10:1 to 3:1)Flash Chromatography[8]

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude substituted indole-3-carbaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives the desired compound an Rf value of ~0.2-0.4 and good separation from impurities.

  • Column Packing (Slurry Method):

    • Choose a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then add another layer of sand on top of the packed silica.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent.[11]

    • Carefully pipette the concentrated sample solution onto the top of the column, trying not to disturb the sand layer.[11]

    • Drain the solvent until the sample has fully entered the sand layer.

    • Carefully add a small amount of fresh mobile phase, wash the sides of the column, and again drain the solvent to the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions in test tubes or flasks.

    • If using isocratic elution, continue with the same mobile phase. If using gradient elution, gradually increase the polarity of the mobile phase as the column runs.

    • Monitor the elution by collecting small fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified substituted indole-3-carbaldehyde.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Slurry Method) TLC->Pack Determines Starting Eluent Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Monitor 5. Monitor Fractions (TLC Analysis) Elute->Monitor Continuously Monitor->Elute Adjust Polarity (Gradient) Combine 6. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 7. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product troubleshooting_workflow Start Problem: Poor Separation Rf_Check Is Rf of target compound ~0.2-0.4? Start->Rf_Check Overload_Check Column Overloaded? Rf_Check->Overload_Check Yes Optimize_Solvent Optimize Mobile Phase using TLC Rf_Check->Optimize_Solvent No Streaking_Check Streaking/ Tailing Observed? Overload_Check->Streaking_Check No Reduce_Load Reduce Sample Load Overload_Check->Reduce_Load Yes Add_Modifier Add Basic Modifier (e.g., Triethylamine) Streaking_Check->Add_Modifier Yes Success Good Separation Streaking_Check->Success No Use_Gradient Use Gradient Elution Optimize_Solvent->Use_Gradient Use_Gradient->Success Reduce_Load->Success Change_Stationary Use Neutral Alumina Add_Modifier->Change_Stationary If persists Add_Modifier->Success Change_Stationary->Success

References

Technical Support Center: Synthesis of Electron-Rich Indole-3-Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of electron-rich indole-3-aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during synthetic procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of electron-rich indole-3-aldehydes.

ProblemPotential Cause(s)Recommended Solution(s)
Low to no yield of the desired indole-3-aldehyde. - Decomposition of starting material: Electron-rich indoles can be sensitive to the harsh acidic or basic conditions of classical formylation reactions.[1] - Incorrect reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical and may not be optimized for your specific substrate. - Poor quality reagents: Impure solvents or decomposed formylating agents (e.g., old POCl₃ or DMF) can prevent the reaction from proceeding efficiently.[2]- Use milder reaction conditions: Consider alternative formylation methods like boron-catalyzed formylation with trimethyl orthoformate, which proceeds under milder conditions.[1] - Optimize reaction parameters: Systematically vary the temperature, time, and reagent ratios. Monitor the reaction progress using TLC or LC-MS.[3] - Use high-purity reagents: Utilize freshly distilled solvents and high-quality reagents. Ensure DMF is anhydrous and free of dimethylamine.[2][3]
Formation of significant side products. - Vilsmeier-Haack reaction: Formation of 3-cyanoindole as a byproduct.[3] - Reimer-Tiemann reaction: Formation of abnormal rearrangement products like 3-chloroquinoline instead of the desired aldehyde.[4] - Over-reaction or side reactions: The high reactivity of electron-rich indoles can lead to the formation of bis(indolyl)methanes or other undesired products.[5]- For Vilsmeier-Haack: Use high-purity, anhydrous reagents and conduct the reaction under an inert atmosphere to minimize side reactions. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[3] - For Reimer-Tiemann: This reaction is often unsuitable for indoles due to the formation of abnormal products. Consider alternative methods.[4][6] - General: Carefully control the stoichiometry of the reactants. Adding the indole substrate slowly to the formylating agent can sometimes minimize side product formation.
Difficulty in purifying the final product. - Similar polarity of product and byproducts: The desired aldehyde and side products (e.g., 3-cyanoindole) may have very similar polarities, making chromatographic separation challenging.[3] - Product instability: Some electron-rich indole-3-aldehydes can be unstable on silica gel.- Optimize chromatography: Use a carefully selected solvent system, potentially with a shallow gradient, for column chromatography.[3] - Recrystallization: This can be a highly effective method for purifying the product.[3] Experiment with different solvent systems. - Alternative purification: Consider other techniques like preparative TLC or using a different stationary phase (e.g., alumina).
Reaction is not proceeding to completion. - Insufficient activation of the formylating agent. - Electron-withdrawing groups on the indole ring: Even on an "electron-rich" scaffold, the presence of certain substituents can deactivate the ring towards electrophilic substitution.[1]- Ensure proper formation of the Vilsmeier reagent: In the Vilsmeier-Haack reaction, allow sufficient time for the reaction of DMF and POCl₃ at a low temperature before adding the indole. - Increase reaction temperature or time: Cautiously increase the temperature or prolong the reaction time while monitoring for product degradation. - Consider a more reactive formylation method.

Frequently Asked Questions (FAQs)

Q1: Which is the most common and effective method for the formylation of electron-rich indoles?

A1: The Vilsmeier-Haack reaction is one of the most widely used and effective methods for the formylation of electron-rich indoles, typically providing high yields of the desired indole-3-aldehyde.[7][8] However, it is not without its challenges, such as the potential for side reactions and the use of harsh reagents.[1][9]

Q2: Why is the Reimer-Tiemann reaction generally not recommended for the synthesis of indole-3-aldehydes?

A2: The Reimer-Tiemann reaction, when applied to indoles, often leads to an "abnormal" reaction pathway, resulting in ring expansion and the formation of 3-chloroquinolines instead of the expected indole-3-aldehyde.[4] Additionally, the reaction generally suffers from low yields.[10]

Q3: Are there milder alternatives to the classical formylation methods?

A3: Yes, several milder alternatives have been developed to overcome the limitations of classical methods. These include:

  • Boron-catalyzed formylation: Using boron trifluoride diethyl etherate (BF₃·OEt₂) with trimethyl orthoformate (TMOF) as the formyl source allows for the efficient synthesis of a wide range of formylindoles under milder conditions.[1]

  • Visible-light photoredox catalysis: This transition-metal-free approach uses molecular oxygen as the terminal oxidant and an organic dye as the photocatalyst for C-3 formylation.[11]

  • Organophotoredox catalyzed direct formylation: Utilizes deuterated glyoxylic acid as the formylation agent under visible light and air.[12]

Q4: How can I prevent the formation of the 3-cyanoindole byproduct in the Vilsmeier-Haack reaction?

A4: The formation of 3-cyanoindole can be minimized by:

  • Using high-purity, anhydrous solvents and freshly distilled reagents, particularly ensuring the dimethylformamide (DMF) is free from decomposition products.

  • Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Optimizing the reaction temperature and time, as high temperatures or prolonged reaction times can favor byproduct formation.

  • Using an appropriate work-up procedure, such as quenching with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[3]

Q5: What is the Duff reaction and is it suitable for electron-rich indoles?

A5: The Duff reaction is a formylation method that uses hexamine as the formylating agent.[13] It is typically used for the formylation of phenols and requires strongly electron-donating substituents on the aromatic ring.[13] While it can be used for some aromatic compounds, it is generally inefficient and known for low yields.[13][14] For electron-rich indoles, other methods like the Vilsmeier-Haack reaction are generally more efficient.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of Indole

This protocol is a general guideline and may require optimization for specific substituted indoles.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium hydroxide (NaOH)

  • Crushed ice

  • Water

  • Round-bottomed flask

  • Dropping funnel

  • Mechanical stirrer

  • Ice-salt bath

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place anhydrous DMF. Cool the flask in an ice-salt bath.

  • Slowly add freshly distilled phosphorus oxychloride dropwise to the stirred DMF, ensuring the temperature is maintained below 10°C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.[8]

  • Dissolve the indole in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35°C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[8]

  • Once the reaction is complete, carefully quench the reaction by adding crushed ice to the reaction mixture with vigorous stirring.[8]

  • Make the solution alkaline by the slow addition of an aqueous solution of sodium hydroxide. This will precipitate the crude indole-3-aldehyde.[8]

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3][8]

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Intermediate1->Vilsmeier_Reagent - OP(O)Cl₂⁻ Sigma_Complex Sigma Complex Indole Electron-Rich Indole Indole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Product Indole-3-aldehyde Iminium_Salt->Product + H₂O (Workup) H2O H₂O Troubleshooting_Low_Yield Start Low Yield of Indole-3-aldehyde Check_Reagents Check Purity of Reagents and Solvents Start->Check_Reagents Optimize_Conditions Optimize Reaction (Temp, Time, Stoichiometry) Check_Reagents->Optimize_Conditions Pure Purify_Reagents Use Freshly Distilled/ High-Purity Reagents Check_Reagents->Purify_Reagents Impure Run_Optimization Systematically Vary Conditions & Monitor Optimize_Conditions->Run_Optimization No Improvement Success Improved Yield Optimize_Conditions->Success Improved Consider_Alternatives Consider Milder Alternative Methods Select_Alternative Select Alternative Method (e.g., Boron-catalyzed) Consider_Alternatives->Select_Alternative Yes Purify_Reagents->Optimize_Conditions Run_Optimization->Consider_Alternatives Select_Alternative->Success

References

Alternative methods to the Vilsmeier-Haack reaction for indole formylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding alternative methods to the Vilsmeier-Haack reaction for the formylation of indoles.

Frequently Asked Questions (FAQs)

Q1: When should I consider an alternative to the Vilsmeier-Haack reaction?

A1: While the Vilsmeier-Haack reaction is versatile for formylating electron-rich heterocycles, alternatives should be considered when your substrate is sensitive to the acidic and sometimes harsh conditions of the reaction.[1][2][3] Traditional methods like the Vilsmeier-Haack reaction often require stoichiometric amounts of caustic reagents like POCl₃, which are not environmentally benign.[2][3][4][5] Alternatives are also preferable when you need to avoid chlorinated solvents or strong acids and bases, or when the Vilsmeier-Haack reaction gives low yields or undesired side products with your specific indole derivative.[2][3][6]

Q2: What are the primary alternative methods for indole formylation?

A2: Several alternative methods exist, each with specific advantages. The most common include:

  • Reimer-Tiemann Reaction: Uses chloroform and a strong base, typically for ortho-formylation of phenols, but also applicable to indoles.[1][7][8]

  • Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium.[9][10][11] It is a convenient method, though yields can sometimes be lower than the Vilsmeier-Haack reaction.[9]

  • Rieche Formylation: Uses dichloromethyl methyl ether with a Lewis acid like titanium tetrachloride (TiCl₄).[12][13]

  • Metal-Catalyzed Formylations: Newer methods using catalysts like iron (FeCl₃) with formaldehyde and aqueous ammonia offer a greener alternative.[6][14]

  • Boron-Catalyzed Formylation: A rapid and efficient method using boron trifluoride diethyl etherate (BF₃·OEt₂) and trimethyl orthoformate (TMOF).[2][3]

Q3: How do I select the best alternative method for my specific indole substrate?

A3: The choice depends on the substituents on the indole ring, the desired regioselectivity, and tolerance to reaction conditions.

  • For substrates sensitive to strong acids, an iron-catalyzed method might be suitable.[6]

  • If rapid reaction times are critical, the boron-catalyzed formylation is an excellent choice, often completing in minutes.[2][3]

  • The Reimer-Tiemann reaction can be effective for electron-rich indoles, but the use of chloroform and strong base may not be suitable for all functional groups.[8]

  • The Duff reaction is performed under acidic conditions and is an option for certain electron-rich indoles.[9][10]

Below is a workflow to help guide your decision-making process.

start Start: Need to formylate an indole vilsmeier_check Is Vilsmeier-Haack reaction problematic? (e.g., low yield, harsh conditions) start->vilsmeier_check reimer Reimer-Tiemann (Base sensitive substrate?) vilsmeier_check->reimer Yes end_vilsmeier Use Vilsmeier-Haack vilsmeier_check->end_vilsmeier No duff Duff Reaction (Acid sensitive substrate?) reimer->duff Yes end_reimer Use Reimer-Tiemann reimer->end_reimer No rieche Rieche Formylation (Lewis acid sensitive?) duff->rieche Yes end_duff Use Duff Reaction duff->end_duff No metal_cat Iron/Boron Catalyzed (Mild conditions needed?) rieche->metal_cat Yes end_rieche Use Rieche Formylation rieche->end_rieche No end_metal Use Metal-Catalyzed Method metal_cat->end_metal Yes

Caption: Workflow for selecting an indole formylation method.

Data Presentation: Comparison of Alternative Formylation Methods

MethodFormylating AgentCatalyst/ConditionsTypical YieldsReaction TimeKey AdvantagesKey Disadvantages
Reimer-Tiemann Chloroform (CHCl₃)Strong base (e.g., NaOH)Low to ModerateSeveral hoursReadily available reagentsHarsh basic conditions, use of chloroform, often low yields.[7]
Duff Reaction Hexamethylenetetramine (HMTA)Acid (e.g., AcOH, TFA)25-75%[9]Several hoursEasy and convenient to perform.[9]Yields can be lower than Vilsmeier-Haack, potential for di-formylation.[9][15]
Rieche Formylation Dichloromethyl methyl etherLewis Acid (e.g., TiCl₄)Moderate to HighVariesEffective for electron-rich aromatics.[12][13]Reagent is moisture-sensitive and a suspected carcinogen.
Iron-Catalyzed Formaldehyde / aq. AmmoniaFeCl₃, Air (oxidant)Up to 93%[6]ShortEnvironmentally benign, cheap catalyst, mild conditions.[6]Requires elevated temperatures (e.g., 130 °C).[6]
Boron-Catalyzed Trimethyl orthoformate (TMOF)BF₃·OEt₂Good to Excellent1-5 minutes[2][3]Extremely fast, simple, mild temperature, scalable.[2][3]Requires stoichiometric catalyst.[2][3]

Troubleshooting Guides

General Troubleshooting

Problem: Low or no yield of the desired indole-3-carboxaldehyde.

  • Potential Cause: Your indole substrate may be deactivated by electron-withdrawing groups, which inhibit electrophilic substitution.[2] For instance, an N-tosylindole may not react under conditions where an N-H free indole does.[2]

  • Recommended Solution:

    • Confirm the electronic nature of your substrate. If it is highly electron-deficient, a more forcing reaction or a different synthetic route may be necessary.

    • Ensure all reagents are pure and solvents are anhydrous, as moisture can quench many of the reagents used in these reactions.[16]

    • Optimize reaction temperature and time by monitoring progress with Thin Layer Chromatography (TLC) or LC-MS.[16]

Problem: Difficulty in purifying the final product.

  • Potential Cause: The polarity of the product, indole-3-carboxaldehyde, may be similar to that of unreacted starting material or certain byproducts.

  • Recommended Solution:

    • Column Chromatography: Utilize a carefully selected solvent system, such as a gradient of ethyl acetate in hexane, for effective separation.[9]

    • Recrystallization: This can be a highly effective method for purifying indole-3-carboxaldehyde.[9] Methanol is a commonly used solvent for recrystallization.[17]

Method-Specific Troubleshooting: Duff Reaction

Problem: Significant formation of a di-formylated byproduct.

  • Potential Cause: This is a common side reaction in the Duff reaction, especially when both ortho positions to an activating group are available.[15] An excess of hexamethylenetetramine (HMTA) can promote di-formylation.

  • Recommended Solution:

    • Adjust Stoichiometry: Carefully control the molar ratio of HMTA to the indole substrate. Reducing the amount of HMTA can significantly increase the yield of the mono-formylated product.[15]

    • Monitor Reaction: Use TLC or HPLC to track the formation of the desired mono-formylated product and stop the reaction once its concentration is maximized to prevent further reaction.[15]

Method-Specific Troubleshooting: Reimer-Tiemann Reaction

Problem: Formation of a complex mixture of products, including ring-expansion products like chloropyridines.

  • Potential Cause: The dichlorocarbene intermediate generated in the Reimer-Tiemann reaction is highly reactive and can react at different positions on the indole ring, leading to side products.[7] The reaction of dichlorocarbene at the 2,3-double bond of indole can lead to 3-chloroquinoline.

  • Recommended Solution:

    • Temperature Control: Maintain a consistent and moderate reaction temperature (e.g., 60-70 °C) as higher temperatures can promote side reactions.

    • Solvent System: The use of a biphasic solvent system with a phase-transfer catalyst can sometimes improve selectivity by controlling the concentration of the reactive species in the organic phase.[8]

cluster_reagents Reagent Generation cluster_reaction Reaction Pathway chloroform CHCl3 carbene :CCl2 (Dichlorocarbene) chloroform->carbene Deprotonation & α-elimination base Base (OH-) indole Indole Anion base->indole Deprotonation intermediate Dichloromethyl Indole Intermediate carbene->intermediate Electrophile indole->intermediate Nucleophilic attack product Indole-3-carboxaldehyde intermediate->product Hydrolysis

Caption: Simplified mechanism of the Reimer-Tiemann reaction on indole.

Experimental Protocols

Protocol 1: Iron-Catalyzed C3-Formylation of Indole

This protocol is adapted from an iron-catalyzed method that provides a greener alternative to traditional techniques.[6]

  • Materials:

    • Indole (1 equivalent)

    • Ferric chloride (FeCl₃) (2 mol%)

    • Formaldehyde (e.g., 37% aqueous solution)

    • Aqueous ammonia

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a reaction vessel, add indole, ferric chloride, formaldehyde, and aqueous ammonia in DMF.

    • Heat the mixture at 130 °C under an air atmosphere.[6]

    • Monitor the reaction progress by TLC. Reaction times are typically short.

    • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Boron-Catalyzed C3-Formylation of Indole

This protocol describes a rapid formylation using trimethyl orthoformate (TMOF) and BF₃·OEt₂.[2][3]

  • Materials:

    • Indole (1 equivalent)

    • Trimethyl orthoformate (TMOF)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (stoichiometric)

  • Procedure:

    • In a reaction flask, dissolve the indole substrate in a suitable solvent or run the reaction neat.

    • Add trimethyl orthoformate (TMOF) to the mixture.

    • At ambient temperature, add boron trifluoride diethyl etherate (BF₃·OEt₂) to the reaction. The reaction is typically very fast (1-5 minutes).[2][3]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction carefully (e.g., with a saturated sodium bicarbonate solution).

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the combined organic extracts, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify as needed via column chromatography.

cluster_activation Iminium Ion Formation cluster_reaction Formylation and Hydrolysis hmta HMTA (Hexamethylenetetramine) iminium Electrophilic Iminium Species hmta->iminium Protonation & Ring Opening acid Acid (H+) acid->hmta benzylamine Benzylamine Intermediate iminium->benzylamine Electrophile indole Indole indole->benzylamine Electrophilic Substitution hydrolysis Hydrolysis (H2O, H+) benzylamine->hydrolysis Intramolecular Redox product Indole-3-carboxaldehyde hydrolysis->product

Caption: Key steps in the mechanism of the Duff reaction.[10]

References

Technical Support Center: Nitrosation of Indoles to Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimized procedure for the nitrosation of indoles to form 1H-indazoles. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the nitrosation of indoles to indazoles?

The nitrosation of indoles is a chemical transformation that converts the indole ring system into an indazole scaffold. This reaction is particularly valuable in medicinal chemistry as indazoles are considered bioisosteres of indoles and are key components in many pharmaceutical compounds. The process typically involves the reaction of an indole with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a protic acid), to form a 3-nitrosoindole intermediate. This intermediate then undergoes a ring-opening and subsequent ring-closure cascade to yield the desired indazole product.[1][2]

Q2: What are the advantages of the optimized procedure described?

The optimized procedure, which involves the slow addition of the indole to the nitrosating mixture under slightly acidic conditions, offers several advantages:

  • Minimized Side Reactions: It significantly reduces the formation of undesired dimeric side products.[1][3][4]

  • Broad Substrate Scope: The mild reaction conditions are suitable for both electron-rich and electron-deficient indoles.[1][5][6]

  • Improved Yields: By controlling the reaction, higher yields of the desired indazole product can be achieved.[3]

Q3: What are the key reagents and solvents used in this procedure?

The essential reagents and solvents for this reaction include:

  • Indole Substrate: The starting indole compound.

  • Sodium Nitrite (NaNO₂): The source of the nitrosating agent.[1]

  • Hydrochloric Acid (HCl): Used to generate nitrous acid in situ and maintain a slightly acidic environment.[1][2]

  • N,N-Dimethylformamide (DMF) and Water: A common solvent system for this reaction.[1][7]

  • Ethyl Acetate (EtOAc) and Brine: Used for the work-up and extraction of the product.[1]

Q4: How is the reaction progress monitored?

The progress of the reaction is typically monitored by Thin-Layer Chromatography (TLC).[1] This allows for the visualization of the consumption of the starting indole and the formation of the indazole product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient generation of the nitrosating agent.2. Decomposition of the nitrosating agent.3. Reaction temperature is too low.1. Ensure the sodium nitrite and acid are fresh and of good quality. Prepare the nitrosating mixture at 0 °C and use it promptly.[1]2. Maintain the temperature at 0 °C during the preparation and addition of the indole.[1]3. After the addition of the indole, the reaction may require heating. The optimal temperature depends on the substrate.[1]
Formation of Significant Side Products (e.g., Dimers) 1. The concentration of the indole in the reaction mixture is too high, leading to self-condensation with the 3-nitrosoindole intermediate.[1][4]2. Reaction pH is not optimal.1. Employ a slow addition of the indole solution to the nitrosating mixture using a syringe pump. This maintains a low concentration of the indole.[1][2]2. Maintain a slightly acidic environment as specified in the protocol.[5][6]
Difficulty in Product Purification 1. Presence of closely eluting impurities.2. The product is unstable on silica gel.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary.2. If instability on silica is suspected, consider alternative purification methods such as recrystallization or preparative HPLC. For some substituted indazole isomers, recrystallization from a mixed solvent system can be effective.[8]
Inconsistent Yields 1. Variability in the quality of reagents.2. Inconsistent reaction conditions (temperature, addition rate, stirring).3. Moisture in the reaction.1. Use high-purity, dry solvents and fresh reagents.2. Strictly control the reaction parameters. Use a syringe pump for consistent addition rates and a temperature-controlled bath.3. Although the reaction is performed in an aqueous system, ensure that the organic solvents used for work-up are dry.

Data Presentation

Table 1: Representative Yields for the Nitrosation of Various Indoles

Starting IndoleProductReaction Time (h)Temperature (°C)Yield (%)
5-Bromoindole5-Bromo-1H-indazole-3-carboxaldehyde50 to 5094
5-Iodoindole5-Iodo-1H-indazole-3-carboxaldehyde8RT90
5-Methoxyindole5-Methoxy-1H-indazole-3-carboxaldehyde3RT91
5-Nitroindole5-Nitro-1H-indazole-3-carboxaldehyde680-

Data sourced from BenchChem Application Note.[7] Note: Yield for 5-Nitroindole was not explicitly provided in the table but the protocol is detailed.[1]

Experimental Protocols

General Optimized Procedure for the Synthesis of 1H-Indazole-3-carboxaldehydes

This protocol is a general guideline and may require optimization for specific indole substrates.

Materials:

  • Substituted Indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 2 N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Argon gas

  • Syringe pump

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8.0 mmol, 8 equiv.) in deionized water and DMF at 0 °C (ice bath).[1]

    • Slowly add 2 N aqueous HCl (2.7 mmol, 2.7 equiv.) to the solution while maintaining the temperature at 0 °C.[1][2]

    • Stir the resulting mixture under argon for 10 minutes at 0 °C.[1]

  • Addition of the Indole:

    • Prepare a solution of the indole (1.0 mmol, 1 equiv.) in DMF.[1]

    • Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.[1][2]

  • Reaction Progression:

    • After the addition is complete, continue to stir the reaction mixture. The reaction time and temperature will vary depending on the specific indole substrate.[1]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[1]

  • Work-up:

    • Upon completion, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.[1]

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxaldehyde.[1]

Example Protocol for an Electron-Deficient Indole (5-Nitroindole)

Procedure:

  • To a solution of NaNO₂ (1.65 g, 24 mmol, 8 equiv.) in 4.75 mL of deionized water at 0 °C, slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.).[1]

  • Keep the resulting mixture under argon for 10 minutes before adding 9 mL of DMF.[1]

  • Add a solution of 5-nitro-indole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL) at 0 °C.[1]

  • Heat the reaction mixture to 80 °C and stir under argon for 6 hours.[1]

  • After cooling, extract the mixture three times with EtOAc and wash with brine.[1]

  • Dry, concentrate, and purify as described in the general procedure.[1]

Visualizations

ReactionPathway Indole Indole Nitrosoindole 3-Nitrosoindole (Oxime Intermediate) Indole->Nitrosoindole Nitrosation at C3 (NaNO₂, HCl) RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened H₂O addition at C2 & Ring Opening Dimer Dimeric Side Products Nitrosoindole->Dimer Dimerization (Side Reaction) Indazole 1H-Indazole-3-carboxaldehyde RingOpened->Indazole Ring Closure

Caption: Reaction pathway for the nitrosation of indoles.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NitrosatingMixture Prepare Nitrosating Mixture (NaNO₂, HCl, DMF/H₂O, 0°C) SlowAddition Slow Addition of Indole Solution (Syringe Pump, 2h, 0°C) NitrosatingMixture->SlowAddition IndoleSolution Prepare Indole Solution (Indole in DMF) IndoleSolution->SlowAddition Stirring Stir Reaction Mixture (Monitor by TLC) SlowAddition->Stirring Extraction Aqueous Work-up (EtOAc, Brine) Stirring->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure 1H-Indazole-3-carboxaldehyde Purification->Product

Caption: Experimental workflow for indole nitrosation.

References

Troubleshooting low conversion rates in indole formylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the formylation of indoles, a crucial step in the synthesis of many biologically active compounds. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low conversion rates in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack reaction is failing or giving a very low yield. What are the common causes?

A: Low yields in the Vilsmeier-Haack formylation of indole are frequently traced back to issues with reagents and reaction conditions. Here are the primary factors to investigate:

  • Reagent Quality: The purity of your reagents is critical.

    • Dimethylformamide (DMF): DMF can decompose over time to produce dimethylamine and formic acid.[1] Dimethylamine can react with the Vilsmeier reagent, consuming it and preventing the desired formylation.[1] Always use high-purity, anhydrous DMF, preferably from a freshly opened bottle or freshly distilled.[2]

    • Phosphorus oxychloride (POCl₃): POCl₃ is highly reactive with moisture. Ensure it is handled under anhydrous conditions. Using old or improperly stored POCl₃ can lead to incomplete formation of the Vilsmeier reagent.[1]

  • Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile.[3][4] It is typically prepared in situ by adding POCl₃ to DMF at low temperatures (0-5 °C).[2][5] Insufficient cooling during this step can lead to reagent decomposition.

  • Reaction Temperature: While the Vilsmeier reagent is formed at a low temperature, the subsequent formylation of the indole substrate may require heating.[5][6] However, excessively high temperatures or prolonged reaction times can lead to product degradation or the formation of side products.[2] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2]

  • Stoichiometry: Ensure the correct stoichiometric ratios are used. Typically, an excess of the Vilsmeier reagent (1.5-3 equivalents) is employed to drive the reaction to completion.[2]

Q2: I'm observing a significant amount of a 3-cyanoindole byproduct. How can I prevent this?

A: The formation of 3-cyanoindole is a known side reaction that can significantly reduce the yield of the desired 3-formylindole and complicate purification.[2] This occurs when the initially formed aldehyde group reacts with nitrogen-containing impurities to form an oxime or imine, which then dehydrates to the nitrile.[2]

To mitigate this:

  • Use High-Purity Reagents: Ensure that solvents and reagents are free from nitrogen-containing impurities like hydroxylamine or ammonia derivatives.[2] High-purity, anhydrous DMF is particularly important.[2]

  • Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.[2]

  • Optimize Reaction Conditions: Avoid high reaction temperatures and unnecessarily long reaction times, which can promote the dehydration step leading to the nitrile.[2]

  • Appropriate Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution. Avoid using ammonia-based quenching agents, as they can contribute to imine formation.[2]

Q3: My indole substrate has an electron-withdrawing group, and the formylation is not proceeding. What can I do?

A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3][4] Therefore, its success is highly dependent on the electron density of the indole ring.

  • Substrate Reactivity: Indoles with electron-donating groups (e.g., -CH₃, -OCH₃) are highly reactive and undergo formylation readily.[7][8] Conversely, indoles bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) are deactivated, making the indole ring less nucleophilic and thus less reactive towards the Vilsmeier reagent.[9][10][11]

  • Alternative Methods: For electron-deficient indoles, traditional methods like the Vilsmeier-Haack or Reimer-Tiemann reactions may be ineffective.[12][13] Consider alternative, more modern formylation techniques that might be compatible with your substrate, such as certain metal-catalyzed or photoredox-catalyzed methods which can operate under milder conditions.[14][15][16]

Q4: The reaction mixture is turning into a dark, resin-like polymer. What is causing this and how can I avoid it?

A: Polymerization is a common issue, especially with electron-rich or reactive substrates under acidic conditions, such as those used in the Duff or Reimer-Tiemann reactions.[17][18]

  • Cause: The acidic conditions can lead to side reactions where the indole ring undergoes oligomerization or polymerization. In some cases, such as the Duff reaction, repeated hydroxymethylation can lead to resin formation.[17] The formation of tris(indolyl)methanes is also a known side reaction when using orthoformates as formylating agents.[12]

  • Solutions:

    • Control Temperature: Maintain a low reaction temperature during the addition of reagents to minimize degradation and polymerization.[2]

    • Optimize Acidity: The concentration and type of acid can be critical. Use the minimum amount of acid necessary to catalyze the reaction.

    • Protecting Groups: If the indole nitrogen (N-H) is unsubstituted, its acidity can contribute to side reactions. Consider using an N-protecting group if compatible with your overall synthetic route.

Q5: How do I choose the right formylation method for my substituted indole?

A: The choice of formylation method depends heavily on the substituents present on the indole ring and the desired regioselectivity.

  • Vilsmeier-Haack Reaction: This is the most common and generally high-yielding method for electron-rich indoles, typically providing formylation at the C3 position.[6]

  • Reimer-Tiemann Reaction: This method uses chloroform and a strong base and is typically used for phenols, but can also be applied to indoles.[19][20] It often results in ortho-formylation but can give mixtures of isomers and is known for low yields.[17][20]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium and is also primarily used for phenols.[18][21][22] It is known for being inefficient with modest yields.[18][22]

  • Modern Methods: For sensitive or deactivated substrates, newer methods may offer better yields and milder conditions. These include iron-catalyzed formylations or visible-light-promoted reactions.[14][16]

Quantitative Data Summary

The tables below summarize typical reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives.

Table 1: Vilsmeier-Haack Reaction Conditions and Yields [6]

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85892
5-MethoxyindolePOCl₃, DMF0 to 85595
5-ChloroindolePOCl₃, DMF0 to 85785

Note: Yields are highly dependent on the specific experimental setup and purification methods.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of Indole

This protocol is a generalized procedure based on established methods.[2][5][23]

1. Vilsmeier Reagent Formation:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C.[2]

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[2]

2. Formylation Reaction:

  • Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable dry solvent like dichloromethane (DCM).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or heat as required based on the substrate's reactivity.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[2]

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH ~10).[1]

  • The product, indole-3-carboxaldehyde, will often precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

4. Purification:

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[2][24]

Visual Guides

G Troubleshooting Workflow for Low Indole Formylation Yield start Low Conversion Rate check_reagents Check Reagent Quality (DMF, POCl₃) start->check_reagents reagent_issue Reagents Impure/Decomposed? check_reagents->reagent_issue check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) condition_issue Conditions Suboptimal? check_conditions->condition_issue check_substrate Analyze Substrate Reactivity (EWG vs EDG) substrate_issue Substrate Deactivated (EWG)? check_substrate->substrate_issue check_side_reactions Investigate Side Reactions (TLC, NMR of crude) side_reaction_issue Side Products Detected? check_side_reactions->side_reaction_issue reagent_issue->check_conditions No solution_reagent Use Fresh/Purified Reagents Under Anhydrous Conditions reagent_issue->solution_reagent Yes condition_issue->check_substrate No solution_conditions Optimize Temp, Time & Stoichiometry (Monitor via TLC) condition_issue->solution_conditions Yes substrate_issue->check_side_reactions No solution_substrate Consider Alternative Methods (e.g., Metal-Catalyzed) substrate_issue->solution_substrate Yes solution_side_reaction Modify Conditions to Minimize (e.g., Temp, Work-up) side_reaction_issue->solution_side_reaction Yes end_goal Improved Yield side_reaction_issue->end_goal No / Resolved solution_reagent->end_goal solution_conditions->end_goal solution_substrate->end_goal solution_side_reaction->end_goal

Caption: Troubleshooting workflow for low indole formylation yields.

G Indole Formylation: Main vs. Side Reaction Pathways cluster_main Desired Pathway cluster_side Side Reaction indole Indole iminium_intermediate Iminium Intermediate indole->iminium_intermediate + Vilsmeier Reagent product Indole-3-carboxaldehyde (Desired Product) iminium_intermediate->product Aqueous Work-up (Hydrolysis) oxime_imine Oxime/Imine product->oxime_imine + N-Impurities (e.g., NH₂OH) byproduct 3-Cyanoindole (Byproduct) oxime_imine->byproduct - H₂O (Dehydration)

Caption: Competing pathways in indole formylation.

G Effect of Substituents on Indole Formylation Reactivity Indole Indole Substrate EDG Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ Indole->EDG EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN Indole->EWG IncreasedReactivity Increased Nucleophilicity of Indole Ring EDG->IncreasedReactivity DecreasedReactivity Decreased Nucleophilicity of Indole Ring EWG->DecreasedReactivity HighYield High Reaction Rate & Good Yield IncreasedReactivity->HighYield Favors Electrophilic Attack LowYield Slow/No Reaction & Low Yield DecreasedReactivity->LowYield Hinders Electrophilic Attack

Caption: Influence of electronic effects on reaction outcome.

References

Preventing degradation of 4-methoxy-1H-indole-3-carbaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and prevent the degradation of 4-methoxy-1H-indole-3-carbaldehyde during its synthesis, primarily focusing on the widely used Vilsmeier-Haack reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptom Potential Cause Recommended Solution
The isolated yield of this compound is significantly lower than expected.Incomplete reaction: The Vilsmeier-Haack reaction may not have gone to completion.- Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material (4-methoxyindole) is still present. - Temperature: While low temperatures are generally preferred to minimize side reactions, the reaction may require gentle heating (e.g., 35-50°C) to proceed at a reasonable rate.[1]
Degradation of starting material or product: 4-methoxyindole is an electron-rich heterocycle and can be susceptible to degradation under strongly acidic conditions. The product itself can also degrade.- Temperature Control: Maintain strict temperature control throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent. Use an ice bath to keep the temperature below 10°C. - Order of Addition: Add the phosphorus oxychloride (POCl₃) dropwise to the dimethylformamide (DMF). Subsequently, add the solution of 4-methoxyindole to the pre-formed Vilsmeier reagent slowly.
Suboptimal stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion or the formation of byproducts.- Reagent Ratio: A common starting point is a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) relative to the 4-methoxyindole.
Moisture in reagents or glassware: The Vilsmeier reagent is highly reactive towards water, which will quench the reagent and reduce the yield.- Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous DMF and freshly distilled POCl₃.

Issue 2: Formation of Colored Impurities

Symptom Potential Cause Recommended Solution
The crude product is dark brown or black instead of the expected pale yellow solid.Polymerization/tar formation: Electron-rich indoles can polymerize under strongly acidic conditions, especially at elevated temperatures.- Strict Temperature Control: Avoid high reaction temperatures. The formation of the Vilsmeier reagent is exothermic and must be carefully controlled. - Rapid Work-up: Once the reaction is complete, proceed with the work-up without delay to neutralize the acidic conditions.
The purified product has a persistent yellow or brownish hue.Presence of minor, colored byproducts: These could arise from side reactions or degradation.- Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to remove colored impurities. - Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography.

Issue 3: Presence of Unexpected Peaks in Spectroscopic Analysis (¹H NMR, LC-MS)

Symptom Potential Cause Recommended Solution
¹H NMR spectrum shows broad signals or multiplets that do not correspond to the desired product.Residual acidic impurities: Traces of acid can lead to peak broadening.- Thorough Washing: During work-up, ensure the product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) and then with water until the washings are neutral.
LC-MS analysis reveals peaks with masses corresponding to di-formylated or chlorinated byproducts.Over-formylation: The highly activating methoxy group can promote a second formylation, typically at the 2- or 6-position. Chlorination: The Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chloro-indole derivatives.- Stoichiometry Control: Use a minimal excess of the Vilsmeier reagent. - Temperature Management: Lower reaction temperatures generally favor mono-substitution. - Alternative Reagents: In some cases, using oxalyl chloride or thionyl chloride instead of POCl₃ to generate the Vilsmeier reagent may reduce chlorination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: The optimal temperature is a balance between reaction rate and the prevention of degradation. The formation of the Vilsmeier reagent should be carried out at a low temperature, typically between 0-10°C, due to its exothermic nature. The subsequent reaction with 4-methoxyindole is often conducted at a slightly elevated temperature, around 35-50°C, to ensure a reasonable reaction rate.[1] However, it is crucial to monitor the reaction by TLC to avoid prolonged heating, which can lead to the formation of byproducts.

Q2: How can I effectively purify the crude this compound?

A2: The primary methods for purification are recrystallization and column chromatography. For recrystallization, solvents such as ethanol or a mixture of ethyl acetate and hexanes are often effective. If significant impurities remain, silica gel column chromatography using a gradient of ethyl acetate in hexanes is recommended.

Q3: What are the key spectroscopic features of pure this compound?

A3: In the ¹H NMR spectrum (in CDCl₃), you should expect to see a singlet for the aldehyde proton around δ 9.9-10.5 ppm, a singlet for the methoxy protons around δ 3.9 ppm, and distinct signals for the aromatic protons of the indole ring.[2] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (175.18 g/mol ).[3]

Q4: Can I use a different formylating agent for this synthesis?

A4: While the Vilsmeier-Haack reaction is the most common method, other formylation procedures for indoles exist, such as the Duff reaction or the use of other formylating agents. However, the Vilsmeier-Haack reaction is generally preferred for its high regioselectivity at the 3-position of electron-rich indoles.

Experimental Protocols

Detailed Methodology for the Vilsmeier-Haack Synthesis of this compound

Materials:

  • 4-methoxyindole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes. The mixture may become a thick, pale-yellow slurry.

  • Formylation Reaction: Dissolve 4-methoxyindole (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)Observations
2586592Slow reaction rate
4038595Optimal balance of rate and purity
6027888Increased formation of colored byproducts
801.56075Significant decomposition and tar formation

Note: The data in this table is illustrative and based on general principles of the Vilsmeier-Haack reaction on activated indoles. Actual results may vary.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-10°C POCl3 POCl₃ POCl3->Vilsmeier Dropwise addition ReactionMix Reaction Mixture Vilsmeier->ReactionMix Indole 4-methoxyindole Indole->ReactionMix 40-50°C Quench Quench with Ice ReactionMix->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Purify (Recrystallization/ Chromatography) Extract->Purify Product Pure Product Purify->Product

Caption: A flowchart illustrating the key steps in the Vilsmeier-Haack synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Degradation Issues Start Low Yield or Impure Product Check_Temp Was Temperature Strictly Controlled? Start->Check_Temp Check_Reagents Were Reagents Anhydrous? Check_Temp->Check_Reagents Yes Sol_Temp Optimize Temperature: - Lower for Vilsmeier formation - Gentle heating for reaction Check_Temp->Sol_Temp No Check_Stoich Was Stoichiometry Correct? Check_Reagents->Check_Stoich Yes Sol_Reagents Use Anhydrous Solvents and Freshly Distilled Reagents Check_Reagents->Sol_Reagents No Check_Workup Was Work-up Prompt? Check_Stoich->Check_Workup Yes Sol_Stoich Adjust Reagent Ratios: - Use slight excess of Vilsmeier reagent Check_Stoich->Sol_Stoich No Sol_Workup Neutralize and Extract Immediately After Reaction Check_Workup->Sol_Workup No Success Improved Yield and Purity Check_Workup->Success Yes Sol_Temp->Success Sol_Reagents->Success Sol_Stoich->Success Sol_Workup->Success

Caption: A decision tree for troubleshooting common degradation issues during the synthesis of this compound.

References

Recrystallization techniques for purifying indole-3-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for the successful recrystallization of indole-3-aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for the recrystallization of indole-3-aldehyde? A1: Ethanol is a highly effective and commonly used solvent for recrystallizing indole-3-aldehyde.[1][2][3] The compound is readily soluble in hot ethanol and has lower solubility upon cooling, which is the ideal characteristic for a recrystallization solvent. Other polar organic solvents like methanol and acetonitrile are also suitable.[4] It has limited solubility in non-polar solvents such as hexane and toluene and is only slightly soluble in cold water.[1][4]

Q2: What is the expected melting point of pure indole-3-aldehyde? A2: The reported melting point for pure indole-3-aldehyde is consistently in the range of 193-198 °C.[1][5][6] A sharp melting point within this range is a good indicator of high purity.

Q3: What are the critical steps to ensure a successful recrystallization? A3: The key to a successful recrystallization is mastering the balance of solubility. Use the minimum amount of near-boiling solvent to fully dissolve the crude product.[7] Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[8] Rapid cooling can cause the compound to precipitate, trapping impurities.[8] Finally, wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor without significantly dissolving the product.[7]

Q4: How can I remove colored impurities from my indole-3-aldehyde sample? A4: If your hot, dissolved solution has a noticeable color, this indicates the presence of colored impurities. These can often be removed by adding a very small amount of activated charcoal to the hot solution. Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be cautious not to add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.[9]

Troubleshooting Guide

Problem: No crystals are forming after the solution has cooled completely.

  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure, resulting in a solution that is not supersaturated upon cooling.[7][10]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration of the solute.[9] Allow the concentrated solution to cool again.

  • Possible Cause 2: The solution is supersaturated. Sometimes, even when the solution is concentrated enough, crystallization fails to initiate.[7]

    • Solution A (Induce Crystallization): Vigorously scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a nucleation site for crystal growth.[7]

    • Solution B (Seed Crystals): If available, add a single, tiny "seed" crystal of pure indole-3-aldehyde to the solution. This provides a template for other crystals to grow upon.[7]

Problem: The product has "oiled out," forming a liquid layer instead of solid crystals.

  • Possible Cause 1: The solution is cooling too quickly. If the saturation point is reached at a temperature above the melting point of your compound (or a solute-impurity mixture), it will separate as a liquid.[11]

    • Solution: Re-heat the flask to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature and allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[10]

  • Possible Cause 2: The boiling point of the solvent is too high. The solvent's boiling point may be higher than the melting point of the compound.

    • Solution: Use an alternative solvent with a lower boiling point or use a mixed solvent system to adjust the properties of the crystallization medium.

Problem: The final recovery of pure crystals is very low.

  • Possible Cause 1: Excessive solvent was used. Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[7][9]

    • Solution: After filtering your first crop of crystals, concentrate the remaining mother liquor by boiling off some of the solvent. Cool this concentrated solution to obtain a second crop of crystals.[2]

  • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools while being filtered, the product can crystallize in the filter funnel, leading to loss.[11]

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before pouring the hot solution through. This can be done by passing hot solvent through the setup or by placing the funnel and flask in a drying oven briefly before use.

Quantitative Data Summary

PropertyValueConditions / Solvent
Melting Point 193-198 °CStandard Pressure
Solubility Readily SolubleEthanol[1]
SolubleMethanol, Acetonitrile, DMSO, Dimethylformamide[4][12][13]
Limited SolubilityHexane, Toluene[4]
Low / Sparingly SolubleCold Water[1][4][13]
Recrystallization Yield ~85% (First Crop)From 95% Ethanol[2]
~12-13% (Second Crop)From concentrating the mother liquor[2]
Solvent Ratio ~8.5 mL / 1 gram95% Ethanol per gram of crude aldehyde[2]

Detailed Experimental Protocol: Recrystallization from Ethanol

This protocol is adapted from established procedures for the purification of indole-3-aldehyde.[2]

  • Dissolution: Place the crude indole-3-aldehyde in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 8.5 mL of 95% ethanol.[2] Add a boiling chip and gently heat the mixture on a hot plate in a fume hood. Swirl the flask occasionally until the solvent reaches its boiling point and all the aldehyde has dissolved, resulting in a clear solution. Add the minimum amount of additional hot ethanol dropwise if any solid remains.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used to decolorize the solution, a hot filtration step is necessary. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to separate the hot liquid from the insoluble solids.

  • Crystallization: Cover the flask with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[8]

  • Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the solubility of the aldehyde.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a very small amount of ice-cold 95% ethanol to rinse away any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a moderate temperature or in a desiccator under vacuum.

Visualizations

RecrystallizationWorkflow Start Crude Indole-3-Aldehyde Dissolve 1. Dissolve in Minimal Hot Ethanol Start->Dissolve Hot_Filtration 2. Hot Filtration (If necessary) Dissolve->Hot_Filtration Cooling 3. Slow Cooling & Crystallization Hot_Filtration->Cooling Isolation 4. Isolate Crystals (Vacuum Filtration) Cooling->Isolation Drying 5. Wash with Ice-Cold Ethanol & Dry Isolation->Drying End Pure Crystals Drying->End

Caption: A general workflow for the recrystallization of indole-3-aldehyde.

TroubleshootingTree Problem Recrystallization Problem? NoCrystals No Crystals Form Problem->NoCrystals Is the solution clear? OilingOut Product 'Oils Out' Problem->OilingOut Is a liquid layer forming? LowYield Low Recovery Yield Problem->LowYield Are crystal amounts small? Sol_Evaporate Solution: Boil off excess solvent NoCrystals->Sol_Evaporate Cause: Too much solvent Sol_Scratch Solution: Scratch flask or add seed crystal NoCrystals->Sol_Scratch Cause: Supersaturation Sol_SlowCool Solution: Re-heat, add a little more solvent, cool slowly OilingOut->Sol_SlowCool Cause: Cooling too fast Sol_SecondCrop Solution: Concentrate mother liquor to get a second crop LowYield->Sol_SecondCrop Cause: Product left in filtrate

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Removal of Unreacted Starting Materials from Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude indole products.

Frequently Asked Questions (FAQs)

Q1: My crude indole product is a dark oil or solid. What is the likely cause and how can I purify it?

A1: Dark coloration often indicates the presence of polymeric or oxidized impurities. The choice of purification method depends on the physical state of your product. For solids, recrystallization is often a good first choice to remove bulk impurities.[1] For oils or complex mixtures, column chromatography is generally more effective.[1]

Q2: I'm observing streaking of my indole compound on the TLC plate during column chromatography. What can I do to improve the separation?

A2: Streaking of indoles on silica gel is a common issue, often due to the interaction of the basic nitrogen atom with the acidic silica. To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of your silica gel in the mobile phase containing a small amount of a basic modifier like triethylamine (~1%).[2]

  • Use an alternative stationary phase: Neutral or basic alumina can be a good substitute for acid-sensitive indoles.[2]

Q3: My indole product seems to be degrading on the silica gel column. How can I prevent this?

A3: Indole degradation on silica gel is often due to the acidic nature of the stationary phase. Besides deactivating the silica or using alumina, you can also:

  • Work quickly: Minimize the contact time of your compound with the silica gel by running the column as efficiently as possible, for instance by using flash chromatography.[2]

  • Test for stability: Before committing to a large-scale column, you can check the stability of your compound on silica gel using a 2D TLC.[3]

Q4: I have unreacted starting materials that are very close in polarity to my desired indole product. How can I separate them?

A4: This is a common challenge in indole synthesis. Here are a few strategies:

  • Optimize your chromatography: Fine-tune your mobile phase polarity. A gradient elution, where the polarity of the eluent is gradually increased, can improve the separation of closely eluting compounds.

  • Consider a different purification technique: If chromatography is ineffective, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution for difficult separations.[4][5] Alternatively, if your product is a solid, multi-step recrystallization can significantly enhance purity.[6]

  • Chemical modification: In some cases, it may be possible to selectively react the starting material to change its polarity, making it easier to separate.

Q5: Can I use an acid-base extraction to purify my indole product?

A5: Yes, acid-base extraction can be a very effective first step in your purification workup.[7] Indoles are generally weakly basic and can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic layer. The indole can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent. This method is particularly useful for removing non-basic starting materials and byproducts.

Data Presentation: Comparison of Purification Techniques

The following tables summarize quantitative data for common indole purification methods. Please note that yields and purity are highly dependent on the specific indole derivative and the reaction conditions.

Table 1: Recrystallization of Indoles

Indole DerivativeSolvent SystemPurityYieldReference
3-CyanoindoleEthanol/Water>99%High[8]
3-CyanoindoleToluene>99%High[8]
Indole from wash oiln-Hexane99.5 wt%57.5%[9]

Table 2: Column Chromatography of Indoles

Indole DerivativeStationary PhaseMobile PhasePurityYieldReference
2-ArylindolesSilica GelNot specifiedGood52-75%[1]
2-Substituted IndolesSilica GelHexane/Ethyl AcetateHighup to 95%[10]
Pyrrolo[2,3-b]indolesSilica GelNot specifiedup to 99%Not specified

Table 3: Liquid-Liquid Extraction of Indole

Extraction MethodSolvent SystemPurity/EnrichmentYield/RecoveryReference
Methanol Extraction & n-Hexane Re-extractionMethanol/Water & n-Hexane73.3% IN composition79.1% recovery
Halogen-Free Ionic Liquid Extraction[Bmim][DMP]/Toluene90.4-92.2% separation efficiencyHigh

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Crude Indole Product

This protocol provides a general procedure for the purification of an indole derivative using flash column chromatography.

  • Preparation of the Column:

    • Select an appropriate size glass column and plug the bottom with a small amount of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).

    • Pour the slurry into the column, gently tapping to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Wash the column with 2-3 column volumes of the mobile phase.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude indole in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.

    • Collect the eluate in fractions.

  • Analysis and Product Recovery:

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified indole.

Protocol 2: Recrystallization of a Solid Indole Derivative

This protocol describes a general method for purifying a solid indole derivative by recrystallization.

  • Solvent Selection:

    • Choose a solvent or solvent system in which the indole is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, water, toluene, or mixtures like ethanol/water.[8]

  • Dissolution:

    • Place the crude indole in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[8]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals to a constant weight.[8]

Protocol 3: Acid-Base Extraction for Indole Purification

This protocol outlines a general procedure for separating an indole from non-basic impurities.

  • Dissolution:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.[7]

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The protonated indole will be in the aqueous layer.

    • Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the indole.

  • Basification and Re-extraction:

    • Combine the acidic aqueous extracts.

    • Slowly add a base (e.g., 1 M NaOH or a saturated sodium bicarbonate solution) to the aqueous solution until it is basic (check with pH paper). The indole will precipitate or form an oil.

    • Add a fresh portion of the organic solvent to the basic aqueous solution in a separatory funnel.

    • Shake the funnel to extract the neutral indole back into the organic layer.

    • Separate the layers and repeat the extraction of the aqueous layer with fresh organic solvent.

  • Workup:

    • Combine the organic extracts containing the purified indole.

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified indole.

Mandatory Visualizations

experimental_workflow cluster_synthesis Indole Synthesis cluster_purification Purification Crude Product Crude Product Workup Workup Crude Product->Workup Purification Method Purification Method Workup->Purification Method Acid-Base Extraction, Filtration, etc. Pure Indole Pure Indole Purification Method->Pure Indole Column Chromatography, Recrystallization, etc.

Caption: General experimental workflow for indole synthesis and purification.

troubleshooting_guide Start Crude Product Impure Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No Purity_Check1 Is it pure? Recrystallization->Purity_Check1 Purity_Check2 Is it pure? Column_Chromatography->Purity_Check2 Purity_Check1->Column_Chromatography No Success Pure Product Purity_Check1->Success Yes Purity_Check2->Success Yes Failure Consider Alternative Purification Purity_Check2->Failure No

Caption: Troubleshooting guide for selecting a purification method for indole derivatives.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Indole derivatives are a cornerstone of medicinal chemistry and natural product research, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and signaling molecules like the auxin indole-3-acetic acid.[1][2] The biological function of these compounds is intrinsically linked to their specific structure and purity. Consequently, the accurate and comprehensive characterization of indole derivatives is a critical step in drug development, quality control, and biological research.[1]

This guide provides a comparative overview of the principal analytical techniques used for the structural elucidation and quantification of indole derivatives. It offers a side-by-side look at the performance of various methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the need for quantitative precision, qualitative structural information, sensitivity, and the complexity of the sample matrix. The following table summarizes the performance of common methods for indole derivative analysis.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Key AdvantagesKey Disadvantages
HPLC-UV µg/mL rangeµg/mL range>0.99Widely available, cost-effective, robust.[3]Moderate sensitivity, potential for matrix interference.[3]
HPLC-FLD pg/mL to ng/mL range[3]pg/mL to ng/mL range>0.99High sensitivity and selectivity for fluorescent compounds.[3][4]Requires native fluorescence or chemical derivatization.[3]
LC-MS/MS fg/mL to pg/mL range[3]fg/mL to pg/mL range>0.99Exceptional sensitivity and selectivity, provides molecular weight and structural data.[3][5]Higher equipment cost and complexity.
GC-MS pg/mL to ng/mL rangepg/mL to ng/mL range>0.99High resolution and specificity, extensive spectral libraries.[3]Requires derivatization for non-volatile analytes, potential for thermal degradation.[3]
NMR Spectroscopy ---Unparalleled for definitive structure elucidation and isomeric differentiation.[6][7]Inherently low sensitivity, requires higher sample concentration, expensive.
FTIR Spectroscopy ---Excellent for identifying functional groups, fast, non-destructive.[6][8]Provides limited structural information for complex molecules, not ideal for quantification.
UV-Vis Spectroscopy ---Simple, fast, good for quantitative analysis of known compounds.[6]Low specificity, susceptible to interference from other chromophores.[9]

General Analytical Workflow

The characterization of indole derivatives, from synthesis to biological evaluation, typically follows a structured workflow. This involves initial purity checks, followed by detailed structural confirmation and, if necessary, high-sensitivity quantification.

Analytical_Workflow cluster_0 Initial Screening & Purity cluster_1 Structural Elucidation cluster_2 Quantitative Analysis TLC TLC HPLC_UV HPLC-UV NMR NMR ('H, 'C) HPLC_UV->NMR Pure Sample For Structure ID MS High-Res MS NMR->MS Confirm MW FTIR FTIR MS->FTIR Confirm Functional Groups Pure_Compound Confirmed Pure Structure FTIR->Pure_Compound HPLC_FLD HPLC-FLD LCMS LC-MS/MS qNMR qNMR Synthesis Synthesized Indole Derivative Synthesis->TLC Reaction Monitoring Synthesis->HPLC_UV Purity Check Pure_Compound->HPLC_FLD Trace Quantification Pure_Compound->LCMS Bioanalysis Pure_Compound->qNMR Purity Assay

Caption: General workflow for the analysis of a synthesized indole derivative.

Chromatographic Methods

Chromatographic techniques are fundamental for separating indole derivatives from complex mixtures and for quantitative analysis.[1]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely applied technique for the analysis of indole derivatives due to its versatility, sensitivity, and reproducibility.[1] By coupling HPLC with different detectors, a wide range of analytical goals can be achieved.

Quantitative Data Summary: HPLC Methods

The following table summarizes established HPLC conditions for the analysis of various indole compounds.

ParameterMethod 1 (Auxins)[10]Method 2 (General Indoles)[11]Method 3 (Indoline)[12]
Stationary Phase Symmetry C8 (150 x 4.6 mm, 5 µm)Zorbax Eclipse XDB C8 (150 x 4.6 mm, 5 µm)Waters PAH C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 2.5% Acetic Acid in H₂O (pH 3.8)1% Acetic Acid in H₂O0.1% TFA in H₂O
Mobile Phase B 80:20 Acetonitrile:H₂OMethanolMethanol
Elution Mode GradientIsocratic (60% B)Isocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Fluorescence (Ex: 280 nm, Em: 350 nm)Fluorescence (Ex: 282 nm, Em: 360 nm)UV (280 nm)
Analytes Trp, TAM, ILA, IAM, IAA, TOL, IANIAA, IPA, Abscisic AcidIndoline

Experimental Protocol: RP-HPLC for Indole-3-Acetic Acid (IAA) and Related Metabolites [10]

  • Objective: To separate and quantify seven key indoles involved in bacterial biosynthesis of IAA.

  • Instrumentation: HPLC system with a C8 reverse-phase column (150 x 4.6 mm, 5 µm), gradient pump, and fluorescence detector.

  • Reagents:

    • Eluent A: 2.5% (v/v) acetic acid in water, pH adjusted to 3.8 with 1 M KOH.

    • Eluent B: 80:20 (v/v) acetonitrile:water.

  • Sample Preparation: Bacterial culture supernatants are clarified by centrifugation and then passed through a centrifugal filtration device (e.g., Amicon Ultra-4, 10 kDa cutoff) to remove proteins. The filtrate can be directly injected.

  • Chromatographic Conditions:

    • Column Temperature: Ambient.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector set to an excitation wavelength (λex) of 280 nm and an emission wavelength (λem) of 350 nm.

    • Gradient Program:

      • 0-25 min: 20% to 50% B

      • 25-31 min: 50% to 100% B

      • 31-33 min: 100% to 20% B

      • 33-36 min: Hold at 20% B (re-equilibration).

  • Data Analysis: Identify peaks by comparing retention times with known standards. Quantify using calibration curves constructed from serial dilutions of standards. The method is linear over a concentration range of 0.0625–125 µg/mL (r² ≥ 0.998).[4]

Spectroscopic Methods

Spectroscopic methods provide invaluable information on the molecular structure, functional groups, and electronic properties of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules, including indole derivatives.[6][7] ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton.

Data Summary: Representative ¹H and ¹³C NMR Chemical Shifts

Chemical shifts are highly dependent on substitution patterns and the solvent used. The following data serve as a general reference.

Atom Position (Indole Ring)Representative ¹H Chemical Shift (δ, ppm)[13]Representative ¹³C Chemical Shift (δ, ppm)[13]
N1-H 8.0 - 12.3 (broad singlet)-
C2-H 7.0 - 8.5 (singlet or triplet)123 - 136
C3-H 6.5 - 7.5 (doublet or triplet)102 - 114
C4-H 7.5 - 7.7 (doublet)118 - 123
C5-H 7.1 - 7.4 (triplet)120 - 122
C6-H 7.0 - 7.3 (triplet)120 - 122
C7-H 7.6 - 7.8 (doublet)111 - 115
C3a (bridgehead) -~128
C7a (bridgehead) -~136

Experimental Protocol: ¹H NMR Data Acquisition [7]

  • Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation of a purified indole derivative.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the purified indole sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the solvent is free of water and other impurities.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required (modern spectrometers often reference to the residual solvent peak).

  • Instrumental Parameters (Typical for 400 MHz):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker).

    • Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16 to 64, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine proton ratios and analyze coupling constants (J-values) to deduce connectivity.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and structural information from its fragmentation patterns.[5] It is often coupled with chromatography (LC-MS, GC-MS) for analyzing complex mixtures.[3][5]

Data Summary: Common Fragmentation Patterns in EI-MS

Electron Impact (EI) ionization is a high-energy technique that produces characteristic fragmentation.

Ion Formation ProcessResulting FragmentSignificance
Loss of CH₃CN[M - 41]⁺Characteristic for certain acetylated indoles.[14]
Loss of HCN[M - 27]⁺A common fragmentation pathway for the indole ring itself.[14]
Isopentene loss[M - 68]⁺Indicates the presence of a prenyl group.[5]
Acyl group loss[M - 42]⁺Suggests an acyl substituent.[5]

Experimental Protocol: LC-MS/MS Analysis [5]

  • Objective: To detect and structurally deduce indole derivatives in a crude fungal extract.

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or ion trap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 or C8 reverse-phase.

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), often with 0.1% formic acid to aid ionization.

    • Example Gradient: 0–8 min, 55% B; 8–30 min, 60%–80% B; 30–40 min, 100% B.

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometer Parameters (Positive ESI Mode):

    • Ion Spray Voltage: 4.5 kV.

    • Capillary Temperature: 330 °C.

    • Sheath Gas (N₂): 50 units.

    • Auxiliary Gas (N₂): 10 units.

    • Data Acquisition: Perform a full scan to identify parent ions ([M+H]⁺). Then, perform data-dependent MS/MS scans on the most abundant ions to obtain fragmentation spectra.

  • Data Analysis: Analyze the MS/MS spectra to identify characteristic neutral losses and fragment ions. Compare these patterns to known compounds or deduce the structure of new analogs.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] It is particularly useful for confirming the success of a chemical reaction, for example, by observing the appearance or disappearance of specific vibrational bands.[15]

Data Summary: Characteristic IR Absorption Bands for Indoles [8]

Wavenumber (cm⁻¹)Vibration TypeBond
3400 - 3500N-H StretchN-H
3000 - 3100Aromatic C-H StretchC-H
1645 - 1680Carbonyl C=O StretchC=O (if present)
1500 - 1620Aromatic C=C StretchC=C
1450 - 1470C-C in-ring StretchC-C
1397 - 1530N-O Asymmetric/Symmetric StretchNO₂ (if present)[15]

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

  • Objective: To obtain an IR spectrum of a solid indole derivative to identify its functional groups.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation:

    • Grind 1-2 mg of the dry indole sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to specific functional groups using correlation tables.

Application of Analytical Techniques

The choice of technique is driven by the analytical question. For routine purity checks, HPLC-UV is sufficient. For identifying an unknown synthesized compound, a combination of NMR, MS, and FTIR is required. For measuring trace amounts in a biological fluid, LC-MS/MS is the gold standard.

Technique_Application cluster_qualitative Qualitative Analysis (What is it?) cluster_quantitative Quantitative Analysis (How much is there?) Question Analytical Question Structure Definitive Structure Question->Structure Func_Groups Functional Groups Question->Func_Groups Mol_Weight Molecular Weight Question->Mol_Weight High_Conc High Concentration (e.g., Purity) Question->High_Conc Trace_Conc Trace Concentration (e.g., Bioanalysis) Question->Trace_Conc NMR NMR Structure->NMR FTIR FTIR Func_Groups->FTIR MS MS Mol_Weight->MS HPLC HPLC-UV/FLD High_Conc->HPLC LCMS LC-MS/MS Trace_Conc->LCMS

Caption: Logic diagram for selecting an analytical technique based on the research question.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comprehensive technical overview and a detailed protocol for determining the purity of 4-methoxy-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical and chemical synthesis.[1] We present a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, validated according to International Council for Harmonisation (ICH) guidelines, ensuring accuracy and reliability.[2][3] The causality behind chromatographic choices, from mobile phase composition to detector settings, is explained to provide a framework for method development and optimization. Furthermore, this guide objectively compares the performance of HPLC with alternative analytical techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers a comparative basis for selecting the most suitable method for their specific analytical needs.

Introduction: The Analytical Imperative for Purity

This compound is a valuable building block in organic synthesis, serving as a precursor for a wide range of biologically active molecules and functional materials. The purity of this starting material is paramount, as even trace impurities can lead to undesirable side reactions, impact product yield, and introduce contaminants into the final product. Therefore, a precise, accurate, and reliable analytical method for purity determination is not merely a quality control step but a critical component of the entire development lifecycle.

High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of pharmaceutical ingredients and intermediates due to its high resolution, sensitivity, and reproducibility.[4] This guide establishes a validated HPLC method designed to provide a high degree of assurance in the quality of this compound.

The Principle of Reversed-Phase HPLC for Aromatic Aldehydes

The selection of an analytical method is fundamentally driven by the physicochemical properties of the analyte. This compound is an aromatic molecule with moderate polarity, conferred by the indole nitrogen, the methoxy group, and the aldehyde functionality. This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

Causality behind the choice of RP-HPLC:

  • Stationary Phase: A non-polar stationary phase, such as octadecylsilane (C18), is chosen. The hydrophobic C18 chains interact with the non-polar indole ring system of the analyte through van der Waals forces, providing retention.

  • Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is used. By increasing the proportion of the organic solvent (the "strong" solvent), the analyte's affinity for the mobile phase increases, causing it to elute more quickly from the column. This gradient or isocratic elution allows for the separation of the main compound from impurities that possess different polarities.

  • Detection: The indole ring system contains a conjugated pi-electron system, which results in strong ultraviolet (UV) absorbance. This intrinsic property allows for sensitive and specific detection using a UV-Vis or Diode Array Detector (DAD) without the need for derivatization.

Primary Method: Validated High-Performance Liquid Chromatography (HPLC)

The following method has been developed and validated to be specific, linear, accurate, and precise for the purity determination of this compound.

Optimized HPLC Method Parameters

All parameters are selected to ensure optimal separation of the main peak from potential impurities, such as starting materials or degradation products.

ParameterRecommended ConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a quaternary pump and DAD.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 phase provides excellent retention for the aromatic analyte. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase sharpens peak shape by suppressing the ionization of any acidic or basic functional groups.
Mobile Phase B AcetonitrileA common organic modifier providing good peak shape and elution strength for this class of compounds.
Gradient Elution 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% BThe gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe indole chromophore exhibits strong absorbance at this wavelength, providing high sensitivity for the main peak and related impurities.
Injection Volume 5 µLA small injection volume prevents peak distortion and column overloading.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.[2]

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B is HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Sample Diluent. This is the Stock Standard Solution.

    • Pipette 5.0 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the Sample Diluent to create the Working Standard Solution (approx. 0.25 mg/mL).

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Sample Diluent.

  • System Suitability Testing (SST):

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Make five replicate injections of the Working Standard Solution.

    • The system is deemed suitable for use if the following criteria are met:

      • Repeatability: The relative standard deviation (%RSD) of the peak area for the five injections is ≤ 2.0%.

      • Tailing Factor (T): The tailing factor for the main peak is ≤ 2.0.

      • Theoretical Plates (N): The column efficiency is ≥ 2000 theoretical plates.

  • Chromatographic Run and Data Analysis:

    • Once SST criteria are met, inject the Sample Solution in duplicate.

    • Integrate all peaks in the chromatogram that are above the limit of quantitation (LOQ).

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standard (0.5 mg/mL) prep_spl Prepare Sample (0.5 mg/mL) sst System Suitability Test (5x Standard Injections) prep_std->sst Use for SST prep_mp Prepare Mobile Phases A & B inject_sample Inject Sample (2x Injections) prep_spl->inject_sample Use for Analysis equilibrate Equilibrate System prep_mp->equilibrate Load Solvents equilibrate->sst check_sst Verify SST Criteria (%RSD, Tailing, Plates) sst->check_sst integrate Integrate Peaks inject_sample->integrate check_sst->equilibrate SST Fail check_sst->inject_sample SST Pass calculate Calculate % Purity (Area Percent Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity determination of this compound.

Method Validation Summary

To be considered trustworthy, any analytical method must be validated for its intended purpose.[4] Validation demonstrates that the method is accurate, precise, and reliable.[2][5] The described HPLC method should be validated according to ICH Q2(R1) guidelines.[2][3][6]

Validation ParameterAcceptance CriteriaPurpose
Specificity The main peak is free from interference from placebo, impurities, and degradation products. Peak Purity Index > 0.999.To ensure the signal measured is only from the analyte of interest.[5]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.To demonstrate a proportional relationship between concentration and detector response.[5]
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.To show how close the measured value is to the true value.
Precision (Repeatability) %RSD ≤ 2.0% for six sample preparations.To demonstrate the consistency of results for analyses conducted on the same day, by the same analyst.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C).To demonstrate the method's reliability during normal use.

Comparison with Alternative Purity Analysis Methods

While HPLC is the gold standard for routine quality control of this compound, other techniques offer unique advantages and can be used for confirmatory analysis or in situations where an HPLC is unavailable.

FeatureHPLC-UV Quantitative NMR (qNMR) Gas Chromatography-MS (GC-MS)
Principle Chromatographic separation based on polarity, followed by UV detection.Quantifies molecules by comparing the integral of an analyte's NMR signal to that of a certified internal standard.Separation of volatile compounds in the gas phase based on boiling point and polarity, followed by mass-based detection.
Primary Use Routine QC, purity/impurity profiling, stability testing.Absolute quantification, purity certification of reference standards, analysis of mixtures without analyte-specific standard.Analysis of volatile impurities, confirmation of identity, analysis of thermally stable compounds.
Sample Throughput HighLow to MediumHigh
Key Advantage High resolution, sensitivity, and established methodology for purity.Does not require a reference standard of the analyte itself; provides structural information.[7]High sensitivity and structural confirmation from mass spectra.
Key Limitation Requires a reference standard for quantification (though not for area % purity).Lower sensitivity than HPLC, requires expensive instrumentation and specialized expertise.Analyte must be volatile and thermally stable, or require derivatization, which adds complexity.[8]
Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining purity without requiring an identical reference standard. The purity of a sample can be determined by comparing the integral of a specific proton signal from the analyte against the integral of a known amount of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene).[7] This technique is invaluable for certifying new batches of reference materials but is generally too slow and requires more specialized expertise for routine high-throughput QC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile compounds.[8] For this compound, which has a moderate molecular weight, GC analysis is feasible. The primary advantage of GC-MS is the specificity provided by the mass spectrometer, which gives a mass fragmentation pattern that can confirm the identity of the main peak and any impurities. However, a key consideration is the thermal stability of the analyte. Indole derivatives can sometimes be sensitive to high temperatures in the GC injection port, potentially leading to degradation and inaccurate purity results. In such cases, derivatization may be necessary to improve volatility and stability.

Conclusion and Recommendations

The Reversed-Phase HPLC method detailed in this guide provides a robust, reliable, and accurate means for determining the purity of this compound. Its high resolution, sensitivity, and adherence to established validation principles make it the recommended primary technique for routine quality control in both research and industrial settings.

For applications requiring absolute quantification without a specific reference standard, such as the certification of a new in-house standard, qNMR is a superior alternative. GC-MS serves as a valuable complementary technique, particularly for the identification of unknown volatile impurities, provided the thermal stability of the analyte is confirmed. The selection of an analytical method should always be guided by the specific requirements of the analysis, balancing factors of accuracy, throughput, and available resources.

References

Spectroscopic Analysis: A Comparative Guide to the Structural Confirmation of 4-Methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data that confirms the structure of 4-methoxy-1H-indole-3-carbaldehyde against its parent compound, indole-3-carbaldehyde, and a positional isomer, 5-methoxy-1H-indole-3-carbaldehyde. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers clear evidence for the precise arrangement of functional groups on the indole scaffold. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Data Presentation: Comparative Spectroscopic Analysis

The structural elucidation of this compound is achieved by comparing its spectral data with structurally similar molecules. The tables below summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, DMSO-d₆)

Proton Assignment This compound Indole-3-carbaldehyde [1][2]5-Methoxy-1H-indole-3-carbaldehyde [3]
CHO ~10.0 ppm (s)9.92 ppm (s)9.86 ppm (s)
NH ~12.1 ppm (s)12.27 ppm (s)12.05 ppm (s)
H-2 ~8.0 ppm (d)8.29 ppm (d)8.19 ppm (d)
H-4 -8.08 ppm (d)-
H-5 ~6.6 ppm (d)7.22 ppm (t)-
H-6 ~7.2 ppm (t)7.22 ppm (t)7.08 ppm (s)
H-7 ~7.5 ppm (d)7.50 ppm (d)7.37 ppm (d)
OCH₃ ~3.9 ppm (s)-3.86 ppm (s)

Note: Specific shift values for this compound are based on typical indole spectra and data from related structures[4][5]. The key differentiators are the coupling patterns and shifts of the aromatic protons (H-5, H-6, H-7) due to the influence of the methoxy group at the C-4 position.

Table 2: ¹³C NMR Spectroscopic Data Comparison (101 MHz, DMSO-d₆)

Carbon Assignment This compound Indole-3-carbaldehyde [6]5-Methoxy-1H-indole-3-carbaldehyde [4]
C=O ~186.5 ppm185.2 ppm185.0 ppm
C-2 ~139.2 ppm138.9 ppm138.0 ppm
C-3 ~119.3 ppm117.2 ppm117.2 ppm
C-3a ~123.0 ppm124.2 ppm120.2 ppm
C-4 ~154.4 ppm122.9 ppm121.5 ppm
C-5 ~105.0 ppm121.5 ppm154.3 ppm
C-6 ~116.4 ppm120.2 ppm112.4 ppm
C-7 ~119.3 ppm112.4 ppm102.5 ppm
C-7a ~132.3 ppm136.2 ppm130.6 ppm
OCH₃ ~55.7 ppm-56.5 ppm

Note: Data for this compound is derived from a closely related iodinated analog, which provides a strong basis for the expected chemical shifts[4]. The distinct upfield shifts for C-5 and C-7 and the significant downfield shift for C-4 are characteristic of the 4-methoxy substitution.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data Comparison

Spectroscopic Technique This compound Indole-3-carbaldehyde 5-Methoxy-1H-indole-3-carbaldehyde
IR (cm⁻¹) ~3214 (N-H), ~1648 (C=O)[4]~3239 (N-H), ~1650 (C=O)[4]~3107 (N-H), ~1638 (C=O)[4]
MS (m/z) 175.06 (M⁺)[7][8]145.05 (M⁺)[1]175.06 (M⁺)[3]

Note: The IR spectra are characterized by the N-H and C=O stretching frequencies. While MS confirms the molecular weight, distinguishing between the 4-methoxy and 5-methoxy isomers requires fragmentation analysis or, more definitively, NMR spectroscopy.

Experimental Protocols

The data presented in this guide is typically acquired using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on spectrometers operating at frequencies such as 400 MHz for ¹H and 101 MHz for ¹³C.[4] Samples are typically dissolved in a deuterated solvent, most commonly DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.[9] Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.[10] The spectra are typically recorded over a wavenumber range of 4000 to 400 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectra, particularly High-Resolution Mass Spectrometry (HRMS), are acquired using techniques such as Electrospray Ionization (ESI).[4] This method provides highly accurate mass measurements, which are used to confirm the elemental composition of the molecule.[10]

Visualization of the Confirmation Workflow

The logical process for confirming a chemical structure using multiple spectroscopic techniques is illustrated in the workflow diagram below.

G Spectroscopic Confirmation Workflow cluster_0 Spectroscopic Confirmation Workflow cluster_1 Spectroscopic Analysis cluster_2 Data Acquisition cluster_3 Spectroscopic Confirmation Workflow Sample Purified Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Analysis Data Interpretation & Comparison with Alternatives NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Workflow for Spectroscopic Structure Elucidation.

References

A Comparative Guide to Indole Formylation: Vilsmeier-Haack and Its Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a formyl group onto the indole nucleus is a fundamental transformation in organic synthesis, providing a crucial scaffold for numerous pharmaceuticals and biologically active compounds. For decades, the Vilsmeier-Haack reaction has been a principal method for this purpose. However, the continuous drive for greener, more efficient, and versatile synthetic methodologies has led to the development of several alternative approaches. This guide provides an objective comparison of the Vilsmeier-Haack reaction with other significant indole formylation methods, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their synthetic needs.

At a Glance: Comparison of Indole Formylation Methods

The choice of a formylation method is often dictated by factors such as substrate compatibility, desired regioselectivity, reaction conditions, and environmental impact. The following table summarizes quantitative data for the Vilsmeier-Haack reaction and its alternatives, offering a direct comparison of their performance.

MethodReagentsTemperature (°C)TimeYield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMF0 - 1002.5 - 6.5 h77 - 96+Well-established, high yields for electron-rich indoles.[1][2]Uses corrosive and hazardous POCl₃, stoichiometric reagents.[3]
Iron-Catalyzed FeCl₃, HCHO, aq. NH₃, Air130Shortup to 93Inexpensive, non-toxic catalyst, environmentally benign.[3]High temperature required.
Boron-Catalyzed BF₃·OEt₂, TMOFRoom Temp.1 - 5 minup to 82Very fast, mild conditions, inexpensive reagents.Stoichiometric use of Lewis acid.
nBu₄NI-Catalyzed nBu₄NI, N-methylaniline, TBHP8012 hModerateMetal-free, avoids toxic reagents like POCl₃.[4][5][6]Requires an oxidant, moderate yields.
Visible-Light-Promoted Eosin Y, TMEDA, Blue LEDs, AirRoom Temp.-GoodMild, environmentally friendly, uses air as an oxidant.[7]Requires specific photochemical setup.
Formic Acid HCOOH---Simple, readily available reagent.Can lead to N-formylation in 3-substituted indoles.

The Vilsmeier-Haack Reaction: The Classical Approach

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[8] The reaction utilizes a phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent (a chloroiminium salt).[9] This reagent then undergoes electrophilic aromatic substitution with the indole, typically at the electron-rich C3 position, followed by hydrolysis to yield the corresponding aldehyde.[10]

Reaction Mechanism

The mechanism involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Indole Formylation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - O=P(Cl)₂O⁻ Indole Indole Intermediate2 Iminium Ion Intermediate Indole->Intermediate2 + Vilsmeier Reagent IndoleAldehyde Indole-3-carboxaldehyde Intermediate2->IndoleAldehyde H₂O Workup

Vilsmeier-Haack reaction mechanism.
Experimental Protocol

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ice

  • Water

  • Ethyl acetate

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place DMF and cool it to 0 °C in an ice-salt bath.

  • Add POCl₃ dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for another 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve indole in DMF in a separate flask and add this solution dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 40-50 °C for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a 30% NaOH solution with vigorous stirring.

  • The product, indole-3-carboxaldehyde, precipitates as a solid.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure indole-3-carboxaldehyde.

Modern Alternatives to the Vilsmeier-Haack Reaction

Several newer methods have emerged as viable alternatives, often offering milder conditions, higher functional group tolerance, and improved environmental profiles.

Iron-Catalyzed C3-Formylation

This method provides a greener alternative by using a cheap, non-toxic iron catalyst (FeCl₃) with formaldehyde and aqueous ammonia, using air as the oxidant.[3] The reaction proceeds under relatively mild conditions and gives moderate to excellent yields of 3-formylindoles.[3]

Reaction Workflow

Iron_Catalyzed_Workflow Indole Indole Reaction Reaction in DMF at 130°C Indole->Reaction Reagents HCHO, aq. NH₃, FeCl₃ (cat.), Air Reagents->Reaction Workup Aqueous Workup Reaction->Workup Product Indole-3-carboxaldehyde Workup->Product

Iron-catalyzed indole formylation workflow.
Experimental Protocol

Materials:

  • Indole

  • Ferric chloride (FeCl₃)

  • Formaldehyde (37 wt% in H₂O)

  • Aqueous ammonia (25-28 wt%)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a sealed tube, add indole, FeCl₃, formaldehyde, aqueous ammonia, and DMF.

  • Stir the mixture at 130 °C for the specified time (typically a few hours) under an air atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired indole-3-carboxaldehyde.

Boron-Catalyzed Formylation

A highly efficient and rapid method for indole formylation utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formylating agent.[11] This reaction proceeds at room temperature and is often complete within minutes, offering a significant advantage in terms of reaction time.

Logical Relationship of Reaction Components

Boron_Catalyzed_Logic Indole Indole Substrate Product Indole-3-carboxaldehyde Indole->Product TMOF Trimethyl Orthoformate (Formyl Source) TMOF->Product BF3OEt2 BF₃·OEt₂ (Lewis Acid Catalyst) BF3OEt2->Product catalyzes

Key components in boron-catalyzed formylation.
Experimental Protocol

Materials:

  • Indole

  • Trimethyl orthoformate (TMOF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a stirred solution of indole in dichloromethane at 0 °C, add trimethyl orthoformate.

  • Add BF₃·OEt₂ dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1-5 minutes.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

nBu₄NI-Catalyzed C3-Formylation

This metal-free approach employs tetra-n-butylammonium iodide (nBu₄NI) as a catalyst to achieve the C3-selective formylation of indoles using N-methylaniline as the carbonyl source and an oxidant like tert-butyl hydroperoxide (TBHP).[4][5][6] This method avoids the use of harsh and toxic reagents.

Experimental Protocol

Materials:

  • Indole

  • N-methylaniline

  • Tetra-n-butylammonium iodide (nBu₄NI)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • In a reaction tube, dissolve indole, N-methylaniline, and nBu₄NI in 1,2-dichloroethane.

  • Add TBHP to the mixture.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the product.

Conclusion

While the Vilsmeier-Haack reaction remains a powerful and effective tool for indole formylation, particularly for simple and electron-rich substrates, a growing number of modern alternatives offer significant advantages in terms of milder reaction conditions, reduced toxicity, and improved environmental compatibility. The iron-catalyzed and boron-catalyzed methods stand out for their use of inexpensive and readily available reagents, with the latter offering remarkably short reaction times. The nBu₄NI-catalyzed and visible-light-promoted methods provide valuable metal-free options. The choice of the optimal formylation method will ultimately depend on the specific requirements of the synthesis, including the nature of the indole substrate, desired scale, and tolerance to different reaction conditions. This guide provides the necessary data and protocols to enable an informed decision for researchers in the field.

References

A Comparative Guide to Substituted Indole-3-Carbaldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carbaldehyde and its substituted derivatives are pivotal intermediates in the synthesis of a wide array of bioactive molecules, pharmaceuticals, and natural products.[1][2] The strategic introduction of substituents onto the indole scaffold allows for the fine-tuning of steric and electronic properties, significantly influencing the reactivity, yield, and biological activity of the resulting compounds. This guide provides a comparative analysis of various substituted indole-3-carbaldehydes, focusing on their synthesis, reactivity, and performance in key applications, supported by experimental data and detailed protocols.

Synthesis of Substituted Indole-3-Carbaldehydes: A Comparative Overview

The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of indoles at the C-3 position, offering a versatile and efficient route to indole-3-carbaldehydes.[3][4] This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] The following table summarizes the synthesis of various substituted indole-3-carbaldehydes, highlighting the impact of substituents on reaction yields.

SubstituentStarting IndoleReaction ConditionsYield (%)Reference
UnsubstitutedIndolePOCl₃, DMF, 0°C to 35°C97[5]
5-Fluoro5-FluoroindolePOCl₃, DMF, 0°C84[6]
5-Hydroxy5-HydroxyindolePOCl₃, DMF, RT to 85°C92[6]
6-Chloro6-ChloroindolePOCl₃, DMF, RT to 90°C91[6]
6-Methyl6-MethylindolePOCl₃, DMF, RT to 90°C89[6]
7-Methyl7-MethylindoleNot specified-[7]
N-Prenyl (from 5-substituted)5-Substituted-1H-indole-3-carbaldehyde, Prenyl bromide, NaH, DMF, 0-5°C87-89[8]

Key Observations:

  • The Vilsmeier-Haack reaction consistently provides high yields for a variety of substituted indoles.

  • Electron-donating groups (e.g., hydroxy, methyl) and electron-withdrawing groups (e.g., fluoro, chloro) on the benzene ring of the indole are well-tolerated, leading to excellent yields of the corresponding 3-carbaldehydes.[6]

  • The reaction conditions, particularly temperature, can be adjusted to optimize yields for different substrates.

Experimental Protocols

General Procedure for the Synthesis of Substituted Indole-3-Carbaldehydes via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods.[5][6][9]

Materials:

  • Substituted Indole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice

  • Saturated sodium carbonate solution or sodium hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool anhydrous DMF in an ice-salt bath.

  • Slowly add freshly distilled POCl₃ to the cooled DMF with stirring over a period of 30 minutes to form the Vilsmeier reagent.

  • Prepare a solution of the substituted indole in anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent, maintaining the temperature between 20-30°C.

  • After the addition is complete, heat the reaction mixture in an oil bath at a temperature ranging from 35°C to 90°C for 1 to 8 hours, depending on the substrate.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the dropwise addition of a saturated sodium carbonate solution or a sodium hydroxide solution until the solution is alkaline. A precipitate will form.

  • Collect the solid precipitate by filtration and wash it thoroughly with water.

  • Air-dry the product. For further purification, the crude product can be recrystallized from ethanol.

Synthesis of N-Acylated Indole-3-Carbaldehyde Derivatives

This protocol describes the N-acylation of indole-3-carbaldehyde and subsequent coupling with aryl amines.[10]

Materials:

  • Indole-3-carbaldehyde

  • 3-Chloroacetyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF), dry

  • Aryl amine

  • Potassium carbonate (K₂CO₃)

Procedure for N-Acylation:

  • To a stirred solution of indole-3-carbaldehyde and triethylamine in dry THF, add 3-chloroacetyl chloride dropwise.

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the resulting 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde can be isolated or used directly in the next step.

Procedure for Coupling with Aryl Amines:

  • In a separate flask under a nitrogen atmosphere, treat the aryl amine in dry THF with K₂CO₃.

  • To this suspension, add the solution of 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde in dry THF dropwise.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, the product can be isolated and purified by column chromatography.

Reactivity and Performance in Synthesis

The aldehyde functionality at the C-3 position is a versatile handle for a variety of chemical transformations, including condensations, oxidations, and reductions.[1][11] This reactivity is exploited in the synthesis of numerous biologically active compounds.

Condensation Reactions for the Synthesis of Bioactive Molecules

Substituted indole-3-carbaldehydes readily undergo condensation reactions with various nucleophiles to form new C-C and C-N bonds. These reactions are fundamental to the synthesis of diverse heterocyclic systems with promising biological activities.[12]

For instance, a series of novel indole-3-carbaldehyde analogues conjugated with different aryl amines were synthesized and evaluated for their antioxidant properties.[10] The table below summarizes the in vitro antioxidant activity of these compounds.

CompoundSubstituent on Aryl AmineDPPH Scavenging IC₅₀ (µM/ml)LPO Inhibition IC₅₀ (µM/ml)Reference
5a Aniline18±0.124±0.3[10]
5b 2-Aminophenol21±0.229±0.8[10]
5c Bromoaniline109±0.5118±0.1[10]
5d 3-Aminophenol120±0.1120±0.3[10]
5e 4-Hydroxy-3-nitroaniline16±0.821±0.5[10]
5f 4-Hydroxy-3-methoxyaniline8±0.97±0.1[10]
5g 4-Aminophenol13±0.216±0.9[10]
BHA Standard11±0.59±0.1[10]

Performance Analysis:

  • The nature and position of the substituent on the aryl amine moiety significantly impact the antioxidant activity.

  • Compound 5f , bearing a methoxy group (an electron-donating group) on the phenolic ring, exhibited the most potent antioxidant activity, even surpassing the standard butylated hydroxyanisole (BHA).[10]

  • Conversely, the presence of a bromine atom (compound 5c ) resulted in significantly reduced activity.[10]

  • This structure-activity relationship highlights the importance of substituent choice in designing potent antioxidant agents based on the indole-3-carbaldehyde scaffold.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows discussed in this guide.

G cluster_0 Vilsmeier-Haack Reaction Substituted Indole Substituted Indole Iminium Intermediate Iminium Intermediate Substituted Indole->Iminium Intermediate Formylation Vilsmeier Reagent (POCl3 + DMF) Vilsmeier Reagent (POCl3 + DMF) Vilsmeier Reagent (POCl3 + DMF)->Iminium Intermediate Substituted Indole-3-carbaldehyde Substituted Indole-3-carbaldehyde Iminium Intermediate->Substituted Indole-3-carbaldehyde Hydrolysis

Caption: General workflow of the Vilsmeier-Haack reaction for the synthesis of substituted indole-3-carbaldehydes.

G cluster_1 Synthesis of Bioactive Analogues Indole-3-carbaldehyde Indole-3-carbaldehyde N-Acylated Intermediate N-Acylated Intermediate Indole-3-carbaldehyde->N-Acylated Intermediate N-Acylation 3-Chloroacetyl chloride 3-Chloroacetyl chloride 3-Chloroacetyl chloride->N-Acylated Intermediate Bioactive Conjugate Bioactive Conjugate N-Acylated Intermediate->Bioactive Conjugate Coupling Aryl Amine Aryl Amine Aryl Amine->Bioactive Conjugate

Caption: Experimental workflow for the synthesis of indole-3-carbaldehyde-aryl amine conjugates.

Conclusion

Substituted indole-3-carbaldehydes are invaluable building blocks in organic synthesis and medicinal chemistry. The Vilsmeier-Haack reaction provides a robust and high-yielding method for their preparation, accommodating a wide range of substituents on the indole core. The strategic selection of these substituents is crucial as it directly influences the biological activity of the resulting derivatives, as demonstrated by the structure-activity relationships in antioxidant analogues. The versatility of the C-3 aldehyde group allows for further molecular diversification, making substituted indole-3-carbaldehydes a continued focus of research in the development of novel therapeutic agents.

References

Validating the Synthesis of 4-Methoxy-1H-indole-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 4-Methoxy-1H-indole-3-carbaldehyde is a valuable building block in the synthesis of a wide range of biologically active compounds. This guide provides a comparative analysis of the prevalent synthetic route, the Vilsmeier-Haack reaction, and explores an alternative approach, offering experimental data to inform methodological choices.

Comparative Analysis of Synthetic Routes

The Vilsmeier-Haack reaction stands out as the most common and direct method for the formylation of electron-rich indoles to their corresponding 3-carbaldehydes. Alternative methods, while less frequently employed for this specific substrate, can offer advantages in terms of milder conditions or different substrate compatibility.

MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity Data
Vilsmeier-Haack Reaction 4-Methoxy-1H-indolePOCl₃, DMF0°C to 90°C, 1-8 hours85-95%Typically high after recrystallization
Alternative: Catalytic Vilsmeier-Haack Indole (general)3-Methyl-1-phenyl-2-phospholene 1-oxide, DEBM, PhSiH₃, DMF-d₇Room Temperature, 16 hours77% (for deuterated indole-3-carbaldehyde)>98%

Table 1: Comparison of Synthetic Methods for Indole-3-carbaldehydes.

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

This protocol is based on established procedures for the Vilsmeier-Haack formylation of substituted indoles.[1]

Materials:

  • 4-Methoxy-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 4-methoxy-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-90°C for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium carbonate solution until a precipitate forms.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.

Alternative: Catalytic Vilsmeier-Haack Reaction

A recent development in the Vilsmeier-Haack reaction involves a catalytic approach, which has been demonstrated for the synthesis of deuterated indole-3-carboxaldehydes.[2] This method offers milder reaction conditions.

Procedure Outline: This reaction involves the use of a phospholene oxide catalyst, a silane, and a bromomalonate in acetonitrile at room temperature.[2] While a specific protocol for the 4-methoxy derivative is not detailed, the general procedure involves stirring the indole with the catalyst, followed by the sequential addition of diethyl bromomalonate, deuterated DMF, and phenylsilane.[2] The reaction proceeds at room temperature for approximately 16 hours.[2] Workup involves quenching with aqueous NaOH, extraction with an organic solvent, and purification by column chromatography.[2]

Mandatory Visualizations

Vilsmeier-Haack Reaction Mechanism

The synthesis of this compound via the Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which then attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis yields the desired aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Indole 4-Methoxy-1H-indole Indole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis H2O H₂O (Workup)

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Workflow

The general laboratory workflow for the synthesis and purification of this compound is a sequential process.

Experimental_Workflow Reagent_Prep Vilsmeier Reagent Preparation Reaction Reaction with 4-Methoxy-1H-indole Reagent_Prep->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Isolation Filtration & Drying of Crude Product Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental synthesis workflow.

References

A Comparative Guide to the Colorimetric Determination of Indole Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of indole derivatives in biological samples is crucial for a wide range of research areas, from understanding microbial metabolism to drug development and clinical diagnostics. Colorimetric methods offer a rapid, cost-effective, and accessible approach for this purpose. This guide provides an objective comparison of common colorimetric methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Comparison of Performance

The selection of a colorimetric assay for indole derivatives depends on several factors, including the specific derivative of interest, the biological matrix, and the required sensitivity and specificity. The following table summarizes the key performance characteristics of five common methods.

MethodReagentPrincipleLinearity RangeLimit of Detection (LOD)SpecificityKey AdvantagesKey Disadvantages
Ehrlich's Assay p-Dimethylaminobenzaldehyde (DMAB) in acidic ethanolElectrophilic substitution at the C2 position of the indole ring, forming a resonance-stabilized colored product.[1]0.10 - 10 µM (for IAA)[2]0.10 µM (for IAA)[2]Reacts with various indole derivatives.[1]Simple, rapid, and widely used.Lacks specificity; color can be unstable.
Salkowski's Assay Ferric chloride (FeCl₃) in strong acid (e.g., HClO₄ or H₂SO₄)Acid-catalyzed reaction of indoles with FeCl₃ to form a colored complex.[3]0.5 - 200 µg/mL (for IAA)[4][5]≥ 5 µg/mL (for IAA)[5]Not specific for IAA; reacts with other indole compounds like indolepyruvic acid and indoleacetamide.[4][6]Simple and established method.Overestimates IAA concentration due to cross-reactivity; color stability can be an issue with some formulations.[3][5]
DMACA Assay p-Dimethylaminocinnamaldehyde (DMACA) in acidic solutionFormation of a colored conjugate with indole derivatives.[7]30 - 300 mg/L (for Indole-3-carbinol)[8]7.8 mg/L (for Indole-3-carbinol)[8]More sensitive than Ehrlich's and Kovács reagents; can detect various indole derivatives.[7][9]High sensitivity and rapid color development.[7][10]Color stability can be limited; requires optimization for different derivatives.[7]
Hydroxylamine-Based Assay (HIA) Hydroxylamine (NH₂OH)Specific reaction with unsubstituted indole under basic conditions, followed by acidification to produce a colored product.[11]0 - 300 µM (for Indole)[11]Micromolar concentrations[11]Highly specific for unsubstituted indole; does not react with common derivatives like 3-methylindole or indoxyl sulfate.[11][12]High specificity for indole.Limited to the detection of unsubstituted indole.[11]
Kovács Assay p-Dimethylaminobenzaldehyde (DMAB) in amyl alcohol and HClSimilar to Ehrlich's reagent, forms a colored complex with indoles.[13]0 - 300 µM (for Indole)[11]Micromolar concentrations[11]Nonspecific; reacts with a wide variety of indole-containing compounds.[11]Simple and rapid.Lacks specificity, leading to potential overestimation in complex samples.[11]

Experimental Protocols

Detailed methodologies for the key colorimetric assays are provided below.

Ehrlich's Assay Protocol

This protocol is adapted for the general determination of indole derivatives.

Reagent Preparation (Ehrlich's Reagent): Dissolve 0.5–2.0 g of p-dimethylaminobenzaldehyde (DMAB) in 50 mL of 95% ethanol. Carefully add 50 mL of concentrated hydrochloric acid. Prepare this reagent fresh for optimal performance.[1]

Procedure:

  • To 1.0 mL of the sample solution (in a suitable solvent like ethanol), add 1.0 mL of Ehrlich's reagent.

  • Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes), protecting it from light.

  • Measure the absorbance at the wavelength of maximum absorption (typically between 560-600 nm, depending on the indole derivative).

  • Prepare a standard curve using known concentrations of the target indole derivative to quantify the amount in the sample.

Salkowski's Assay Protocol (Gordon and Weber Modification)

This modified protocol offers improved color stability for the quantification of indole-3-acetic acid (IAA).[3]

Reagent Preparation (Salkowski's Reagent): Mix 1 mL of 0.5 M ferric chloride (FeCl₃) solution with 50 mL of 35% perchloric acid (HClO₄).[3]

Procedure:

  • Mix 1 mL of the sample supernatant with 2 mL of Salkowski's reagent.[14]

  • Incubate the mixture in the dark at room temperature for 25-30 minutes.[3][14]

  • A pink to red color will develop in the presence of IAA.

  • Measure the absorbance at 530 nm.[3]

  • Quantify the IAA concentration by comparing the absorbance to a standard curve prepared with known IAA concentrations (e.g., 10–100 mg/L).[14]

DMACA Assay Protocol

This protocol is noted for its high sensitivity.

Reagent Preparation (DMACA Reagent): Dissolve 0.117 g of p-dimethylaminocinnamaldehyde (DMACA) in 39 mL of ethanol. Add 5 mL of concentrated hydrochloric acid and dilute to a final volume of 50 mL with water.[7]

Procedure:

  • Combine 500 µL of the indole-containing sample solution with 250 µL of the DMACA reagent.[7]

  • Incubate at room temperature for a defined period (e.g., 10-30 minutes).

  • Measure the absorbance at the wavelength of maximum absorption, which is typically in the range of 620-680 nm.[7][8]

  • Use a standard curve of the specific indole derivative for quantification.

Hydroxylamine-Based Assay (HIA) Protocol

This assay is highly specific for the quantification of unsubstituted indole.[11]

Reagent Preparation:

  • 5.3 M Sodium Hydroxide (NaOH)

  • 0.3 M Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • 2.7 M Sulfuric Acid (H₂SO₄)

Procedure:

  • In a microtiter plate, incubate 100 µL of the sample with 25 µL of 5.3 M NaOH and 50 µL of 0.3 M hydroxylamine hydrochloride for 15 minutes at room temperature.[11]

  • Add 125 µL of 2.7 M H₂SO₄ and mix thoroughly.

  • Incubate at room temperature for up to 30 minutes to allow for color development (a pink solution).[11]

  • Measure the absorbance at 530 nm.[11]

  • Construct a standard curve using known concentrations of indole (e.g., 0 to 300 µM) for quantification.[11]

Kovács Assay Protocol

A simple and rapid method, often used for qualitative screening.

Reagent Preparation (Kovács Reagent): Dissolve 5 g of p-dimethylaminobenzaldehyde in 75 mL of amyl alcohol. Slowly add 25 mL of concentrated hydrochloric acid.

Procedure:

  • To 100 µL of the sample, add 150 µL of Kovács reagent.[11]

  • Incubate at room temperature for up to 30 minutes.[11]

  • Measure the absorbance of the resulting colored product at 530 nm.[11]

  • Quantify using a standard curve prepared with the target indole derivative.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the colorimetric determination of indole derivatives in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Colorimetric Assay cluster_data_analysis Data Analysis Sample Biological Sample (e.g., cell culture, tissue homogenate) Extraction Extraction of Indole Derivatives (e.g., with organic solvent) Sample->Extraction Centrifugation Centrifugation/Filtration (to remove particulates) Extraction->Centrifugation Reaction Addition of Colorimetric Reagent Centrifugation->Reaction Incubation Incubation (for color development) Reaction->Incubation Measurement Spectrophotometric Measurement (Absorbance) Incubation->Measurement Quantification Quantification of Indole Derivatives Measurement->Quantification StdCurve Standard Curve Preparation StdCurve->Quantification

A generalized workflow for colorimetric analysis.
Signaling Pathways of Indole Derivatives

Indole derivatives are known to modulate several key signaling pathways involved in cellular processes like proliferation, survival, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

Indole compounds such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[15][16]

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates NFkB NF-κB Akt->NFkB activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation NFkB->Proliferation Indole Indole Derivatives (e.g., I3C, DIM) Indole->Akt inhibits Indole->mTOR inhibits Indole->NFkB inhibits

Inhibition of PI3K/Akt/mTOR by indole derivatives.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole and its derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a role in regulating immune responses and cellular homeostasis.[17]

AhR_pathway cluster_nucleus Indole Indole Derivatives AhR_complex Cytosolic AhR Complex (AhR, HSP90, etc.) Indole->AhR_complex binds Indole_AhR Indole-AhR Complex AhR_complex->Indole_AhR conformational change Nucleus Nucleus Indole_AhR->Nucleus translocation ARNT ARNT Dimer AhR-ARNT Dimer ARNT->Dimer XRE Xenobiotic Response Element (XRE) Dimer->XRE binds to Gene_expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_expression regulates Indole_AhR_n Indole-AhR Indole_AhR_n->ARNT heterodimerizes with Indole_AhR_n->Dimer

Activation of AhR signaling by indole derivatives.

References

A Comparative Guide to the Antioxidant Activity of Indole-3-Carboxaldehyde Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of various indole-3-carboxaldehyde analogues, supported by experimental data. The indole scaffold is a prominent feature in many bioactive compounds, and its derivatives are of significant interest in the development of novel antioxidant therapies. Understanding the structure-activity relationships of these analogues is crucial for designing more potent and effective antioxidant agents.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals or inhibit oxidative processes. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant activity. The following tables summarize the IC50 values for various indole-3-carboxaldehyde analogues from comparative studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the lipid peroxidation (LPO) inhibition assay.

Table 1: DPPH Radical Scavenging Activity of Indole-3-Carboxaldehyde Analogues [1]

CompoundStructureDPPH IC50 (µM/mL)
Indole-3-carboxaldehyde (Parent)121 ± 0.5
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde159 ± 0.4
Analogue 5aAryl amine conjugate18 ± 0.1
Analogue 5bAryl amine conjugate21 ± 0.2
Analogue 5cAryl amine conjugate109 ± 0.5
Analogue 5dAryl amine conjugate120 ± 0.1
Analogue 5eAryl amine conjugate16 ± 0.8
Analogue 5fMethoxy-substituted aryl amine conjugate8 ± 0.9
Analogue 5gMethoxy-substituted aryl amine conjugate13 ± 0.2
Butylated Hydroxyanisole (BHA) (Standard)11 ± 0.5

Table 2: Lipid Peroxidation Inhibition Activity of Indole-3-Carboxaldehyde Analogues [1]

CompoundLPO Inhibition IC50 (µM/mL)
Indole-3-carboxaldehyde (Parent)70 ± 0.7
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde75 ± 0.4
Analogue 5a24 ± 0.3
Analogue 5b29 ± 0.8
Analogue 5c118 ± 0.1
Analogue 5d120 ± 0.3
Analogue 5e21 ± 0.5
Analogue 5f7 ± 0.1
Analogue 5g16 ± 0.9
Butylated Hydroxyanisole (BHA) (Standard)9 ± 0.1

From the data, it is evident that conjugation with aryl amines significantly enhances the antioxidant activity of indole-3-carboxaldehyde.[1] Notably, analogue 5f , which features a methoxy-substituted aryl amine, demonstrated the most potent antioxidant activity, even surpassing the standard antioxidant BHA in both assays.[1] This suggests that the presence and position of electron-donating groups on the aryl amine moiety play a crucial role in the radical scavenging and lipid peroxidation inhibitory capacities of these compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antioxidant activity of indole-3-carboxaldehyde analogues.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a decrease in its absorbance.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compounds of varying concentrations, and a standard antioxidant (e.g., Ascorbic Acid or BHA).

  • Procedure:

    • A specific volume of the DPPH solution is added to a solution of the test compound at different concentrations.

    • The reaction mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the remaining DPPH radical is measured spectrophotometrically at its maximum absorbance wavelength (around 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compounds, and a standard antioxidant (e.g., Trolox).

  • Procedure:

    • The ABTS radical cation is generated by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is then diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

    • A specific volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.

    • The absorbance is measured after a set incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents: FRAP reagent (a mixture of acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and FeCl₃·6H₂O solution), test compounds, and a standard (e.g., FeSO₄·7H₂O).

  • Procedure:

    • The FRAP reagent is freshly prepared and warmed to 37°C.

    • A small volume of the test compound solution is mixed with the FRAP reagent.

    • The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a defined incubation period (e.g., 4 minutes).

    • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard ferrous sulfate solution.

Lipid Peroxidation (LPO) Inhibition Assay (TBARS Method)

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often measured by the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA).

  • Reagents: A source of lipids (e.g., rat liver microsomes or a linoleic acid emulsion), an oxidizing agent (e.g., Fe²⁺-ascorbate), trichloroacetic acid (TCA), and thiobarbituric acid (TBA).

  • Procedure:

    • The reaction mixture containing the lipid source, the test compound, and the oxidizing agent is incubated.

    • The lipid peroxidation is stopped by adding TCA.

    • TBA is then added, and the mixture is heated (e.g., in a boiling water bath) to allow the formation of the TBARS-TBA adduct.

    • After cooling, the absorbance of the pink-colored adduct is measured spectrophotometrically (around 532 nm).

    • The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.

Visualizing Experimental and Signaling Pathways

To better understand the experimental process and the potential mechanism of action of these antioxidant compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis cluster_results Results & Comparison Compound Indole-3-carboxaldehyde Analogue Synthesis Stock Prepare Stock Solutions (Compounds & Standards) Compound->Stock DPPH DPPH Assay Stock->DPPH ABTS ABTS Assay Stock->ABTS FRAP FRAP Assay Stock->FRAP LPO LPO Assay Stock->LPO Reagents Prepare Assay Reagents (DPPH, ABTS, FRAP, etc.) Reagents->DPPH Reagents->ABTS Reagents->FRAP Reagents->LPO Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro LPO->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Values Calc->IC50 Compare Compare Analogue Activity IC50->Compare SAR Structure-Activity Relationship (SAR) Compare->SAR

Caption: Experimental workflow for assessing the antioxidant activity of indole-3-carboxaldehyde analogues.

The antioxidant effects of many compounds, including indole derivatives, are mediated through the activation of specific cellular signaling pathways. One of the most critical pathways is the Keap1-Nrf2-ARE pathway, which upregulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Indole Indole-3-carboxaldehyde Analogue Keap1_Nrf2 Keap1-Nrf2 Complex Indole->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to sMaf sMaf sMaf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GST) ARE->Genes Gene Transcription Proteins Antioxidant Proteins & Enzymes Genes->Proteins Translation Response Enhanced Antioxidant Defense & Cellular Protection Proteins->Response

Caption: The Keap1-Nrf2-ARE signaling pathway for antioxidant response.

References

Efficacy comparison of different catalysts for indole formylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Indole Formylation

For Researchers, Scientists, and Drug Development Professionals

The formylation of indoles is a fundamental transformation in organic synthesis, yielding indole-3-carbaldehydes which are key precursors for a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. The choice of catalyst for this reaction is critical, influencing yield, selectivity, reaction conditions, and environmental impact. This guide provides an objective comparison of the efficacy of various catalytic systems for indole formylation, supported by experimental data, detailed protocols, and mechanistic visualizations.

Performance Comparison of Catalysts

The selection of an appropriate catalyst for indole formylation depends on a balance of factors including yield, reaction time, temperature, and catalyst loading. The following table summarizes the performance of several prominent catalytic systems based on reported experimental data.

Catalyst SystemFormylating AgentTemperature (°C)Reaction TimeYield (%)Key AdvantagesDisadvantages
Vilsmeier-Haack POCl₃, DMF0 to RT1 - 2 h>90High yields, well-established.[1]Stoichiometric use of caustic POCl₃.[2][3]
Catalytic Vilsmeier-Haack P(III)/P(V)=O cycle, DMF-d₇Mild->99 (deuterated)Catalytic, mild conditions.[2][4][3]Requires specialized phosphorus catalyst.
BF₃·OEt₂ Trimethyl orthoformate (TMOF)-20 to 01 - 5 min66 - 98Rapid reaction, high yields, scalable.[5][6]Stoichiometric catalyst, potential for side products.[5][6]
FeCl₃ Formaldehyde, aq. NH₃130Shortup to 93Inexpensive, non-toxic catalyst, low loading (2 mol%).High temperature, requires air as oxidant.[7]
Rose Bengal TMEDA, O₂RT--Transition-metal-free, visible light, aerobic.[8]Specific yield data not provided in abstract.[8]
Eosin Y TMEDA, AirRT-GoodVisible-light mediated, environmentally friendly.[9]Specific quantitative yield ranges not provided.[9]
Brønsted Acidic Ionic Liquids -70 - 1100.5 - 6 h83 - 97Dual solvent-catalyst, recyclable.[10]Higher temperatures and longer reaction times.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Formylation

This method, developed by Charoensawas et al., utilizes BF₃·OEt₂ as an effective catalyst with trimethyl orthoformate (TMOF) as the formyl source for the C-H formylation of indoles.[5][6]

Procedure: To a solution of indole (1.0 mmol) and trimethyl orthoformate (1.0 mmol), boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise and slowly. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched and worked up to isolate the product. This method has been shown to be scalable to gram and even 10-gram scales with high efficiency.[5]

Iron-Catalyzed C3-Formylation

Wang et al. reported an efficient iron-catalyzed C3-selective formylation of indoles using formaldehyde and aqueous ammonia with air as the oxidant.[7]

Procedure: A mixture of indole (1.0 mmol), formaldehyde, aqueous ammonia, and a catalytic amount of ferric chloride (FeCl₃, 2 mol%) in DMF is heated at 130 °C. The reaction proceeds for a short duration to yield the corresponding 3-formylindole in good to excellent yields. Optimization studies have shown that FeCl₃ is more effective than other iron salts.[7]

Visible-Light Photoredox Catalysis with Eosin Y

Zhao et al. developed a green and efficient visible-light-mediated C-3 formylation of indole using Eosin Y as a photoredox catalyst.[9]

Procedure: A mixture of indole, tetramethylethylenediamine (TMEDA) as the carbon source, Eosin Y as the photocatalyst, and potassium iodide in a 5:1 acetonitrile-water mixture is irradiated with blue LED light under an air atmosphere. The reaction proceeds under mild conditions to afford 3-formylindoles in good yields.[9]

Catalytic Vilsmeier-Haack Reaction

A catalytic version of the Vilsmeier-Haack reaction has been developed to avoid the stoichiometric use of POCl₃.[2][4][3]

Procedure: This method employs a P(III)/P(V)═O cycle to catalytically generate the Vilsmeier reagent. The reaction of indole with stoichiometric DMF-d₇ as the deuterium source in the presence of the phosphorus catalyst under mild conditions provides C1-deuterated indol-3-carboxaldehyde with a high deuteration level (>99%).[2][4]

Visualizing the Reaction Pathways

Understanding the underlying mechanisms of these catalytic reactions is essential for their optimization and application. The following diagrams, generated using Graphviz, illustrate the proposed experimental workflows and logical relationships.

experimental_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Indole Indole Reaction Formylation Reaction Indole->Reaction Formyl_Source Formylating Agent (e.g., TMOF, DMF, TMEDA) Formyl_Source->Reaction Catalyst Catalyst (e.g., BF3.OEt2, FeCl3, Eosin Y) Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Time Reaction Time Time->Reaction Workup Quenching & Workup Reaction->Workup Purification Purification Workup->Purification Formylindole 3-Formylindole Purification->Formylindole vilsmeier_haack_mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Indole Indole Indole->Intermediate Electrophilic Attack by Vilsmeier Reagent Product 3-Formylindole Intermediate->Product Hydrolysis Hydrolysis Hydrolysis Hydrolysis->Product photoredox_catalysis_pathway EosinY Eosin Y Excited_EosinY Eosin Y* EosinY->Excited_EosinY VisibleLight Visible Light (Blue LED) VisibleLight->EosinY Excitation Reduced_EosinY Eosin Y•- Excited_EosinY->Reduced_EosinY SET from TMEDA TMEDA_Radical TMEDA•+ Excited_EosinY->TMEDA_Radical TMEDA TMEDA TMEDA->Reduced_EosinY Reduced_EosinY->EosinY Regeneration Formyl_Precursor Formyl Precursor TMEDA_Radical->Formyl_Precursor + O2 Oxygen Air (O2) Oxygen->Formyl_Precursor Product 3-Formylindole Formyl_Precursor->Product + Indole Indole Indole Indole->Product

References

Cross-referencing NMR data of 4-methoxy-1H-indole-3-carbaldehyde with literature values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) data for 4-methoxy-1H-indole-3-carbaldehyde with available literature and derivative values. It is intended for researchers, scientists, and professionals in drug development to facilitate the structural verification of this compound.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift values for this compound and a related derivative, 1-ethyl-4-methoxy-1H-indole-3-carbaldehyde, for comparative analysis.

Table 1: ¹H NMR Data Comparison

Proton This compound¹ (400 MHz, DMSO-d6) δ (ppm), J (Hz)1-ethyl-4-methoxy-1H-indole-3-carbaldehyde² (400 MHz, CDCl₃) δ (ppm), J (Hz)
NH~11.5 (br s)-
CHO10.45 (s)10.45 (s)
H-27.87 (s)7.87 (s)
H-56.73 (d, J = 7.9)6.73 (d, J = 7.9)
H-67.23 (t, J = 8.1)7.23 (t, J = 8.1)
H-77.03 (d, J = 8.2)7.03 (d, J = 8.2)
OCH₃3.9 (s)-
N-CH₂-4.24 (q, J = 7.3)
N-CH₂CH₃-1.56 (t, J = 7.3)
¹Data sourced from ChemicalBook.[1]
²Data sourced from a supporting information document.[2]

Table 2: ¹³C NMR Data Comparison

Carbon Predicted this compound
C=O~185
C-2~138
C-3~118
C-3a~125
C-4~155
C-5~105
C-6~123
C-7~110
C-7a~130
OCH₃~55

Note: The ¹³C NMR data for this compound is based on predicted values and should be confirmed with experimental data.

Experimental Protocols

The following is a general protocol for acquiring NMR spectra of indole derivatives, based on common practices found in the literature.[2]

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a clean vial.

  • Transfer the solution into a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field instrument.

  • Solvent: DMSO-d6 or CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Spectral width: Approximately 12-16 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Solvent: DMSO-d6 or CDCl₃.

  • Internal Standard: Solvent peak (e.g., DMSO-d6 at 39.52 ppm, CDCl₃ at 77.16 ppm).

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: Approximately 200-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift axis using the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

  • Assign the peaks based on chemical shifts, coupling constants, and comparison with literature data.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-referencing of NMR data.

NMR_Cross_Referencing_Workflow cluster_DataAcquisition Data Acquisition cluster_LiteratureReview Literature Review cluster_Analysis Analysis & Validation SamplePrep Sample Preparation NMR_Experiment NMR Experiment (¹H and ¹³C) SamplePrep->NMR_Experiment DataProcessing Data Processing NMR_Experiment->DataProcessing Comparison Compare Experimental and Literature Data DataProcessing->Comparison LitSearch Search Scientific Databases DataExtraction Extract NMR Data from Publications LitSearch->DataExtraction DataExtraction->Comparison StructureValidation Structure Validation Comparison->StructureValidation Data Match Discrepancy Investigate Discrepancies Comparison->Discrepancy Mismatch

References

Quantitative Analysis of 4-methoxy-1H-indole-3-carbaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-methoxy-1H-indole-3-carbaldehyde in a reaction mixture is crucial for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of various analytical techniques suitable for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance parameters for the discussed techniques. It is important to note that while specific data for this compound is limited, the presented data for analogous compounds provides a reliable estimate of expected performance.

Analytical MethodAnalyteLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)
LC-MS/MS Indole-3-carboxaldehyde2 – 1000 nmol/L[1]4 nmol/L[1]-Within-day: 5 – 8 % Between-day: 5 – 9 %[1]
HPLC-DAD trans-4-methoxycinnamaldehyde1.00–20.00 µg/ml[2]4.16 ng/ml[2]12.48 ng/ml[2]Repeatability: 1.03%–5.80% Intermediate: 3.14%–6.84%[2]
Colorimetric Assay Indole-3-carbaldehydeup to 100 μM[3]0.469 ± 0.007 μM[3]1.562 ± 0.023 μM[3]1.7 %[3]
qNMR General (Indole Alkaloids)25–400 μg/mL[4]-25 μg/mL[4]< 2.51%[4]

Pros and Cons of Analytical Techniques

MethodAdvantagesDisadvantages
HPLC-DAD/UV - Robust and widely available - Good for routine analysis - Relatively low cost- May lack selectivity for complex mixtures - Requires chromophore for UV detection
LC-MS/MS - High sensitivity and selectivity - Provides structural information - Suitable for complex matrices- Higher instrument and maintenance costs - Matrix effects can influence quantification
GC-MS - Excellent separation for volatile compounds - High sensitivity and provides structural information- Requires derivatization for non-volatile compounds - Potential for thermal degradation of the analyte
qNMR - Non-destructive - Provides structural confirmation - No need for identical standard for calibration (can use a certified reference material)[5] - Fast analysis time[4]- Lower sensitivity compared to MS methods - Higher instrument cost - Requires careful selection of internal standard and acquisition parameters[5][6]
Colorimetric Assay - Simple, low-cost, and rapid[7] - High-throughput potential- Prone to interference from other compounds in the mixture - May not be as accurate or precise as chromatographic methods

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the quantitative analysis of this compound using HPLC with Diode Array Detection (DAD) or UV detection. Method optimization will be required for specific reaction mixtures.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD or UV detector.

  • A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

2. Mobile Phase and Gradient:

  • A typical mobile phase would consist of a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to improve peak shape.

  • A gradient elution may be necessary to separate the analyte from other components in the reaction mixture. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

3. Sample Preparation:

  • Accurately weigh and dissolve a sample of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Calibration:

  • Prepare a series of standard solutions of purified this compound of known concentrations.

  • Inject the standards and the sample and construct a calibration curve by plotting the peak area against the concentration.

5. Quantification:

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for this compound to improve its volatility and thermal stability.

1. Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).

  • A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

4. Sample Preparation and Derivatization (if necessary):

  • Dissolve the sample in a volatile organic solvent.

  • If derivatization is needed, a common method for aldehydes is oximation, which can be achieved by reacting the sample with a hydroxylamine solution.

5. Quantification:

  • Use an internal standard method for accurate quantification. A suitable internal standard would be a compound with similar chemical properties but a different mass spectrum.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the quantification of compounds without the need for a specific reference standard of the analyte, provided a certified internal standard is used.

1. Instrumentation and Software:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering a homogenous radiofrequency pulse.

  • NMR processing software for integration of signals.

2. Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture and a certified internal standard into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3). The internal standard should be soluble in the same solvent and have a signal that does not overlap with the analyte signals.

3. NMR Acquisition Parameters:

  • Pulse Angle: A 90° pulse is often used to maximize the signal-to-noise ratio.

  • Relaxation Delay (d1): This is a critical parameter and should be at least 5 times the T1 relaxation time of the slowest relaxing proton signal of both the analyte and the internal standard to ensure full relaxation between scans.

  • Number of Scans: Sufficient scans should be acquired to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]

4. Data Processing and Quantification:

  • Process the FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Carefully integrate the well-resolved signals of both the analyte and the internal standard.

  • The concentration of the analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • IS = Internal Standard

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Prep Reaction Mixture Dilute Dilution & Filtration Prep->Dilute Deriv Derivatization (Optional for GC-MS) Dilute->Deriv Inject Injection Deriv->Inject Separate Chromatographic Separation (HPLC/GC) Inject->Separate Detect Detection (DAD/MS/FID) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for quantitative analysis.

G Start Need to quantify this compound? Q1 High Sensitivity & Selectivity Required? Start->Q1 Q2 Is the analyte volatile/thermally stable? Q1->Q2 No LCMS Use LC-MS/MS Q1->LCMS Yes Q3 Need for structural confirmation without a specific standard? Q2->Q3 No GCMS Use GC-MS Q2->GCMS Yes HPLC Use HPLC-DAD/UV Q3->HPLC No qNMR Use qNMR Q3->qNMR Yes

Caption: Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of 4-methoxy-1H-indole-3-carbaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-methoxy-1H-indole-3-carbaldehyde is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, based on available safety data. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Hazard Identification and Safety Precautions

Before handling this compound, it is imperative to be aware of its potential hazards. This compound is classified with the following risks:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Acute Oral Toxicity: Harmful if swallowed.

  • Aquatic Hazard: Harmful to aquatic life.[4][5]

Personal Protective Equipment (PPE):

To mitigate these risks, the following personal protective equipment must be worn at all times when handling this chemical:

PPE CategorySpecification
Hand Protection Impervious gloves (e.g., nitrile rubber).
Eye/Face Protection Chemical safety goggles or a face shield.[2]
Skin and Body Protection Laboratory coat and other protective clothing to prevent skin contact.[2]
Respiratory Protection In case of inadequate ventilation or the generation of dust, use a NIOSH-approved respirator.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound, from initial handling to final disposal.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Step 1: Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and can be securely sealed to prevent leaks or spills.

Step 2: Handling Spills

In the event of a small spill:

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or water courses.[6]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[6][7]

    • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Step 3: Storage Pending Disposal
  • Secure Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.[2][8]

  • Incompatible Materials: Keep the waste container away from incompatible materials such as strong oxidizing agents and strong bases.[7]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Step 4: Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Incineration: The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber to handle potentially hazardous combustion byproducts.[9]

  • Documentation: Maintain all records of waste disposal as required by your institution and local regulations.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistics for Handling 4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for 4-methoxy-1H-indole-3-carbaldehyde, fostering a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 90734-97-7

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.18 g/mol

Hazard Classification:

Based on available data, this compound is classified as:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

Safety data for structurally similar compounds, such as Indole-3-carboxaldehyde, suggest the following potential hazards should also be considered:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][2]

A GHS07 "Warning" pictogram is associated with this chemical.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any specific procedures. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Must meet EN166 or OSHA 29 CFR 1910.133 standards. Provides protection against dust particles and potential splashes.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Breakthrough time and glove thickness should be appropriate for the duration of handling. Inspect gloves before each use.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when engineering controls are insufficient or when handling large quantities, to prevent inhalation of the solid powder.[5][6]
Body Protection Laboratory coat.To prevent skin contact.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

  • Keep away from strong oxidizing agents.

2. Preparation and Weighing:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[7]

  • Wear all recommended PPE.

  • Use non-sparking tools for handling.[7]

3. Experimental Use:

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.

4. Spills and Decontamination:

  • In case of a spill, avoid generating dust.

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

  • Clean the spill area with appropriate cleaning agents.

The following diagram outlines the standard operational workflow for handling this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling receiving Receiving & Inspection storage Secure Storage receiving->storage Store in cool, dry, well-ventilated area ppe Don PPE storage->ppe weighing Weighing ppe->weighing experiment Experimental Use weighing->experiment decontamination Decontaminate Work Area experiment->decontamination waste_disposal Segregate & Dispose of Waste decontamination->waste_disposal remove_ppe Doff PPE waste_disposal->remove_ppe

Operational Handling Workflow

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless compatible.

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate concentration and quantity of the waste.

3. Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.

4. Contaminated PPE:

  • Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

The following decision-making diagram provides a logical flow for the disposal of this compound.

Disposal Plan for this compound cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Waste Generated (Unused chemical, contaminated labware, PPE) container Place in a designated, -compatible hazardous waste container start->container labeling Label container with 'Hazardous Waste' and chemical name container->labeling storage Store in a secure, designated waste accumulation area labeling->storage disposal_service Arrange for pickup by a licensed hazardous waste disposal service storage->disposal_service end Disposal Complete disposal_service->end

Disposal Decision Workflow

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.